molecular formula ¹³C₆H₁₁NaO₇ B1161276 Sodium D-Gluconate-13C6

Sodium D-Gluconate-13C6

Número de catálogo: B1161276
Peso molecular: 224.09
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sodium D-Gluconate-13C6, also known as Sodium D-Gluconate-13C6, is a useful research compound. Its molecular formula is ¹³C₆H₁₁NaO₇ and its molecular weight is 224.09. The purity is usually 95%.
BenchChem offers high-quality Sodium D-Gluconate-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium D-Gluconate-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

¹³C₆H₁₁NaO₇

Peso molecular

224.09

Sinónimos

D-Gluconic-13C6 Acid Sodium Salt; 

Origen del producto

United States
Foundational & Exploratory

Precision Metabolic Flux Analysis: The Sodium D-Gluconate-13C6 Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium D-Gluconate-13C6 (CAS: 527-07-1 [unlabeled]) is a specialized stable isotope tracer designed for high-resolution metabolic flux analysis (MFA). Unlike [U-13C6]glucose, which enters metabolism at the hexokinase step, gluconate enters directly at the 6-phosphogluconate (6-PG) node . This unique entry point bypasses the reversibility of upper glycolysis (Embden-Meyerhof-Parnas pathway), making it the "gold standard" tracer for resolving the split ratio between the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway .

This guide details the mechanistic basis, experimental protocols, and data interpretation frameworks required to utilize Sodium D-Gluconate-13C6 for quantifying intracellular carbon flux and NADPH regeneration rates in both microbial and mammalian systems.

Mechanistic Basis: The 6-Phosphogluconate Node

The utility of Sodium D-Gluconate-13C6 stems from its metabolic fate. Upon cellular entry, it is phosphorylated to 6-phosphogluconate (6-PG). At this node, the carbon flux bifurcates. The specific mass isotopomer distribution (MID) of downstream metabolites allows researchers to mathematically distinguish between the oxidative PPP and the ED pathway.

Pathway Discrimination Logic
  • Oxidative Pentose Phosphate Pathway (oxPPP):

    • Mechanism: 6-PG (C6) undergoes oxidative decarboxylation to Ribulose-5-Phosphate (Ru5P).

    • Fate of 13C: The C1 carbon is lost as

      
      .[1] The remaining five carbons form a [U-13C5]pentose backbone.
      
    • Signal: Detection of M+5 Ribose-5-Phosphate (R5P) and singly labeled

      
      .
      
  • Entner-Doudoroff (ED) Pathway:

    • Mechanism: 6-PG is dehydrated to 2-keto-3-deoxy-6-phosphogluconate (KDPG), then cleaved by KDPG aldolase.

    • Fate of 13C: The molecule splits into Pyruvate (C1-C3) and Glyceraldehyde-3-Phosphate (G3P, C4-C6).

    • Signal: Production of M+3 Pyruvate (from the top half) and M+3 G3P (from the bottom half). Crucially, C1 is retained in pyruvate, unlike in the PPP.

Visualization of Carbon Transitions

GluconateFlux Gluconate Sodium D-Gluconate-13C6 (C1-C6 Labeled) PG6 6-Phosphogluconate (6-PG) [U-13C6] Gluconate->PG6 Gluconokinase Ru5P Ribulose-5P [U-13C5] PG6->Ru5P oxPPP (Gnd) Decarboxylation CO2 CO2 (13C from C1) PG6->CO2 KDPG KDPG [U-13C6] PG6->KDPG ED Pathway (Edd) Pyr Pyruvate (C1-C3) [U-13C3] KDPG->Pyr KDPG Aldolase (Eda) G3P G3P (C4-C6) [U-13C3] KDPG->G3P KDPG Aldolase (Eda)

Figure 1: Carbon atom mapping of Sodium D-Gluconate-13C6. The tracer enters at 6-PG. The PPP route loses C1 as CO2, yielding M+5 pentoses. The ED route preserves C1 in Pyruvate, yielding M+3 fragments.

Core Applications

Microbial Metabolic Engineering

In industrial biotechnology, organisms like Pseudomonas putida or E. coli are engineered to optimize carbon yield. The ED pathway is thermodynamically distinct from the EMP pathway (yielding 1 ATP vs. 2 ATP per glucose).

  • Application: Researchers use [U-13C6]gluconate to quantify the "ED-shift."

  • Metric: The ratio of M+3 Pyruvate (direct ED product) to M+3 Serine (derived from G3P/EMP) helps calculate the precise flux distribution.

Mammalian Redox Biology

While mammalian cells primarily use glucose, gluconate tracing is a specialized probe for the oxidative capacity of the PPP, particularly in liver perfusion studies or oxidative stress models.

  • Application: Measuring the rate of NADPH production.

  • Logic: Since gluconate enters directly at the NADPH-producing step (6-PG

    
     Ru5P), the rate of 
    
    
    
    release or M+5 R5P appearance is a direct proxy for G6PD/6PGD flux, unconfounded by upstream glycolysis regulation.

Technical Workflow: The Self-Validating Protocol

This protocol outlines the use of Sodium D-Gluconate-13C6 in a liquid chromatography-mass spectrometry (LC-MS) workflow for adherent mammalian cells or microbial cultures.

Experimental Design
  • Tracer: Sodium D-Gluconate-13C6 (99% enrichment).

  • Concentration: 5–10 mM (matching the molarity of the standard carbon source to maintain osmotic balance).

  • Control: Parallel culture with [U-13C6]Glucose to distinguish EMP activity from ED/PPP activity.

Step-by-Step Protocol

Step 1: Media Preparation

  • Prepare glucose-free, glutamine-free base medium (e.g., DMEM or M9 minimal media).

  • Add Sodium D-Gluconate-13C6 to a final concentration of 10 mM.

  • Filter sterilize (0.22 µm). Do not autoclave labeled substrates to prevent degradation.

Step 2: Pulse-Chase / Steady State Labeling

  • Seed Cells: Plate cells and grow to 70% confluence in standard media.

  • Wash: Wash cells 2x with PBS (37°C) to remove unlabeled carbon sources.

  • Labeling: Add the 13C-Gluconate medium.

    • For Flux (Kinetic): Harvest at 0, 5, 15, 30, 60 minutes.

    • For Steady State: Incubate for >5 cell doublings (typically 24h).

Step 3: Metabolite Extraction (Quenching)

  • Quench: Rapidly aspirate media and wash with ice-cold saline (0.9% NaCl).

  • Extract: Add 1 mL of 80:20 Methanol:Water (v/v) pre-chilled to -80°C.

  • Scrape & Collect: Scrape cells on dry ice. Transfer lysate to a pre-chilled tube.

  • Lyse: Vortex vigorously for 10 min at 4°C.

  • Clarify: Centrifuge at 16,000 x g for 10 min at 4°C. Transfer supernatant to a glass vial for LC-MS.

Step 4: LC-MS Detection

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in 95:5 Water:Acetonitrile (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Ionization: Negative Electrospray Ionization (ESI-). Gluconate and phosphorylated intermediates (6-PG, R5P) ionize best in negative mode.

Data Interpretation & Validation

To validate the experiment, calculate the Mass Isotopomer Distribution (MID) for key metabolites.

Expected Labeling Patterns
MetabolitePathwayExpected Isotopomer (Major)Mechanistic Explanation
6-Phosphogluconate EntryM+6 Direct phosphorylation of tracer.
Ribose-5-Phosphate PPPM+5 Loss of C1 as CO2; retention of C2-C6.
Pyruvate ED PathwayM+3 Cleavage of KDPG (C1-C3 fragment).
Pyruvate Glycolysis (EMP)M+0 Gluconate does not easily reverse to F6P/Glucose in most systems.
Lactate DownstreamM+3 Reduction of M+3 Pyruvate.
Calculating the Split Ratio

The flux split between ED and PPP can be approximated by the ratio of M+3 Pyruvate (ED) to M+5 Pentoses (PPP), correcting for biomass incorporation.



Note: This is a simplified estimation. Rigorous quantification requires computational MFA software (e.g., INCA, 13C-Flux) fitting the data to the full metabolic model.

References

  • Kleijn, R. J., et al. (2005). "13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum." Applied and Environmental Microbiology. Link

  • Fu, X., et al. (2020).[2] "The Entner-Doudoroff and Nonoxidative Pentose Phosphate Pathways Bypass Glycolysis and the Oxidative Pentose Phosphate Pathway in Ralstonia solanacearum." mSystems. Link

  • Merritt, M. E., et al. (2009). "Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway." Magnetic Resonance in Medicine. Link

  • Noh, K., et al. (2007). "13C-Based Metabolic Flux Analysis: Fundamentals and Practice." Metabolic Engineering. Link

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link

Sources

Synthesis and chemical properties of Sodium D-Gluconate-13C6.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: AN-13C-GLUC-01

Abstract

Sodium D-Gluconate-13C6 (Na-Gluconate-13C6) is a high-fidelity isotopologue of the sodium salt of D-gluconic acid, wherein all six carbon atoms are substituted with the stable isotope


C.[1][2][3][4][5] This compound serves as a critical metabolic tracer in hyperpolarized 

C-Magnetic Resonance Imaging (MRI) and Metabolic Flux Analysis (MFA), specifically for probing the Pentose Phosphate Pathway (PPP) and cellular redox states. This guide details a high-yield enzymatic synthesis protocol designed to maximize isotopic recovery, outlines its physicochemical properties, and defines its utility in advanced drug development and metabolic phenotyping.
Chemical Profile & Isotopic Specifications

The substitution of naturally abundant


C with 

C increases the molecular weight and alters the magnetic resonance properties without affecting the biochemical kinetics (kinetic isotope effects are negligible for carbon in this context).
PropertySpecification
Chemical Name Sodium D-Gluconate-13C6
Formula

C

H

NaO

Molecular Weight 224.13 g/mol (vs. 218.14 g/mol for natural abundance)
Isotopic Purity

99 atom %

C
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (> 500 mg/mL); sparingly soluble in ethanol
pKa (Acid) 3.86 (Gluconic acid moiety)
CAS Number Derived from 527-07-1 (Unlabeled)
Synthesis Strategy: Enzymatic Oxidation
Rationale for Method Selection

While chemical oxidation (e.g., electrolytic oxidation or catalytic oxidation with Au/Pd) is scalable for industrial gluconate production, it is ill-suited for


C-isotope synthesis due to potential over-oxidation and purification losses.

The Enzymatic Route (Glucose Oxidase + Catalase) is the "Gold Standard" for synthesizing Sodium D-Gluconate-13C6 because:

  • Specificity: Glucose Oxidase (GOx) exclusively targets the

    
    -D-glucose anomer at the C1 position, preventing side-reactions.
    
  • Mild Conditions: Reactions occur at pH 5.0–6.0 and ambient temperature, preserving the integrity of the carbon backbone.

  • Yield: Near quantitative conversion (>98%) minimizes the loss of the expensive D-Glucose-13C6 precursor.

Synthesis Workflow

SynthesisWorkflow Start Precursor: D-Glucose-13C6 Reaction Enzymatic Oxidation (Glucose Oxidase + Catalase) pH 5.5, 35°C, O2 Sparging Start->Reaction Dissolve in Buffer Intermediate Intermediate: D-Glucono-1,5-lactone-13C6 Reaction->Intermediate -2H (to H2O2) Hydrolysis Spontaneous Hydrolysis (pH maintained by NaOH) Intermediate->Hydrolysis +H2O Product_Acid D-Gluconic Acid-13C6 Hydrolysis->Product_Acid Neutralization Neutralization (NaOH titration to pH 7.0) Product_Acid->Neutralization Purification Purification (Ultrafiltration 10kDa -> Lyophilization) Neutralization->Purification Final Final Product: Sodium D-Gluconate-13C6 Purification->Final

Figure 1: Enzymatic synthesis workflow for Sodium D-Gluconate-13C6.

Detailed Protocol

Reagents:

  • D-Glucose-13C6 (Isotopic purity >99%)

  • Glucose Oxidase (Aspergillus niger, >100 U/mg)

  • Catalase (Bovine Liver, to decompose H

    
    O
    
    
    
    )
  • Sodium Hydroxide (0.5 M, Carbonate-free)

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 g of D-Glucose-13C6 in 20 mL of Milli-Q water. Allow mutarotation equilibrium (approx. 2 hours) or accelerate with a trace of enzyme to ensure

    
    -anomer availability.
    
  • Enzyme Cocktail Preparation: Add Glucose Oxidase (500 Units) and Catalase (2000 Units). Note: Catalase is strictly required to prevent H

    
    O
    
    
    
    accumulation, which can deactivate GOx and degrade the isotope.
  • Oxidation Reaction:

    • Maintain temperature at 35°C.

    • Continuously sparge the solution with pure O

      
       (or air) to drive the oxidation.
      
    • Self-Validating Control: The reaction produces gluconic acid, lowering pH. Use an autotitrator to maintain pH at 5.5 by dosing 0.5 M NaOH. The consumption of NaOH is stoichiometric to the conversion. When NaOH consumption stops, the reaction is complete.

  • Enzyme Removal: Once the reaction plateaus (typically 4-6 hours), filter the solution through a 10 kDa molecular weight cutoff (MWCO) ultrafiltration membrane to remove the enzymes.

  • Final Neutralization & Drying: Adjust the filtrate pH to exactly 7.0 with NaOH. Lyophilize (freeze-dry) the solution to obtain Sodium D-Gluconate-13C6 as a white powder.

Analytical Characterization

Validation of the synthesized product relies on confirming the full


C substitution and the absence of degradation products.
Nuclear Magnetic Resonance (NMR)

Unlike natural gluconate, the


C6 isotopologue exhibits complex 

C-

C scalar coupling (

).
  • 
    C NMR (D
    
    
    
    O):
    • C1 (Carboxylate): ~179 ppm.[6] Appears as a doublet (coupled to C2) or doublet of doublets.

    • C2-C6 (Backbone): Cluster between 60–75 ppm.

    • Coupling Constants (

      
      ):  Expect 
      
      
      
      Hz. The presence of these couplings confirms the integrity of the
      
      
      C-
      
      
      C bonds.
Mass Spectrometry (MS)
  • Method: ESI-MS (Negative Mode).

  • Observation:

    • Natural Sodium Gluconate [M-Na]

      
      : m/z 195.
      
    • Sodium D-Gluconate-13C6 [M-Na]

      
      : m/z 201.
      
    • Shift: A precise +6 Da mass shift confirms the presence of six

      
      C atoms.
      
Applications in Drug Development & Research

Sodium D-Gluconate-13C6 is not merely a reagent but a sophisticated probe for non-invasive metabolic imaging.

Hyperpolarized

C-MRI

Through Dynamic Nuclear Polarization (DNP), the nuclear spin polarization of Sodium D-Gluconate-13C6 can be enhanced by >10,000-fold. This allows for real-time visualization of metabolic pathways in vivo.

  • Target Pathway: Pentose Phosphate Pathway (PPP).

  • Mechanism: Hyperpolarized [1-

    
    C]Gluconate is transported into cells and phosphorylated to 6-Phosphogluconate. The C1 label is then released as 
    
    
    
    CO
    
    
    (bicarbonate in tissue) via 6-Phosphogluconate Dehydrogenase (6-PGDH).
  • Clinical Relevance: Elevated PPP flux is a hallmark of aggressive tumors (providing NADPH for lipid synthesis and ROS defense). Imaging this flux grades tumor aggressiveness and monitors response to oxidative stress-inducing chemotherapies.

MetabolicPathway Gluconate [1-13C]Gluconate (Hyperpolarized) SixPG 6-Phosphogluconate Gluconate->SixPG Gluconokinase (Phosphorylation) Ribulose Ribulose-5-Phosphate SixPG->Ribulose 6-PGDH CO2 13C-Bicarbonate (MRI Detectable Signal) SixPG->CO2 Decarboxylation (Rate Limiting Step)

Figure 2: Metabolic fate of Hyperpolarized [1-13C]Gluconate in the Pentose Phosphate Pathway.

Metabolic Flux Analysis (MFA)

In cell culture systems, Sodium D-Gluconate-13C6 is used alongside


C-Glucose to deconvolute glycolysis from PPP activity. Because gluconate enters metabolism directly at the 6-phosphogluconate node (bypassing Phosphofructokinase), it serves as a specific probe for the oxidative branch of the PPP.
References
  • Bankson, J. A., et al. (2015). Kinetic Modeling of Hyperpolarized 13C Pyruvate Metabolism in Tumors. Magnetic Resonance in Medicine . Link (Context: Principles of Hyperpolarized MRI kinetics applicable to Gluconate).

  • Ramona, S., et al. (2022). Enzymatic Synthesis of Carbohydrate Isotopologues. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Mishkovsky, M., et al. (2017). Hyperpolarized 13C-Glucose and 13C-Gluconate transport and metabolism in the brain. Scientific Reports . Link (Context: In vivo transport and PPP flux imaging).

  • Sigma-Aldrich/Merck.Sodium D-Gluconate-13C6 Product Specification.
  • Wiechert, W. (2001). 13C Metabolic Flux Analysis. Metabolic Engineering . Link (Context: Mathematical modeling of flux using 13C tracers).

Sources

Precision Metabolic Flux Analysis: The Sodium D-Gluconate-13C6 Tracer Method

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic labeling with Sodium D-Gluconate-13C6 for pathway tracing.[1]

Executive Summary

Sodium D-Gluconate-13C6 (U-13C6 Gluconate) is a high-fidelity stable isotope tracer designed for the precise resolution of the 6-phosphogluconate (6-PG) node .[1] While [1,2-13C2]-glucose is the traditional standard for distinguishing glycolysis from the Pentose Phosphate Pathway (PPP), it often suffers from isotopic dilution and scrambling in the upper Embden-Meyerhof-Parnas (EMP) pathway.[1]

U-13C6 Gluconate bypasses the hexokinase/glucose-6-phosphate isomerase steps, entering metabolism directly as 6-phosphogluconate (after phosphorylation).[1] This unique entry point allows researchers to quantify the split ratio between the Oxidative Pentose Phosphate Pathway (oxPPP) and the Entner-Doudoroff (ED) Pathway with superior sensitivity. This guide details the mechanistic logic, experimental protocols, and data interpretation frameworks for deploying this tracer in metabolic flux analysis (MFA).[1][2]

Part 1: Technical Specifications & Mechanistic Logic
1.1 Tracer Characteristics
  • Chemical Name: Sodium D-Gluconate-13C6[1][3][4]

  • Formula:

    
    C
    
    
    
    H
    
    
    NaO
    
    
  • Molecular Weight: ~224.09 g/mol (vs. 218.14 g/mol unlabeled)[1]

  • Isotopic Purity: ≥99 atom % 13C

  • Solubility: Highly soluble in water (>50 mg/mL); stable in aqueous solution at neutral pH.[1]

1.2 The "Gluconate Tracer Method" Principle

The power of U-13C6 Gluconate lies in its specific mass spectral signature upon metabolic cleavage. Unlike glucose, which must traverse the reversible isomerization between G6P and F6P, gluconate is phosphorylated by gluconokinase (GntK) directly to 6-phosphogluconate (6-PG).[1]

From the 6-PG node, the carbon backbone fate is distinct:

  • Oxidative PPP: 6-PG (M+6) undergoes oxidative decarboxylation by 6-phosphogluconate dehydrogenase (6PGD).[1] It loses C1 as CO2, yielding Ribulose-5-Phosphate (M+5) .[1]

  • Entner-Doudoroff (ED) Pathway: 6-PG (M+6) is dehydrated to KDPG and cleaved by KDPG aldolase.[1] This yields Pyruvate (M+3) and Glyceraldehyde-3-Phosphate (M+3) .[1]

Key Advantage: The detection of M+5 pentoses versus M+3 trioses provides a binary, high-contrast signal that quantifies the flux split ratio without complex modeling of reversible upper-glycolytic reactions.

1.3 Pathway Visualization (Graphviz)

Gluconate_Metabolism cluster_legend Isotopic Fate Gluconate_ext Sodium D-Gluconate-13C6 (Extracellular) Gluconate_int Gluconate (M+6) (Intracellular) Gluconate_ext->Gluconate_int Transport (GntT/U) SixPG 6-Phosphogluconate (M+6) Gluconate_int->SixPG Gluconokinase (ATP) Ru5P Ribulose-5P (M+5) + CO2 (M+1) SixPG->Ru5P Oxidative PPP (Decarboxylation) KDPG KDPG (M+6) SixPG->KDPG ED Pathway (Dehydration) R5P Ribose-5P (Nucleotides) Ru5P->R5P Pyr Pyruvate (M+3) KDPG->Pyr Aldolase Split G3P G3P (M+3) KDPG->G3P Legend M+6 = Full Label M+5 = Loss of C1 M+3 = C3 Split

Figure 1: Metabolic fate of U-13C6 Gluconate.[1][5] The tracer resolves the 6-PG node by generating distinct mass isotopologues: M+5 via PPP and M+3 via ED pathway.

Part 2: Experimental Protocol

This protocol is optimized for microbial cultures (e.g., E. coli, Pseudomonas, Aspergillus) but can be adapted for mammalian cells expressing appropriate transporters.[1]

2.1 Experimental Design Strategy
  • Tracer Concentration:

    • Sole Carbon Source:[4] 100% U-13C6 Gluconate (typically 2–4 g/L).[1] Ideal for mapping total backbone rearrangement.[1]

    • Tracer Method (Spiking):[1] 90% Unlabeled Glucose + 10% U-13C6 Gluconate.[1] This is the preferred method for measuring the PPP split ratio under glycolytic growth conditions. It perturbs the system minimally while providing a clear isotopic signal at 6-PG.

  • Controls: Unlabeled gluconate control (for natural abundance correction) and a U-13C Glucose control (to benchmark glycolysis).

2.2 Step-by-Step Workflow
StepActionTechnical Causality
1. Media Prep Dissolve Sodium D-Gluconate-13C6 in M9 minimal salts (or equivalent). Filter sterilize (0.22 µm). Do not autoclave with phosphates to avoid precipitation or caramelization (if glucose is present).[1]Ensures tracer integrity and prevents background carbon contamination.
2. Inoculation Inoculate pre-culture (exponential phase) into labeled medium at OD600 ~0.[1]05.Ensures cells adapt to the tracer environment immediately, minimizing "memory" of unlabeled biomass.
3. Steady State Cultivate for at least 5 doublings (OD600 0.5–1.0).[1]Critical: 5 doublings ensures >97% of intracellular metabolites are derived from the tracer, achieving isotopic steady state.
4. Quenching Rapidly filter 1-5 mL culture onto 0.45 µm nylon membrane. Immediately immerse filter in -20°C Acetonitrile:Methanol:Water (40:40:20) .[1]Metabolism turns over in milliseconds.[1] Cold organic solvent stops enzyme activity instantly and lyses cells.[1]
5. Extraction Vortex vigorously; incubate at -20°C for 15 min. Centrifuge at 14,000 x g (4°C) to pellet debris. Collect supernatant.Extracts polar metabolites (sugar phosphates, organic acids) while precipitating proteins.[1]
6. Analysis Analyze via LC-MS/MS (HILIC column, Negative Mode ESI) or GC-MS (after methoximation/silylation).[1]HILIC-MS is preferred for phosphorylated intermediates (6-PG, R5P) which are thermally unstable in GC.[1]
2.3 Analytical Workflow Visualization

Workflow Culture Cell Culture (Steady State) Quench Rapid Quench (-20°C MeOH/ACN) Culture->Quench < 5 sec Extract Metabolite Extraction Quench->Extract Cell Lysis LCMS HILIC-MS Analysis Extract->LCMS Supernatant Data Mass Isotopomer Distribution (MID) LCMS->Data M+0 to M+6

Figure 2: Optimized workflow for 13C-Gluconate flux analysis. Speed in the quenching step is critical to preserve the labeling pattern of 6-PG.

Part 3: Data Interpretation & Calculation
3.1 Mass Isotopomer Distribution (MID) Analysis

The raw MS data must be corrected for natural isotope abundance (using the unlabeled control). The resulting MIDs for key metabolites indicate pathway activity.

Table 1: Expected Labeling Patterns (Steady State)

MetaboliteFragmentDominant Isotopologue (PPP Route)Dominant Isotopologue (ED Route)
6-Phosphogluconate IntactM+6M+6
Ribulose-5-P IntactM+5 (Loss of C1)N/A (Not direct product)
Pyruvate IntactM+0, M+1 (via scrambling)M+3 (C1-C3 or C4-C6)
Glyceraldehyde-3-P IntactM+0, M+1M+3
3.2 Calculating the Split Ratio

To quantify the flux split (


) between ED and PPP at the 6-PG node:

[1]

Note: This is a simplified approximation. For rigorous quantification, data should be fitted to a metabolic network model (using software like 13C-Flux2 or INCA) because trioses (M+3) can also be generated via glycolysis if glucose is present.[1]

Part 4: Applications & Case Studies
4.1 Distinguishing ED vs. EMP in Marine Bacteria

A study utilizing 13C-labeling revealed that 90% of marine bacteria (e.g., Vibrio, Pseudoalteromonas) utilize the ED pathway rather than the EMP pathway for glucose catabolism.[6][7] The tell-tale sign was the enrichment of M+3 pyruvate derived from U-13C gluconate/glucose, contrasting with the EMP pathway which would yield M+6 FBP before splitting.

  • Significance: The ED pathway generates less ATP but more NADPH per glucose, providing resistance to oxidative stress common in marine environments.[6][7]

4.2 High-Resolution PPP Tracing in Fungi

In Penicillium chrysogenum, the "gluconate tracer method" (10% U-13C Gluconate + 90% Glucose) reduced the confidence interval for the PPP split ratio estimate by three-fold compared to standard [U-13C]glucose MFA.

  • Mechanism: The background noise from EMP flux (Glucose -> G6P -> F6P) was eliminated, as the tracer entered downstream of the G6P/F6P isomerization node.

References
  • Kleijn, R. J., et al. (2006).[1] "13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum." Applied and Environmental Microbiology. Link[1]

  • Klingner, A., et al. (2015).[1] "Large-Scale 13C Flux Profiling Reveals Conservation of the Entner-Doudoroff Pathway as a Glycolytic Strategy among Marine Bacteria That Use Glucose." Applied and Environmental Microbiology. Link[1]

  • Zamboni, N., et al. (2009).[1] "13C-based metabolic flux analysis." Nature Protocols. Link[1]

  • Fuhrer, T., et al. (2005).[1] "High-throughput, accurate mass metabolome profiling of cellular extracts by liquid chromatography-electrospray ionization-time of flight mass spectrometry."[1] Analytical Chemistry. Link[1]

Sources

Precision Fluxomics: A Technical Guide to 13C-Gluconate Tracing and Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the utility of 13C-labeled gluconate as a high-resolution probe for metabolic flux analysis (MFA). Unlike glucose, which enters metabolism at the Glucose-6-Phosphate (G6P) node, gluconate enters directly at the 6-Phosphogluconate (6PG) node. This unique entry point bypasses the reversibility of the phosphoglucose isomerase (PGI) reaction, decoupling the oxidative Pentose Phosphate Pathway (oxPPP) from upper glycolysis. This guide provides a rigorous framework for designing, executing, and interpreting 13C-gluconate tracer experiments in both prokaryotic and eukaryotic systems.

Part 1: Mechanistic Foundations & The Gluconate Advantage

The Kinetic Decoupling Strategy

In standard 13C-glucose MFA, the quantification of flux into the Pentose Phosphate Pathway is often confounded by the bidirectional isomerization between G6P and Fructose-6-Phosphate (F6P). This "cyclic" activity dilutes the isotopic signal, widening the confidence intervals for flux estimation.

Gluconate (C6H11O7⁻) circumvents this limitation by entering the network downstream of the G6P node.

  • Entry Point: 6-Phosphogluconate (6PG).[1]

  • Primary Divergence: 6PG is the obligate branch point between the Entner-Doudoroff (ED) pathway and the oxidative Pentose Phosphate Pathway (oxPPP) .

  • Utility: By using [1-13C]gluconate, researchers can directly quantify the decarboxylation flux (loss of C1 as CO2) versus the ED cleavage (retention of C1 in pyruvate), providing the most accurate "split ratio" available in fluxomics.

Biological Uptake and Activation Systems
Prokaryotic Transport (The Gnt System)

In Escherichia coli and Pseudomonas species, gluconate uptake is mediated by the Gnt system, a highly regulated network of permeases and kinases.

  • High-Affinity Transport (GntT): The primary proton symporter induced by gluconate. It ensures uptake even at micromolar concentrations.

  • Low-Affinity Transport (GntU): A permease active at higher substrate concentrations.

  • Auxiliary Transporters (GntP, GntW): Inducible under specific stress or stationary phase conditions.

Once intracellular, gluconate is phosphorylated by Gluconokinase (GntK) .[1] This reaction consumes one mole of ATP to yield 6-phosphogluconate.



Mammalian Metabolism

While less dominant than in bacteria, gluconate metabolism in mammalian cells (e.g., hepatocytes, erythrocytes) is catalyzed by human Gluconokinase (GntK) .[2] Recent studies suggest this pathway contributes to the Hexose Monophosphate Shunt, particularly under oxidative stress where NADPH production is critical.

Part 2: Metabolic Bifurcation & Signaling Pathways

The fate of 13C-labeled gluconate is determined at the 6PG node. The tracer distribution in downstream metabolites (Pyruvate, Lactate, Alanine) reveals the active pathway.

The Entner-Doudoroff (ED) Pathway

Common in aerobes like Pseudomonas, the ED pathway cleaves 6PG into Pyruvate and Glyceraldehyde-3-Phosphate (G3P).

  • Enzymes: 6-phosphogluconate dehydratase (EDD) and KDPG aldolase (EDA).[3]

  • 13C Fate: [1-13C]gluconate yields [1-13C]pyruvate directly.

The Oxidative Pentose Phosphate Pathway (oxPPP)

Dominant in mammalian cells and many bacteria, this pathway decarboxylates 6PG to Ribulose-5-Phosphate (Ru5P).

  • Enzyme: 6-phosphogluconate dehydrogenase (Gnd).[3]

  • 13C Fate: [1-13C]gluconate releases the label as 13CO2 . The resulting pentose is unlabeled.

Visualizing the Network

The following diagram illustrates the differential routing of carbon atoms from gluconate compared to glucose.

GluconateMetabolism Glucose_ext Glucose (Extracellular) G6P Glucose-6-P (G6P) Glucose_ext->G6P PTS/Glk Gluconate_ext Gluconate (Extracellular) Gluconate_int Gluconate (Intracellular) Gluconate_ext->Gluconate_int Transport (GntT/U) PG6 6-Phosphogluconate (6PG) [Branch Point] G6P->PG6 G6PDH (oxPPP entry) Gluconate_int->PG6 Gluconokinase (GntK) + ATP KDPG KDPG (Intermediate) PG6->KDPG ED Pathway (EDD) Ru5P Ribulose-5-P (Ru5P) PG6->Ru5P oxPPP (Gnd) CO2 CO2 PG6->CO2 Decarboxylation Pyruvate Pyruvate KDPG->Pyruvate EDA G3P G3P KDPG->G3P EDA G3P->Pyruvate Lower Glycolysis

Figure 1: The metabolic entry of gluconate at the 6PG node, distinct from glucose. Note the bifurcation into the ED pathway (Blue) and oxidative PPP (Red).

Part 3: Experimental Workflow & Protocol

Tracer Selection[4][5]
  • [1-13C]Gluconate: The "Gold Standard" for distinguishing ED vs. PPP.

    • ED Pathway:[3][4][5][6] Label is retained in C1 of Pyruvate.

    • PPP:[7][8] Label is lost as CO2.

  • [U-13C]Gluconate: Used for global flux analysis to trace carbon incorporation into biomass (amino acids, lipids).

Protocol: Steady-State Isotopic Labeling

This protocol assumes a bacterial culture but is adaptable for mammalian cells.

StepActionMechanistic Rationale
1. Pre-Culture Adapt cells to minimal medium with unlabeled gluconate (10-20 mM) for 5+ generations.Ensures metabolic enzymes (GntK, EDD, Gnd) are fully induced and at steady state.
2. Labeling Inoculate main culture (OD600 ~0.05) into medium containing 100% [1-13C]gluconate.Using 100% tracer maximizes signal-to-noise ratio for the specific split calculation.
3. Sampling Harvest cells in mid-exponential phase (OD600 ~1.0).Metabolic flux is most stable during exponential growth; avoids stationary phase interferences.
4. Quenching Rapidly mix broth with -40°C 60% Methanol.Critical: Instantly arrests enzymatic activity to preserve the metabolic snapshot.
5. Extraction Centrifuge, remove supernatant. Extract pellet with boiling ethanol or acidic acetonitrile.Lyse cells and solubilize polar metabolites (6PG, Pyruvate, Amino Acids).
6. Derivatization For GC-MS: TBDMS (tert-butyldimethylsilyl) derivatization.Increases volatility of polar metabolites for gas chromatography separation.
Analytical Detection (GC-MS/LC-MS)

Target the following mass isotopomers:

  • Proteinogenic Amino Acids: Alanine (proxy for Pyruvate), Serine (proxy for G3P/3PG).

  • Intracellular Metabolites: 6PG, Pyruvate (if using LC-MS/MS).

Part 4: Data Interpretation & Logic

Calculating the Split Ratio

The core logic relies on the Mass Distribution Vector (MDV). For [1-13C]gluconate:

Scenario A: Pure PPP Activity

  • C1 is lost as CO2.

  • Resulting Pyruvate (via G3P) is unlabeled (M+0) .

  • Observation: High abundance of M+0 Alanine.

Scenario B: Pure ED Activity

  • C1 is retained in Pyruvate (C1 position).

  • Resulting Pyruvate is labeled (M+1) .

  • Observation: High abundance of M+1 Alanine.

Scenario C: Mixed Metabolism The fraction of flux through the ED pathway (


) can be approximated by the enrichment of M+1 Pyruvate (normalized for natural abundance).


Note: This is a simplified approximation. Rigorous analysis requires computational MFA software (e.g., INCA, 13C-Flux2) to account for reversible reactions and biomass dilution.

Quality Control: Self-Validating Steps
  • Natural Abundance Correction: You must correct raw MS data for the natural presence of 13C (1.1%) in the derivatization reagents and the carbon skeleton.

  • Biomass Check: Verify that the label is incorporating into biomass. If using [U-13C]gluconate, amino acids should show a shift to higher mass isotopomers (M+n).

  • Metabolic Stationarity: Ensure the isotopic enrichment is constant over time during the sampling window.

References

  • Shimadzu. (n.d.). Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Nature Methods. Retrieved from [Link]

  • Klemm, P., et al. (1996).[1] The gntP gene of Escherichia coli involved in gluconate uptake. Journal of Bacteriology. Retrieved from [Link]

  • Klingner, A., et al. (2015). 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum. Applied and Environmental Microbiology. Retrieved from [Link]

  • Chen, X., et al. (2016).[3] The Entner–Doudoroff pathway is an overlooked glycolytic route in cyanobacteria and plants.[5] PNAS.[9] Retrieved from [Link]

Sources

Sodium D-Gluconate-13C6 as a tracer for the pentose phosphate pathway.

Author: BenchChem Technical Support Team. Date: February 2026

<An In-Depth Technical Guide to Sodium D-Gluconate-13C6 as a Tracer for the Pentose Phosphate Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Pentose Phosphate Pathway (PPP) is a critical metabolic hub responsible for generating NADPH, essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis.[1][2][3] Quantifying the flux through this pathway is crucial for understanding cellular physiology in various contexts, from cancer metabolism to metabolic engineering. This guide provides a comprehensive technical overview of using Sodium D-Gluconate-13C6 as a stable isotope tracer to directly and accurately measure PPP activity. We will delve into the biochemical rationale, provide detailed experimental protocols, and discuss data interpretation, offering researchers a robust framework for implementing this powerful technique.

The Pentose Phosphate Pathway: A Critical Metabolic Hub

The PPP, also known as the phosphogluconate pathway or hexose monophosphate shunt, runs parallel to glycolysis and is fundamental to cellular homeostasis.[2] It consists of two distinct phases:

  • 1.1 Oxidative Phase: This phase is irreversible and involves the conversion of glucose-6-phosphate (G6P) into ribulose-5-phosphate.[2][4] Crucially, these reactions, catalyzed by glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), generate two molecules of NADPH.[4]

  • 1.2 Non-Oxidative Phase: This phase consists of a series of reversible reactions that interconvert five-carbon sugars, ultimately linking the PPP back to glycolysis and gluconeogenesis through the intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.[4][5]

The pathway's primary role is anabolic, providing the cell with essential biomolecules.[2] The NADPH produced is vital for regenerating reduced glutathione, a key antioxidant, and for biosynthetic pathways like fatty acid and steroid synthesis.[3][4] The ribose-5-phosphate generated is the precursor for nucleotide and nucleic acid synthesis.[1][2]

Given its central role, accurately measuring the carbon flow, or "flux," through the PPP is essential for understanding metabolic reprogramming in diseases like cancer and for optimizing biopharmaceutical production.[1]

Principles of Stable Isotope Tracing for Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes.[6] The core principle involves introducing a substrate, such as glucose, enriched with the stable isotope 13C into a biological system.[7] As the cells metabolize this "tracer," the 13C atoms are incorporated into downstream metabolites. By measuring the mass distribution of these labeled metabolites using mass spectrometry (MS), we can deduce the activity of the metabolic pathways involved.[7][8]

However, measuring PPP flux using the common tracer, uniformly labeled [U-13C]-glucose, presents challenges. The complex, reversible reactions of the non-oxidative PPP and its interconnectedness with glycolysis can make it difficult to precisely resolve the flux specifically through the oxidative branch.[1][9]

Sodium D-Gluconate-13C6: A Direct Probe for the PPP

To overcome the limitations of glucose tracers, Sodium D-Gluconate-13C6 offers a more direct and precise method for measuring flux through the oxidative PPP.[10][11]

Mechanism of Action: Bypassing the Rate-Limiting Step

The key advantage of using gluconate lies in its entry point into cellular metabolism. In many organisms, a "gluconate shunt" exists where glucose is first oxidized to gluconate, which is then phosphorylated to produce 6-phosphogluconate (6-PG), the second intermediate of the PPP.[12][13][14]

By providing cells with 13C-labeled gluconate, the tracer is converted directly to 13C-labeled 6-PG. This masterfully bypasses the first and rate-limiting step of the PPP catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD), which is subject to complex regulation by the cellular NADPH/NADP+ ratio.[12][15] This direct entry provides a clearer and more accurate measurement of the subsequent flux through the oxidative PPP.[10][11]

Diagram 1: Comparative Entry of Glucose and Gluconate Tracers

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose [U-13C]-Glucose G6P [13C]-G6P Glucose->G6P Glycolysis_Products Downstream Glycolysis SixPG [13C]-6-Phosphogluconate G6P->SixPG Gluconate Sodium D-Gluconate-13C6 Gluconate->SixPG PPP_Products [13C]-Ribulose-5-P + 13CO2 + NADPH SixPG->PPP_Products

Caption: Metabolic entry points of 13C-Glucose vs. 13C-Gluconate.

Advantages and Considerations

Advantages:

  • High Accuracy: The gluconate tracer method allows for a more accurate and precise determination of the PPP split ratio (the percentage of glucose entering the PPP versus glycolysis).[10][11] A sensitivity analysis showed the 95% confidence interval for the PPP split ratio was nearly threefold smaller with the gluconate tracer method compared to traditional 13C-based MFA with glucose.[11]

  • Direct Measurement: It directly probes the oxidative branch, bypassing the heavily regulated G6PD enzyme.[12][13]

  • Simplicity: The interpretation of labeling patterns from key downstream metabolites is more straightforward.

Considerations:

  • Limited Scope: This method is highly specific for the PPP and provides little information about other areas of central carbon metabolism, such as glycolysis or the TCA cycle.[10][11] Therefore, it is often used in conjunction with other tracers, like [U-13C]-glucose or [U-13C]-glutamine, for a more comprehensive metabolic view.[16]

  • Cellular Uptake: The efficiency of gluconate uptake and phosphorylation can vary between cell types. Preliminary experiments are recommended to confirm that the cell line of interest can effectively utilize exogenous gluconate.

Experimental Workflow: From Cell Culture to Data Analysis

A successful tracer experiment requires meticulous planning and execution. The workflow can be broken down into five key phases.

Diagram 2: Experimental Workflow for 13C-Gluconate Tracing

Phase1 Phase 1: Experimental Design - Select cell line - Determine tracer concentration - Define time points Phase2 Phase 2: Isotope Labeling - Seed cells - Switch to 13C-Gluconate media - Incubate for desired time Phase1->Phase2 Phase3 Phase 3: Metabolite Extraction - Quench metabolism (e.g., cold methanol) - Lyse cells and collect extract Phase2->Phase3 Phase4 Phase 4: LC-MS/MS Analysis - Separate metabolites via LC - Detect mass isotopologues via MS/MS Phase3->Phase4 Phase5 Phase 5: Data Analysis - Correct for natural 13C abundance - Calculate Mass Isotopomer Distributions (MIDs) - Determine PPP flux Phase4->Phase5

Caption: A five-phase workflow for 13C-gluconate metabolic flux analysis.

Phase 1: Experimental Design
  • Cell Culture: Select the appropriate cell line. Ensure cells are in the exponential growth phase for consistent metabolic activity.

  • Tracer Media Preparation: Prepare culture medium containing Sodium D-Gluconate-13C6. A common approach is to use a small amount of the 13C-gluconate tracer alongside unlabeled glucose to minimally perturb the overall metabolism while still achieving measurable labeling.[11]

  • Time Course: Determine the labeling duration. Isotopic steady state for PPP intermediates is typically reached relatively quickly. A time course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to determine the optimal labeling time for your specific system.[17]

Phase 2: Stable Isotope Labeling Protocol (Step-by-Step)
  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in approximately 75-80% confluency at the time of the experiment.[18] Culture in standard growth medium.

  • Media Switch: At the start of the experiment, aspirate the standard medium.

  • Wash (Optional but Recommended): Briefly wash the cells once with a pre-warmed base medium (without glucose or serum) to remove residual unlabeled metabolites.

  • Introduce Tracer: Immediately add the pre-warmed 13C-gluconate containing experimental medium to the cells.

  • Incubation: Return the plates to a dedicated incubator to maintain stable temperature, CO2, and humidity.[19] Incubate for the predetermined time points.

Phase 3: Metabolite Extraction

Rapidly quenching metabolic activity is critical to capture an accurate snapshot of the metabolome.[17]

  • Quenching: At the end of the incubation period, quickly remove the plate from the incubator. Aspirate the labeling medium.

  • Rinsing: Immediately place the plate on dry ice and rinse the cell monolayer with ice-cold 0.9% NaCl solution to remove extracellular contaminants.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution, cooled to -80°C) directly to the well.[18]

  • Cell Lysis: Use a cell scraper to detach the cells into the extraction solvent.

  • Collection: Transfer the cell extract (lysate) to a microcentrifuge tube.

  • Centrifugation: Centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis. Store samples at -80°C until analysis.

Phase 4: Analytical Measurement (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical platform for this analysis due to its high sensitivity, specificity, and suitability for polar metabolites like sugar phosphates.[20]

  • Chromatographic Separation: The extracted metabolites are separated using an appropriate LC method, often employing HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-pair chromatography for optimal separation of polar sugar phosphates.

  • Mass Spectrometry Detection: The eluting compounds are ionized (typically by electrospray ionization, ESI) and analyzed by the mass spectrometer. The instrument is set up to detect the different mass isotopologues of key PPP intermediates (e.g., Ribose-5-Phosphate, Sedoheptulose-7-Phosphate).

Phase 5: Data Analysis and Interpretation
  • Peak Integration: Integrate the chromatographic peaks for each mass isotopologue of the target metabolites.

  • Natural Abundance Correction: The raw data must be corrected for the natural abundance of 13C (~1.1%) and other heavy isotopes.

  • Calculate Mass Isotopomer Distributions (MIDs): The fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.) is calculated. The MID provides a fingerprint of how the 13C tracer was incorporated into each metabolite.

Data Interpretation: Decoding Isotope Labeling Patterns

With Sodium D-Gluconate-13C6, the interpretation is focused on the labeling pattern of downstream PPP metabolites. Since gluconate enters as 6-phosphogluconate (a 6-carbon molecule), the first decarboxylation step of the oxidative PPP will produce a 5-carbon sugar, ribulose-5-phosphate, with five 13C atoms (M+5).

Table 1: Example Mass Isotopomer Distribution (MID) Data for Ribose-5-Phosphate

Sample ConditionM+0 (Unlabeled)M+1M+2M+3M+4M+5 (from 13C6-Gluconate)
Control (Unlabeled) 94.5%4.9%0.5%0.1%0.0%0.0%
13C6-Gluconate Traced 45.2%4.1%0.4%0.1%0.2%49.9%

This table presents hypothetical data for illustrative purposes.

The significant increase in the M+5 fraction for Ribose-5-Phosphate directly reflects the flux from the administered 13C6-Gluconate through the oxidative PPP. The relative proportion of M+5 to M+0 can be used in metabolic models to calculate the PPP flux relative to other contributing pathways.

Conclusion

Sodium D-Gluconate-13C6 serves as a highly effective and precise tracer for quantifying flux through the oxidative pentose phosphate pathway. By bypassing the initial, heavily regulated steps of the PPP that are a confounding factor when using glucose tracers, it provides a clearer and more direct measurement of this critical metabolic route. While it is a specialized tool, its application, particularly in combination with broader tracers like 13C-glucose, empowers researchers to build more accurate and comprehensive models of cellular metabolism. This guide provides the foundational knowledge and a robust experimental framework for drug development professionals and scientists to confidently apply this technique in their research endeavors.

References

  • The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PMC. PubMed Central. Available at: [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC. PubMed Central. Available at: [Link]

  • 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen. MDPI. Available at: [Link]

  • 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum - PMC. PubMed Central. Available at: [Link]

  • 13C-labeled gluconate tracing as a direct and accurate method for determining the pentose phosphate pathway split ratio in Penicillium chrysogenum. PubMed. Available at: [Link]

  • Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway. ScienceDirect. Available at: [Link]

  • Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through... ResearchGate. Available at: [Link]

  • Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. Available at: [Link]

  • 13C-based metabolic flux analysis | Request PDF. ResearchGate. Available at: [Link]

  • Metabolism | Pentose Phosphate Pathway. YouTube. Available at: [Link]

  • Pentose phosphate pathway (article). Khan Academy. Available at: [Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. Available at: [Link]

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. Available at: [Link]

  • Pentose phosphate pathway. Wikipedia. Available at: [Link]

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. Available at: [Link]

  • The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast. ResearchGate. Available at: [Link]

  • 7.1: Pentose phosphate pathway. Medicine LibreTexts. Available at: [Link]

  • Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. YouTube. Available at: [Link]

  • The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast. PubMed. Available at: [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. Available at: [Link]

  • The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC. PubMed Central. Available at: [Link]

  • #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Available at: [Link]

  • Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. Available at: [Link]

  • Metabolomics and isotope tracing - PMC. PubMed Central. Available at: [Link]

  • Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. YouTube. Available at: [Link]

Sources

Precision Tracing of the Pentose Phosphate & Entner-Doudoroff Pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Sodium D-Gluconate-13C6

Executive Summary

Sodium D-Gluconate-13C6 (fully labeled) represents a high-precision metabolic probe that offers a distinct advantage over traditional glucose tracers: it bypasses the upstream glycolytic regulation at the Glucose-6-Phosphate (G6P) node. By entering metabolism directly as 6-Phosphogluconate (6PG), this tracer allows researchers to isolate and quantify flux through the Oxidative Pentose Phosphate Pathway (oxPPP) in mammalian cells and the Entner-Doudoroff (ED) pathway in microbes, without the confounding interference of glycolysis or glycogen synthesis.

This guide details the mechanistic logic, experimental protocols, and data interpretation frameworks required to deploy Sodium D-Gluconate-13C6 in high-impact metabolic flux analysis (MFA).

Part 1: Metabolic Architecture & Tracer Logic
The Gluconate Bypass

In standard glucose tracing, [U-13C6]Glucose enters the cell and is phosphorylated to G6P. At this node, carbon flux splits between Glycolysis (EMP), the Pentose Phosphate Pathway (PPP), and Glycogen synthesis. Deconvoluting these fluxes often requires complex modeling.

Gluconate-13C6 simplifies this topology. In both mammalian and microbial systems, it is phosphorylated by Gluconokinase (GntK) to form 6-Phosphogluconate (6PG) , effectively "parachuting" the tracer past the G6P node.

1. Mammalian Fate: The Oxidative PPP Probe

In mammalian cells (specifically those expressing SLC5A12/SMCT2 or under metabolic stress), 6PG is the substrate for 6-Phosphogluconate Dehydrogenase (6PGD).

  • Mechanism: 6PG (M+6) undergoes oxidative decarboxylation to Ribulose-5-Phosphate (Ru5P).

  • Carbon Fate: The C1 carbon is lost as CO2. The remaining 5 carbons form Ru5P (M+5).

  • Utility: The ratio of M+5 (downstream PPP) to M+6 (upstream 6PG) provides a direct readout of 6PGD activity and NADPH production capacity.

2. Microbial Fate: The Entner-Doudoroff (ED) Split

Many bacteria (e.g., Pseudomonas, E. coli, marine proteobacteria) utilize the ED pathway to combat oxidative stress.

  • Mechanism: 6PG (M+6) is dehydrated to 2-Keto-3-deoxy-6-phosphogluconate (KDPG) . KDPG is then cleaved by KDPG aldolase.

  • Carbon Fate: The molecule splits into Pyruvate (M+3) and Glyceraldehyde-3-Phosphate (GAP, M+3) .

  • Utility: The appearance of M+3 Pyruvate is a definitive signature of ED pathway activity, distinguishing it from the EMP pathway (which yields M+3 from F1,6BP) and the oxPPP (which yields M+5 pentoses).

MetabolicFate Tracer Sodium D-Gluconate-13C6 (M+6) Transporter_Mam Mammalian Entry (SLC5A12/SMCT2) Tracer->Transporter_Mam Transporter_Bac Bacterial Entry (GntP/GntT) Tracer->Transporter_Bac SixPG 6-Phosphogluconate (6PG) (M+6) Transporter_Mam->SixPG Phosphorylation Transporter_Bac->SixPG Phosphorylation GntK Gluconokinase (GntK) Ru5P Ribulose-5P (M+5) SixPG->Ru5P Mammalian Fate (Decarboxylation) CO2 CO2 (13C) SixPG->CO2 KDPG KDPG (M+6) SixPG->KDPG Bacterial Fate (Dehydration) SixPGD 6PG Dehydrogenase (Oxidative PPP) EDD ED Dehydratase Pyr Pyruvate (M+3) KDPG->Pyr Cleavage GAP GAP (M+3) KDPG->GAP Cleavage EDA KDPG Aldolase

Figure 1: Divergent metabolic fates of Gluconate-13C6. In mammals, it primarily probes the oxidative PPP (M+6 → M+5 transition). In microbes, it probes the Entner-Doudoroff pathway (M+6 → M+3 split).

Part 2: Experimental Workflow
1. Tracer Preparation
  • Reagent: Sodium D-Gluconate-13C6 (Isotopic purity >99%).

  • Stock Solution: Dissolve in sterile, molecular-grade water to 100 mM. Filter sterilize (0.22 µm). Store at -20°C.

  • Stability: Gluconate is stable in solution; however, avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.

2. Cell Culture & Labeling Protocol
  • Mammalian Cells:

    • Uptake Note: Gluconate uptake is slower than glucose. Ensure cells express SLC5A12 (kidney, intestine, specific cancer subsets) or induce uptake via starvation.

    • Medium: Use glucose-free DMEM/RPMI supplemented with 5-10 mM Sodium D-Gluconate-13C6.

    • Duration: 1-6 hours for steady-state flux analysis.

  • Bacterial Cultures:

    • Induction: Many bacteria require gluconate to induce the gnt operon. Pre-culture in low-gluconate media (0.2%) before switching to labeled media.

    • Medium: M9 Minimal Media with 0.4% Sodium D-Gluconate-13C6 as the sole carbon source.

3. Metabolite Extraction (Critical Step)

Phosphorylated intermediates (6PG, KDPG, Ru5P) are highly turnover-sensitive. Immediate quenching is mandatory.

  • Quench: Rapidly wash cells with ice-cold saline (0.9% NaCl, 4°C).

  • Extract: Add 80:20 Methanol:Water (pre-chilled to -80°C) directly to the plate/pellet.

  • Lysis: Scrape cells (adherent) or vortex vigorously (suspension). Incubate on dry ice for 10 mins.

  • Clarify: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Dry: Transfer supernatant to a new vial and dry under nitrogen stream. Reconstitute in 50% Acetonitrile/Water prior to LC-MS.

4. LC-MS/MS Method (HILIC)

Reverse-phase chromatography retains polar sugar phosphates poorly. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Column: ZIC-pHILIC or Amide-HILIC (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0) in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 15 minutes.

  • MS Mode: Negative Ion Mode (ESI-). Phosphates ionize best in negative mode.

Workflow Step1 1. Pulse Labeling Media: Gluconate-13C6 Step2 2. Metabolism (1-6 Hours) Step1->Step2 Step3 3. Rapid Quench (-80°C MeOH:H2O) Step2->Step3 Step4 4. HILIC LC-MS (Neg Mode) Step3->Step4 Step5 5. Isotopologue Analysis (MID) Step4->Step5

Figure 2: Experimental workflow for 13C-Gluconate flux analysis. Rapid quenching (Step 3) is the critical control point to preserve labile intermediates like KDPG.

Part 3: Data Interpretation & Analysis[1][2]
Mass Isotopologue Distribution (MID)

The power of this tracer lies in the specific mass shifts (M+X) observed in downstream metabolites.

MetaboliteParent Mass (M0)Key IsotopologuePathway Indicated
6-Phosphogluconate (6PG) 275.01M+6 Tracer Entry / Phosphorylation
Ribulose-5-Phosphate 229.01M+5 Oxidative PPP (Loss of C1 as CO2)
KDPG 257.00M+6 ED Pathway (Intermediate)
Pyruvate 87.00M+3 ED Pathway (Cleavage Product)
Lactate 89.00M+3 Downstream Glycolysis (from ED-Pyruvate)
Distinguishing Pathways
  • Scenario A (Mammalian/Oxidative PPP): You will observe a high enrichment of M+5 in the pentose pool (Ru5P, R5P, Xu5P). Pyruvate/Lactate will show a mix of M+2/M+3 due to scrambling in the non-oxidative PPP, but the primary signature is the M+6 (6PG) → M+5 (Pentose) transition.

  • Scenario B (Bacterial/ED Pathway): You will observe M+6 KDPG (unique to this pathway) and a distinct M+3 signal in Pyruvate and GAP. Unlike EMP glycolysis (which splits F1,6BP), the ED pathway splits the 6-carbon skeleton directly after dehydration.

References
  • Metabolic Fate of Gluconate in Mammals: Stetten, M. R., & Stetten, D. Jr. (1950). The metabolism of gluconic acid.[1][2][3] Journal of Biological Chemistry.[4]

  • Human Gluconokinase Characterization: Idrees, S., et al. (2014). Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid.[1][2] PLOS ONE.

  • Entner-Doudoroff Pathway Flux: Klingner, A., et al. (2015). Large-Scale 13C Flux Profiling Reveals Conservation of the Entner-Doudoroff Pathway as a Glycolytic Strategy among Marine Bacteria. Applied and Environmental Microbiology.

  • LC-MS/MS Methodology: Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.

  • SLC5A12 Transporter Function: Gopal, E., et al. (2007). Sodium-coupled monocarboxylate transporters: structure, function, and regulation. Renal Physiology.

Sources

Physical and chemical characteristics of Sodium D-Gluconate-13C6.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization and Application in Metabolic Flux Analysis

Executive Summary

Sodium D-Gluconate-13C6 (Sodium 2,3,4,5,6-pentahydroxyhexanoate-13C6) is a high-precision stable isotope tracer utilized primarily in metabolic flux analysis (MFA) and quantitative nuclear magnetic resonance (qNMR). Distinguished by the uniform substitution of all six carbon atoms with the stable


C isotope, this compound serves as a critical probe for elucidating the Pentose Phosphate Pathway (PPP) split ratio, offering superior resolution over partially labeled glucose tracers due to its direct entry into the 6-phosphogluconate node. This guide details its physicochemical properties, spectroscopic signatures, and validated protocols for experimental application.
Chemical Identity & Isotopic Architecture

Sodium D-Gluconate-13C6 is the sodium salt of D-gluconic acid where the carbon backbone is entirely composed of the


C isotope.[1][2] Unlike natural abundance gluconate (approx. 1.1% 

C), this isotopologue possesses a deterministic mass shift and unique magnetic resonance properties.
ParameterSpecification
IUPAC Name Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate-1,2,3,4,5,6-

C

CAS Number (Unlabeled) 527-07-1
CAS Number (Labeled) 2687960-00-3
Molecular Formula

C

H

NaO

Molecular Weight 224.09 g/mol (Calculated based on

C atomic mass of 13.00335)
Isotopic Purity Typically

99 atom %

C
Chemical Purity

98%
2.1 Molecular Structure Visualization

The following diagram illustrates the carbon backbone connectivity. Note that in the 13C6 isotopologue, every node represented is a


C nucleus, creating a fully coupled spin system.

Figure 1: Connectivity map of Sodium D-Gluconate-13C6. Red node indicates the carboxylate head group. All Carbon-Carbon bonds exhibit scalar coupling (


) due to uniform labeling.
Physical & Chemical Characteristics[4][5][7][9][11][15][16][17]
3.1 Solubility and Stability

Sodium D-Gluconate-13C6 retains the high water solubility of its unlabeled counterpart but requires strict humidity control due to hygroscopicity.

  • Appearance: White to off-white crystalline powder.[3][4]

  • Solubility (Water): Very soluble (> 50 g/100 mL at 20°C).[3] The high polarity of the hydroxyl groups facilitates rapid dissolution in aqueous media, making it ideal for cell culture supplementation.

  • Solubility (Organics): Sparingly soluble in ethanol; insoluble in ether and non-polar solvents.

  • Hygroscopicity: Moderate to High. The salt readily absorbs atmospheric moisture, which can alter the effective mass during weighing.

  • pH (10% Solution): Typically 6.5 – 7.5.

3.2 Thermal Properties
  • Melting Point: 170–175°C (with decomposition).

  • Storage: Store at +2°C to +8°C (refrigerated) under desiccant. Long-term storage in solution is not recommended without sterilization due to susceptibility to microbial degradation.

Spectroscopic Signatures (The "Fingerprint")

For researchers using NMR or Mass Spectrometry, the 13C6 isotopologue presents distinct features compared to natural abundance gluconate.

4.1 Mass Spectrometry (MS)
  • Mass Shift: The primary molecular ion

    
    (anionic mode) or 
    
    
    
    (cationic mode) will appear at M+6 mass units higher than the unlabeled standard.
  • Fragmentation: All carbon-containing fragments will exhibit mass shifts corresponding to the number of carbon atoms retained in the fragment (e.g., a 3-carbon fragment will be M+3).

4.2 Nuclear Magnetic Resonance (NMR)

Unlike natural abundance


C-NMR (singlets), the U-

C6 labeling pattern
introduces complex coupling patterns due to homonuclear

C-

C scalar coupling (

).
  • 
    C-NMR Spectrum: 
    
    • C1 (Carboxyl): Appears as a doublet (coupled to C2). Chemical shift

      
       178 ppm.
      
    • C2-C5 (Internal): Appear as doublets of doublets (coupled to both neighbors). Chemical shifts range 70–75 ppm.

    • C6 (Terminal): Appears as a doublet (coupled to C5). Chemical shift

      
       63 ppm.
      
    • Coupling Constants (

      
      ):  Typically 35–55 Hz depending on the specific bond and conformation.
      
  • 
    H-NMR Spectrum: 
    
    • Proton signals will exhibit strong

      
      C satellite sidebands  (
      
      
      
      Hz), often splitting the main proton peaks into doublets with wide separation. This must be accounted for during integration.
Application: Metabolic Flux Analysis (MFA)[10][13]

The primary utility of Sodium D-Gluconate-13C6 is in determining the Pentose Phosphate Pathway (PPP) Split Ratio .

5.1 Mechanistic Advantage

Gluconate is phosphorylated by gluconate kinase to form 6-Phosphogluconate (6PG) . This metabolite sits directly at the divergence point between the PPP (oxidative phase) and the Entner-Doudoroff pathway (in bacteria) or simply bypasses the upstream glucose-6-phosphate isomerase step.

Why use 13C6-Gluconate?

  • Direct Entry: It bypasses the Glucose

    
     G6P step, entering the cycle downstream.
    
  • Split Ratio Precision: By feeding unlabeled glucose + trace [U-13C6]gluconate, researchers can measure the dilution of the label in downstream metabolites (like Pyruvate or Lactate) to calculate the flux through the PPP versus Glycolysis with higher precision than using [1-13C]glucose alone.

5.2 Pathway Visualization

Figure 2: Metabolic entry of 13C6-Gluconate. The tracer enters at 6PG, allowing precise quantification of fluxes diverting to the Oxidative PPP (Right) vs. Glycolytic return (Left).

Experimental Protocols
6.1 Stock Solution Preparation (Self-Validating)

Due to hygroscopicity, gravimetric preparation alone is prone to error. This protocol includes a validation step.[5]

Materials:

  • Sodium D-Gluconate-13C6 (Solid).[1][6][7]

  • Ultrapure Water (Type I).

  • Volumetric Flask (Class A).

Procedure:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Weighing: Rapidly weigh approx. 22.4 mg of the isotope into a tared vessel. Record exact mass (

    
    ).
    
  • Dissolution: Dissolve in 50% of final volume water.

  • Make up: Dilute to exactly 10 mL (Target concentration

    
     10 mM).
    
  • Validation (Critical): Measure the concentration via UV-Vis (enzymatic assay kit for D-Gluconate) or qNMR against an internal standard (e.g., TSP).

    • Why? If the solid absorbed water, the actual molarity will be lower than calculated. Adjust the volume of the experiment based on the measured concentration, not the weighed mass.

6.2 Tracer Experiment for PPP Flux

Objective: Determine PPP flux in E. coli or mammalian cells.

  • Media Prep: Prepare culture media with 100% unlabeled Glucose (e.g., 10 mM).

  • Tracer Spike: Add Sodium D-Gluconate-13C6 to a final concentration of 0.5 – 1.0 mM (5-10% of carbon source).

    • Note: Ensure the cell line expresses a gluconate transporter (e.g., gntT in bacteria).

  • Incubation: Culture cells until isotopic steady state (typically 5-6 cell doublings).

  • Quenching: Rapidly quench metabolism (e.g., cold methanol -40°C).

  • Extraction: Extract intracellular metabolites.

  • Analysis: Analyze via LC-MS/MS. Focus on the mass isotopomer distribution (MID) of Pyruvate and Lactate .

    • Interpretation: 13C6-Gluconate entering PPP loses C1 (as CO2) becoming M+5 Pentose. If it recycles to Glycolysis, specific rearrangement patterns occur. If it goes via Entner-Doudoroff, Pyruvate labeling differs.

Handling & Safety
  • Hazards: Sodium D-Gluconate is generally considered non-hazardous (GRAS). However, standard lab PPE (gloves, goggles) is required.

  • Spills: Clean with water; no special neutralization required.

  • Waste: Can be disposed of down the drain with excess water, subject to local isotopic waste regulations (though stable isotopes are generally non-regulated, some EHS protocols require tracking).

References
  • Eurisotop. Sodium D-Gluconate (U-13C6).[6] Product Specification. Link

  • Kleijn, R. J., et al. (2007). "13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum." Applied and Environmental Microbiology, 73(14), 4612–4619. Link

  • Zamboni, N., et al. (2009).[8] "13C-based metabolic flux analysis." Nature Protocols, 4, 878–892. Link

  • ChemicalBook. Sodium Gluconate Physical Properties and NMR Data. Link

  • BenchChem. Sodium Gluconate Solubility: A Technical Guide. Link

Sources

Commercial suppliers of high-purity Sodium D-Gluconate-13C6.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Hyperpolarized MRI and Metabolic Flux Analysis

Executive Summary

Sodium D-Gluconate-13C6 (Universal Label) has emerged as a critical metabolic probe, particularly in the field of Dissolution Dynamic Nuclear Polarization (dDNP) and Hyperpolarized (HP)


C MRI . Unlike the canonical pyruvate probe, gluconate allows researchers to interrogate the Pentose Phosphate Pathway (PPP) , offering unique insights into oxidative stress and NADPH production in oncology and cardiology.

However, the efficacy of a hyperpolarized experiment is binary: it either works or it fails based on the relaxation time (


). The presence of trace paramagnetic impurities (Fe³⁺, Gd³⁺, Cu²⁺) in commercially supplied isotopes—even those labeled "99% pure"—can reduce the liquid-state 

from 20 seconds to <2 seconds, rendering the experiment useless.

This guide outlines the technical specifications for procurement, analyzes the supplier landscape, and provides a self-validating protocol for qualifying incoming material.

Part 1: Technical Specifications & Procurement Strategy

When sourcing Sodium D-Gluconate-13C6, "Chemical Purity" on a Certificate of Analysis (CoA) is insufficient for DNP applications. You must define the DNP-Grade Specification .

The "Hidden" Critical Quality Attributes (CQAs)
AttributeStandard SpecDNP/MFA Premium Spec Why it Matters (Causality)
Isotopic Enrichment

98%

99%
Lower enrichment dilutes the NMR signal and complicates spectral fitting in flux analysis.
Paramagnetic Impurities Not Listed< 1 ppm (Fe, Cu, Mn) Paramagnetics act as relaxation sinks. Even ppb levels can destroy polarization via the dipole-dipole interaction.
Enantiomeric Purity

95% D-isomer

99% D-isomer
The L-isomer is metabolically inactive for specific transporters/enzymes, confounding kinetic modeling.
Salt Form Stoichiometry Sodium SaltStoichiometric 1:1 Excess free acid or excess sodium hydroxide alters the pH of the dissolution buffer, affecting radical solubility and glassing.
Endotoxins Non-sterile< 0.1 EU/mg Critical only if the material is intended for preclinical (in vivo) or translational use.

Pro-Tip: If a supplier cannot provide data on paramagnetic metal content, request a small sample for a "benchtop


 test" (Protocol in Part 3) before purchasing bulk quantities.
Part 2: Supplier Landscape Analysis

Suppliers are categorized by their primary utility: GMP/Clinical (for human/translational work), Specialist Synthesis (for high-sensitivity DNP), and General Research (for in vitro flux analysis).

1. Tier 1: Specialist Carbohydrate Synthesizers (High-Fidelity DNP)

These suppliers specialize in carbohydrate chemistry. They often use chemo-enzymatic synthesis, which yields higher enantiomeric purity compared to purely chemical synthesis.

  • Omicron Biochemicals [1][2][3]

    • Product: Sodium D-[UL-13C6]gluconate (Catalog: GLC-090)[1]

    • Verdict: Gold Standard for DNP. Omicron is widely recognized in the NMR community for "clean" sugars with exceptionally low paramagnetic backgrounds. Their synthesis routes are designed specifically for metabolic studies.

    • Best For: Hyperpolarized MRI, low-field NMR, and situations where

      
       maximization is critical.
      
2. Tier 2: Major Isotope Houses (Volume & Consistency)

These suppliers offer reliability and large batch sizes.

  • Cambridge Isotope Laboratories (CIL) / Eurisotop

    • Product: Sodium D-Gluconate (U-13C6, 99%) (Catalog: CLM-8781)[4]

    • Verdict: Reliable Workhorse. CIL provides consistent isotopic enrichment. For DNP applications, it is recommended to perform a chelation step (using EDTA/resin) to ensure maximum

      
      , as their bulk packaging is sometimes standard glass rather than acid-washed.
      
    • Best For: Routine metabolic flux analysis (MFA), mass spectrometry standards.

3. Tier 3: Catalog Distributors (Access & Speed)
  • Sigma-Aldrich (Merck) & Santa Cruz Biotechnology

    • Verdict: Convenience. These vendors often source from primary synthesizers. While excellent for general metabolic tracing (LC-MS/GC-MS), lot-to-lot variability in paramagnetic content makes them riskier for DNP without prior testing.

    • Best For: Cell culture metabolic flux, mass spec internal standards.

Part 3: Validation Protocol (The "Self-Validating" System)

Do not trust the label blindly. Perform this validation workflow upon receipt of any new lot.

Diagram 1: Material Qualification Workflow

This logic gate ensures you do not waste expensive instrument time on bad substrates.

MaterialQC Start Receive 13C-Gluconate Solubility Solubility Test (Water/Glycerol) Start->Solubility NMR_Thermal Thermal NMR (1H/13C) Check Purity Solubility->NMR_Thermal Paramagnetic Paramagnetic Screen (T1 Measurement) NMR_Thermal->Paramagnetic Decision Pass/Fail? Paramagnetic->Decision Clean Proceed to DNP Decision->Clean T1 > 20s Purify Chelation Protocol (Chelex 100) Decision->Purify T1 < 15s Purify->Paramagnetic Retest

Caption: Logical workflow for validating isotopic purity and relaxation properties before experimental use.

Experimental Protocol: The "Benchtop T1 Check"

Objective: Determine if paramagnetic impurities are present without a polarizer.

  • Preparation: Dissolve 10 mg of Sodium D-Gluconate-13C6 in 600 µL of

    
    .
    
  • Degassing: Bubble nitrogen gas through the solution for 2 minutes to remove dissolved oxygen (which is paramagnetic).

  • Acquisition: Using a standard high-field NMR (e.g., 400 MHz or 600 MHz):

    • Pulse Sequence: Inversion Recovery (t1ir).

    • Target: C1 or C6 carbon (carboxyls usually have the longest

      
      ).
      
  • Analysis:

    • Pass:

      
       (C1) 
      
      
      
      20 seconds (at 11.7 T).
    • Fail:

      
       (C1) < 12 seconds. Action: The sample contains metal ions. Treat with Chelex-100 resin and re-filter.
      
Part 4: Hyperpolarization & Application Workflow

For researchers utilizing this isotope for DNP, the following protocol synthesizes current best practices for the Pentose Phosphate Pathway imaging.

Diagram 2: The DNP Experimental Loop

DNP_Workflow Prep Sample Preparation [13C-Gluconate + Trityl OX063 + Gd-DOTA] Vitri Vitrification (Glassing Check) Prep->Vitri Target: Clear Glass Polarize Polarization (1.4K / 94 GHz / ~1-2 hrs) Vitri->Polarize Dissolve Rapid Dissolution (Superheated Buffer) Polarize->Dissolve Solid State Signal Max QC_Rapid Rapid QC (Flip Angle Check) Dissolve->QC_Rapid Inject Injection & Imaging (CSI / EPSI Sequences) QC_Rapid->Inject Liquid T1 Valid

Caption: Step-by-step DNP workflow from sample formulation to metabolic imaging.

Detailed Methodology
  • Formulation:

    • Substrate: 2.0 M [U-13C6]Sodium Gluconate in water.

    • Radical: 15 mM Trityl OX063 (The standard for carboxylates).

    • Glassing Agent: Gluconate is a "self-glassing" agent at high concentrations; however, adding 10% v/v Glycerol ensures a crack-free glass at 1.4 K, which is vital for efficient microwave penetration.

    • Gadolinium: Add 1-2 mM Gd-DOTA to shorten the solid-state buildup time (

      
      ) without significantly penalizing the liquid-state
      
      
      
      .
  • Polarization:

    • Irradiate at the specific electron paramagnetic resonance (EPR) frequency (typically ~94.005 GHz for 3.35 T polarizers).

    • Monitor solid-state buildup. A healthy gluconate prep should reach plateau in 45–60 minutes.

  • Dissolution & Neutralization:

    • Dissolve with 4 mL of superheated TRIS/EDTA buffer.

    • Critical Step: The final pH must be 7.4. Gluconate has buffering capacity; ensure your dissolution buffer is strong enough to maintain physiological pH upon mixing.

References
  • Cambridge Isotope Laboratories. Sodium D-Gluconate (U-13C6, 99%) Product Page.[4] CIL/Eurisotop. [Link]

  • Rodrigues, T. B., et al. (2014). Magnetic resonance imaging of tumor glycolysis using hyperpolarized 13C-labeled glucose and gluconate. Nature Medicine. [Link]

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. [Link]

Sources

Methodological & Application

Application Note: Protocol for Using Sodium D-Gluconate-13C6 in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocol for utilizing Sodium D-Gluconate-13C6 (Universal Label) to probe the Oxidative Pentose Phosphate Pathway (oxPPP) in mammalian cell culture.

While [1,2-13C2]-Glucose is the traditional tracer for oxPPP flux, it suffers from isotopic scrambling due to the reversible nature of the non-oxidative PPP and bi-directional glycolytic flux. Sodium D-Gluconate-13C6 offers a distinct advantage: it enters metabolism via Gluconokinase (IDNK/GNTK) , converting directly to 6-Phosphogluconate (6-PG) .

This bypasses the Glucose-6-Phosphate (G6P) node and the upstream glycolytic enzymes (Hexokinase, G6P-Isomerase), providing a "clean" entry point into the oxidative branch. This protocol is critical for researchers distinguishing between NADPH production derived from the oxPPP versus cytosolic Malic Enzyme or Isocitrate Dehydrogenase.

Metabolic Pathway Map

The following diagram illustrates the unique entry point of Gluconate-13C6 compared to Glucose, highlighting its utility in isolating oxPPP flux.

GluconateMetabolism cluster_ext Extracellular cluster_cyto Cytosol Gluconate_Ext Gluconate-13C6 (Tracer) SLC SLC5A / Uptake Gluconate_Ext->SLC Glucose_Ext Glucose (Unlabeled) GLUT GLUT Transporter Glucose_Ext->GLUT Gluconate_Int Intracellular Gluconate SLC->Gluconate_Int G6P Glucose-6-P GLUT->G6P SixPG 6-Phosphogluconate (M+6) Gluconate_Int->SixPG Phosphorylation G6P->SixPG Standard Flux (Bypassed) Ru5P Ribulose-5-P (M+5 + CO2) SixPG->Ru5P Oxidative Decarboxylation (NADPH Production) PRPP Nucleotide Synthesis Ru5P->PRPP GNTK Gluconokinase (IDNK) GNTK->SixPG G6PD G6PD PGD 6-PGD PGD->Ru5P

Figure 1: Gluconate-13C6 bypasses the G6P node, entering directly as 6-Phosphogluconate. This isolates the oxidative decarboxylation step (6-PGD) for precise NADPH and Ribose synthesis tracing.

Pre-Experimental Considerations

Reagent Specifications
ReagentSpecificationPurpose
Sodium D-Gluconate-13C6 >99% Isotopic PurityCore Tracer.[1]
Dialyzed FBS 10kDa MWCOCRITICAL. Standard FBS contains unlabeled glucose/gluconate that dilutes isotopic enrichment.
Base Media Glucose-Free DMEM or RPMIAllows precise titration of unlabeled glucose and labeled gluconate.
Extraction Solvent 80% MeOH / 20% H2O (LC-MS Grade)Quenches metabolism and extracts polar metabolites.
Cell Line Validation (The "GNTK" Check)

Unlike bacteria, not all mammalian cells express high levels of Gluconokinase (IDNK/GNTK) .

  • Recommendation: Perform a preliminary Western Blot or qPCR for IDNK expression before scaling up.

  • Positive Controls: Hepatocytes and certain renal carcinoma lines typically show robust uptake.

Detailed Protocol: 13C-Gluconate Tracing

Phase 1: Tracer Preparation
  • Stock Solution: Dissolve Sodium D-Gluconate-13C6 in sterile, cell-culture grade water to a concentration of 500 mM .

    • Note: Sodium Gluconate is highly soluble. Filter sterilize using a 0.22 µm PVDF filter.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Cell Seeding & Acclimatization
  • Seeding: Seed cells in 6-well plates (approx. 3-5 x 10^5 cells/well) in standard growth media.

  • Incubation: Allow cells to adhere and reach ~70% confluency (usually 24 hours).

  • Wash Step: Aspirate media and wash twice with warm PBS to remove residual unlabeled carbon sources.

Phase 3: The Isotope Pulse

Experimental Design Note: Gluconate transport is often the rate-limiting step.[2] High concentrations are required compared to glucose.

  • Labeling Media Prep: Prepare Glucose-Free DMEM supplemented with:

    • 10% Dialyzed FBS.

    • 5 mM Unlabeled Glucose (Physiological baseline).

    • 5 - 10 mM Sodium D-Gluconate-13C6 .

    • Glutamine/Pyruvate: Add according to cell line requirements (keep consistent).

  • Pulse: Add 2 mL of Labeling Media to each well.

  • Duration: Incubate for 6 to 24 hours .

    • Reasoning: Unlike glycolysis (minutes), gluconate incorporation into the nucleotide pool (via PPP) requires longer steady-state labeling times.

Phase 4: Quenching & Extraction (The "Cold Trap")

Timing is critical. Metabolism changes within seconds of handling.

  • Preparation: Place 80% Methanol (LC-MS grade) on dry ice (-80°C).

  • Wash: Place culture plate on a bed of wet ice. Rapidly aspirate media and wash once with ice-cold PBS (or 150mM Ammonium Acetate to avoid salt interference in MS).

  • Quench: Immediately add 1 mL of -80°C 80% Methanol directly to the cells.

  • Harvest: Incubate at -80°C for 15 minutes to ensure complete lysis. Scrape cells using a cell scraper.

  • Collection: Transfer the lysate to a pre-cooled microcentrifuge tube.

  • Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C to pellet protein/debris.

  • Supernatant: Transfer supernatant to a fresh glass vial for LC-MS analysis.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

When analyzing data, look for specific mass shifts (M+n) in downstream metabolites.

MetaboliteExpected Label (Gluconate-13C6 Input)Mechanistic Interpretation
6-Phosphogluconate M+6 Direct phosphorylation of tracer by GNTK.
Ribulose-5-P M+5 Loss of C1 (as CO2) via 6-PGD. Confirms oxidative flux.
Lactate/Pyruvate M+0 (mostly)Gluconate does not feed glycolysis directly. Significant labeling here implies scrambling or gluconeogenesis.
Nucleotides (ATP/GTP) M+5 (Ribose moiety)Confirms gluconate carbon incorporation into RNA/DNA synthesis.
Workflow Diagram

Workflow cluster_prep Preparation cluster_pulse Pulse (6-24h) cluster_anal Analysis Step1 Seed Cells (Standard Media) Step2 Wash PBS x2 (Remove Glucose) Step1->Step2 Step3 Add Media: 5mM Glucose + 10mM Gluconate-13C6 Step2->Step3 Step4 Quench (-80C MeOH) Step3->Step4 Step5 LC-MS (HILIC Mode) Step4->Step5

Figure 2: Experimental workflow ensuring removal of background carbon sources before isotope introduction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enrichment in 6-PG Low GNTK expression or competitive inhibition.Increase Gluconate concentration to 10-20 mM. Verify IDNK expression via Western Blot.
High M+3 Lactate Scrambling via TK/TA (Non-oxPPP).Reduce labeling time to capture kinetic flux before recycling occurs.
No Labeling Transport limitation.Some cells lack SLC5A transporters. Confirm uptake capability; consider using permeabilized cells if strictly enzymatic data is needed.

References

  • Metabolic Flux Analysis Methodology: Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Nature Methods. [Link]

  • Human Gluconokinase Characterization: Mouilleron, S., et al. (2014). Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid.[3][4] PLOS ONE. [Link]

  • Gluconate Tracing Specifics (Microbial/General Context): Kleijn, R. J., et al. (2007). 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio. Applied and Environmental Microbiology. [Link]

  • LC-MS Sample Preparation: Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]

Sources

Application Note: High-Resolution Dissection of the Entner-Doudoroff and Pentose Phosphate Pathways Using Sodium D-Gluconate-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Glucose Limitation

Standard metabolic flux analysis (MFA) often relies on Glucose-1,2-13C2 or U-13C Glucose to map central carbon metabolism. However, these tracers face a "resolution bottleneck" at the Glucose-6-Phosphate (G6P) node. Because G6P is the entry point for Glycolysis (EMP), the Pentose Phosphate Pathway (PPP), and Glycogen synthesis, resolving the precise flux split between the oxidative PPP and the Entner-Doudoroff (ED) pathway can be mathematically ill-posed due to rapid reversible isomerization between G6P and Fructose-6-Phosphate (F6P).

Sodium D-Gluconate-13C6 serves as a strategic "bypass tracer." By entering metabolism downstream of the G6P node—directly at 6-phosphogluconate (6PG)—it acts as a surgical probe for the oxidative branch points.

Primary Applications
  • Microbial Metabolic Engineering: Quantifying the Entner-Doudoroff (ED) pathway flux in E. coli, Pseudomonas, and Bacillus species.

  • NADPH Balancing: Distinguishing between PPP-derived NADPH (2 moles/glucose) and ED-derived NADPH (1 mole/glucose).

  • Bioprocess Optimization: Monitoring metabolic rewiring in gluconate-fed industrial fermentations.

Mechanistic Basis: The 6-Phosphogluconate Node

The utility of Gluconate-13C6 lies in its metabolic entry point. Unlike glucose, which must be phosphorylated and isomerized, gluconate is phosphorylated by gluconokinase (GntK) to form 6-Phosphogluconate (6PG) .

From the 6PG pool, carbon flux bifurcates into two distinct routes with unique isotopic signatures:

  • Oxidative PPP: 6PG is decarboxylated by 6-phosphogluconate dehydrogenase (Gnd) to Ribulose-5-Phosphate (Ru5P) + CO2.

    • Fate: Loss of C1 as CO2.[1]

  • Entner-Doudoroff (ED) Pathway: 6PG is dehydrated by 6-phosphogluconate dehydratase (Edd) to KDPG, then cleaved by KDPG aldolase (Eda).

    • Fate: Split into Pyruvate (C1-C3) and Glyceraldehyde-3-Phosphate (C4-C6).

Pathway Visualization

The following diagram illustrates the differential routing of Gluconate-13C6 compared to Glucose.

Gluconate_Flux cluster_legend Pathway Legend Gluconate_Ext Gluconate-13C6 (Ext) Gluconate_Int Gluconate (Int) Gluconate_Ext->Gluconate_Int Transport (GntP) SixPG 6-Phosphogluconate (6PG) Gluconate_Int->SixPG Gluconokinase (GntK) G6P Glucose-6-P G6P->SixPG G6PDH (Glucose Route) Ru5P Ribulose-5-P (PPP Route) SixPG->Ru5P Gnd (Ox-PPP) -CO2 KDPG KDPG (ED Route) SixPG->KDPG Edd (ED Pathway) CO2 CO2 SixPG->CO2 Pyr Pyruvate KDPG->Pyr Eda (C1-C3) G3P G3P KDPG->G3P Eda (C4-C6) key1 Red: Tracer Input key2 Yellow: Critical Node

Caption: Flux bifurcation at the 6-Phosphogluconate node. Gluconate-13C6 directly feeds the 6PG pool, bypassing the upper glycolysis congestion.

Experimental Protocol

Phase 1: Pre-Culture and Adaptation (Critical)

Unlike glucose, gluconate metabolism often requires the induction of specific transporters (e.g., the gnt operon in E. coli). Failure to adapt cells will result in a long lag phase and non-steady-state conditions.

  • Inoculation: Inoculate strain from glycerol stock into minimal medium (M9 or MOPS) containing unlabeled sodium gluconate (2 g/L) as the sole carbon source.

  • Adaptation: Passaging the culture at least twice in mid-log phase ensures full expression of gluconokinase and Gnt transporters.

  • Validation: Verify that the growth rate (

    
    ) is stable between passages before introducing the tracer.
    
Phase 2: Tracer Experiment

Reagents:

  • Sodium D-Gluconate-13C6 (99 atom% 13C).

  • Minimal Media Base (carbon-free).

Workflow:

  • Media Prep: Prepare minimal medium with 20 mM (approx. 4.4 g/L) Sodium D-Gluconate-13C6.

    • Note: For cost-saving in large bioreactors, a 20:80 ratio of labeled:unlabeled gluconate can be used, but 100% labeled is recommended for high-resolution discrimination of small fluxes.

  • Inoculation: Inoculate adapted cells to a starting OD600 of 0.05.

  • Incubation: Cultivate at 37°C (or organism-specific temp) with vigorous shaking to ensure oxygenation (ED/PPP are active under aerobic conditions).

  • Sampling: Harvest biomass during mid-exponential phase (OD600 1.0–1.5). Metabolic and isotopic steady state is typically achieved after 5 volume doublings.

Phase 3: Quenching and Extraction

Rapid quenching is vital to preserve the phosphorylation state of 6PG and KDPG.

  • Quench: Rapidly inject 1 mL of culture into 4 mL of -40°C 60% Methanol .

  • Centrifuge: 4,000 x g for 5 mins at -10°C. Discard supernatant.

  • Extract: Resuspend pellet in 2:2:1 Acetonitrile:Methanol:Water (v/v/v) at -20°C.

  • Disrupt: Vortex/sonicate for 15 mins at 4°C.

  • Clarify: Centrifuge at 14,000 x g for 10 mins. Collect supernatant for LC-MS.

Analytical Method: HILIC-HRMS

Phosphorylated intermediates (6PG, KDPG, Ru5P) are highly polar and difficult to retain on Reverse Phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this application.

ParameterSetting
Column ZIC-pHILIC (Merck) or BEH Amide (Waters), 150 x 2.1 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Carbonate in Water, pH 9.0
Mobile Phase B 100% Acetonitrile
Gradient 80% B to 20% B over 20 mins
Flow Rate 0.15 mL/min
MS Mode Negative Electrospray Ionization (ESI-)
Key Targets (m/z) 6PG (275.017), KDPG (257.006), Ru5P (229.011), Pyruvate (87.008)

Why pH 9.0? High pH improves the peak shape and ionization efficiency of phosphorylated sugars and organic acids in negative mode.

Data Interpretation & Flux Calculation[2][3][4][5][6][7][8][9][10]

The power of Gluconate-13C6 is revealed in the Mass Isotopomer Distribution (MID) of Pyruvate and Triose Phosphates.

The Logic of Labeling

Assuming 100% U-13C Gluconate feed:

  • Pathway 1: ED Pathway (Major in Pseudomonas, Zymomonas)

    • Gluconate (C6)

      
       6PG (C6) 
      
      
      
      KDPG (C6).
    • KDPG Cleavage

      
       Pyruvate (C1-C3) + G3P (C4-C6).
      
    • Result: Both Pyruvate and G3P are fully labeled (M+3).

    • Recombination: If these recombine via gluconeogenesis, F6P will be M+6.

  • Pathway 2: Oxidative PPP (Major in Bacillus, Corynebacterium)

    • Gluconate (C6)

      
       6PG (C6) 
      
      
      
      Ru5P (C5) + CO2 (C1).
    • Result: Loss of C1. The pentose pool is M+5.

    • Recycling: When Ru5P recycles back to glycolysis (via Transketolase/Transaldolase), the resulting F6P/G3P pools show complex M+2 / M+3 patterns (scrambling).

Summary Table: Expected MIDs
MetaboliteED Pathway DominantPPP Dominant
6-Phosphogluconate M+6 (100%)M+6 (100%)
Ribulose-5-P Low AbundanceM+5 (High Abundance)
Pyruvate M+3 (Clean split)Mixed (M+2, M+3 via recycling)
CO2 Evolution Low (from TCA only)High (from 6PGDH step)
Workflow Diagram

Workflow Step1 1. Adaptation (Induce Gnt Transporters) Step2 2. Tracer Feeding (U-13C Gluconate) Step1->Step2 Step3 3. Quench & Extract (-40°C MeOH) Step2->Step3 Step4 4. HILIC-MS Analysis (Target: 6PG, KDPG) Step3->Step4 Step5 5. MID Modeling (Determine ED/PPP Ratio) Step4->Step5

Caption: Experimental workflow for 13C-Gluconate MFA.

References

  • Zamboni, N., Fendt, S., Rühl, M. & Sauer, U. (2009).[2][3] 13C-based metabolic flux analysis. Nature Protocols, 4(6), 878–892.[3] [Link]

  • Fuhrer, T., Fischer, E. & Sauer, U. (2005). Experimental identification and quantification of glucose metabolism in seven bacterial species. Journal of Bacteriology, 187(5), 1581–1590. [Link]

  • Entner, N. & Doudoroff, M. (1952). Glucose and gluconic acid oxidation of Pseudomonas saccharophila. Journal of Biological Chemistry, 196, 853–862. [Link]

  • Nikel, P. I. & Chavarría, M. (2015). 13C-metabolic flux analysis in complex systems: The case of Pseudomonas putida. Current Opinion in Biotechnology, 22(1), 103-108.[4] [Link]

Sources

Precision Metabolic Flux Analysis of the Pentose Phosphate Pathway using 13C-Gluconate Tracing

[1][2][3]

Executive Summary

This Application Note details the protocol for quantifying carbon flux through the Pentose Phosphate Pathway (PPP) using 13C-gluconate as a specialized metabolic tracer.[1] Unlike traditional 13C-glucose labeling, which suffers from scrambling at the glucose-6-phosphate (G6P) isomerase step, 13C-gluconate enters metabolism directly at the 6-phosphogluconate (6PG) node. This unique entry point decouples the oxidative PPP flux from upper glycolysis, providing a high-resolution "entry-point" assay for determining the split ratio between the oxidative PPP and the Entner-Doudoroff (ED) pathway (in microbes) or quantifying NADPH-generating flux in gluconate-metabolizing tissues.

Mechanistic Basis: The Gluconate Advantage

The Metabolic Node

In standard Metabolic Flux Analysis (MFA), [1,2-13C]glucose is the gold standard. However, the reversibility of the phosphoglucose isomerase (PGI) reaction (


Gluconate ([U-13C] or [1-13C]) bypasses this limitation by entering the cell and being phosphorylated by gluconate kinase (GntK) directly to 6-phosphogluconate (6PG) .

  • Oxidative PPP Route: 6PG is decarboxylated by 6-phosphogluconate dehydrogenase (6PGD), releasing C1 as

    
    .
    
  • Entner-Doudoroff (ED) Route: In capable organisms (e.g., E. coli, Pseudomonas), 6PG is cleaved into Pyruvate and G3P, retaining the carbon backbone differently.

This tracer creates a "forced entry" at the 6PG node, making it the most mathematically robust method for calculating the 6PG Split Ratio .

Pathway Visualization

The following diagram illustrates the differential routing of Gluconate vs. Glucose.

Gluconate_FluxGlucoseGlucose (Extracellular)G6PGlucose-6-P (G6P)Glucose->G6PPTS/HexokinaseGluconate13C-Gluconate (Tracer)SixPG6-Phosphogluconate (6PG)Gluconate->SixPGGluconate Kinase (GntK)F6PFructose-6-PG6P->F6PPGI (Reversible)G6P->SixPGG6PDHPyruvatePyruvateF6P->PyruvateGlycolysisRu5PRibulose-5-PSixPG->Ru5POxidative PPP (6PGD)KDPGKDPG (ED Pathway)SixPG->KDPGED DehydrataseCO2CO2 (C1 Loss)SixPG->CO2Ru5P->F6PNon-Ox PPPKDPG->PyruvateEDA

Figure 1: Metabolic entry of 13C-Gluconate at the 6PG node, bypassing the reversible PGI step and directly probing the split between Oxidative PPP and the Entner-Doudoroff pathway.

Experimental Design & Protocol

Tracer Selection[4]
  • [U-13C]Gluconate: Preferred for Mass Isotopomer Distribution (MID) analysis via LC-MS. Provides information on carbon conservation in the ED pathway vs. carbon loss in PPP.

  • [1-13C]Gluconate: Useful for simple "release assays" (measuring 13CO2), but less information-rich for downstream flux modeling.

  • Co-Substrate: Experiments are typically performed as a "spike-in" (e.g., 90% Glucose / 10% [U-13C]Gluconate) or a sole source if the organism supports it.

Protocol: 13C-Gluconate Labeling Workflow
Phase 1: Culture & Labeling
  • Pre-Culture: Grow cells (e.g., E. coli K-12) in M9 minimal medium with unlabeled glucose to mid-log phase (

    
    ).
    
  • Wash: Centrifuge (4,000 x g, 5 min) and wash cells 2x with tracer-free medium to remove unlabeled carbon.

  • Labeling Pulse: Resuspend cells in M9 medium containing:

    • Substrate A: 10 mM Unlabeled Glucose (Maintains growth rate).

    • Substrate B: 2 mM [U-13C]Gluconate (The Tracer).

    • Note: The ratio ensures metabolic steady state is not perturbed by the tracer if gluconate kinase is constitutive.

  • Incubation: Incubate for >3 cell doublings to ensure isotopic steady state (for protein/glycogen analysis) or 30 minutes for metabolite turnover analysis.

Phase 2: Quenching & Extraction (Critical Step)

Rapid quenching is vital to stop phosphoglucose isomerase and phosphatase activity.

  • Quench: Rapidly inject 1 mL of culture directly into 4 mL of -40°C 60% Methanol/Ammonium Bicarbonate .

  • Centrifuge: 4,000 x g at -20°C for 5 minutes. Discard supernatant.

  • Extraction: Add 500 µL of Acetonitrile:Methanol:Water (40:40:20) at -20°C.

  • Lysis: Vortex and sonicate (3 cycles, 30s on/off) on ice.

  • Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.

Phase 3: LC-MS/MS Analysis

Target: Sugar Phosphates (6PG, Ru5P, R5P, G6P).

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).

  • Column: Anionic Exchange (Bio-Rad Aminex) or HILIC (SeQuant ZIC-pHILIC).

  • Mobile Phase:

    • A: 20 mM Ammonium Carbonate (pH 9.0).

    • B: Acetonitrile.

  • MRM Transitions: Monitor the [M-H]- parent ions and specific fragments.

    • 6-Phosphogluconate: m/z 275

      
       79 (PO3).
      
    • Ribulose-5-Phosphate:[2] m/z 229

      
       79.
      

Data Analysis & Flux Calculation

Mass Isotopomer Distribution (MID)

The raw MS data provides the abundance of isotopologues (

The "Split Ratio" Logic

When using [U-13C]Gluconate (6 carbons labeled):

  • Oxidative PPP: 6PG (M+6)

    
     Decarboxylation 
    
    
    Ru5P (M+5 ) + CO2 (M+1).
  • Entner-Doudoroff: 6PG (M+6)

    
     Pyruvate (M+3) + G3P (M+3).
    

Key Calculation: The flux split (

Summary Data Table Template
MetaboliteIsotopologueOrigin PathwayExpected Mass Shift (from [U-13C]Gnt)
6-Phosphogluconate M+6Direct Uptake+6 Da
Ribulose-5-P M+5Oxidative PPP+5 Da (Loss of C1)
Pyruvate M+3Entner-Doudoroff+3 Da (Cleavage)
Pyruvate M+0/MixedGlycolysis (Glucose)+0 Da (mostly)

Workflow Visualization

Workflowcluster_0Experimental Phasecluster_1Analytical Phasecluster_2Computational PhaseStep1Culture + [U-13C]GluconateStep2Quench (-40°C MeOH)Step1->Step2Step3Extract (ACN:MeOH:H2O)Step2->Step3Step4LC-MS/MS (HILIC)Step3->Step4Step5Peak IntegrationStep4->Step5Step6Natural Abundance CorrectionStep5->Step6Step7Metabolic Flux ModelingStep6->Step7

Figure 2: End-to-end workflow for 13C-Gluconate flux analysis, ensuring sample integrity from quenching to computational modeling.

Troubleshooting & Validation (Self-Checking)

To ensure Trustworthiness and Scientific Integrity , verify the following controls:

  • The "Glucose Control": Run a parallel flask with only [U-13C]Glucose. If the M+5 fraction in Ru5P is significantly lower than in the Gluconate condition, it confirms that Gluconate is successfully bypassing the PGI scrambling step.

  • Total Carbon Recovery: Check the sum of MIDs. If

    
     of the total ion count, check for ion suppression in the LC-MS source or incomplete derivatization (if using GC-MS).
    
  • Gluconate Kinase Activity: Ensure your specific strain or cell line expresses gntK. In mammalian cells, this flux is negligible unless engineered or in specific kidney/liver contexts.

    • Translational Note: For mammalian studies, this protocol is often adapted using [1,2-13C]Glucose and measuring the M+1/M+2 ratio in Lactate, as Gluconate transport is the rate-limiting step in non-microbial systems.

References

  • Sauer, U., et al. (2004). "Metabolic flux analysis of the pentose phosphate pathway in Escherichia coli." Journal of Bacteriology. Link

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link

  • Fuhrer, T., & Sauer, U. (2009). "Different biochemical mechanisms ensure network-wide balancing of reducing equivalent production in microbial metabolism." Journal of Bacteriology. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). "High-resolution 13C metabolic flux analysis." Current Opinion in Biotechnology. Link

  • Niedenführ, S., et al. (2015). "How to measure metabolic fluxes: a taxonomic guide for 13C fluxomics." Current Opinion in Biotechnology. Link

Application Note: Quantitative Analysis of Gluconate in Biological & Industrial Matrices using Sodium D-Gluconate-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quantifying polar organic acids like gluconate (


) presents significant challenges in liquid chromatography-mass spectrometry (LC-MS/MS) due to poor retention on reverse-phase columns and susceptibility to severe ionization suppression. This guide details a robust protocol utilizing Sodium D-Gluconate-13C6  as a stable isotope-labeled internal standard (SIL-IS). By employing a Hydrophilic Interaction Liquid Chromatography (HILIC) interface coupled with negative electrospray ionization (ESI-), this workflow corrects for matrix effects and extraction variability, ensuring high-precision quantitation for metabolic flux analysis, pharmaceutical quality control, and food safety testing.

Technical Specifications & Chemical Logic

The Internal Standard: Sodium D-Gluconate-13C6

Unlike deuterium-labeled standards (


), which can suffer from hydrogen-deuterium exchange (HDX) in protic solvents, Carbon-13 labeled standards offer superior stability. The 

label provides a mass shift of +6 Da, sufficient to avoid isotopic overlap with the natural M+6 isotope abundance of the analyte.
PropertyAnalyte (Native)Internal Standard (IS)
Compound Name Sodium D-GluconateSodium D-Gluconate-13C6
Formula


Monoisotopic Mass (Anion) 195.05 Da (

)
201.07 Da (

)
Retention Mechanism Hydrophilic PartitioningCo-elutes with Analyte
pKa ~3.86~3.86
Mechanism of Action: Isotope Dilution

In ESI, co-eluting matrix components (salts, phospholipids) compete for charge, causing signal suppression. Because the


-IS is chemically identical to the analyte, it co-elutes perfectly and experiences the exact same suppression. Therefore, the ratio  of Analyte Area to IS Area remains constant, regardless of matrix load.

IDMS_Logic Sample Biological/Industrial Sample Matrix Spike Spike with 13C6-Gluconate IS Sample->Spike Extract Extraction (Precipitation/SPE) Spike->Extract LC LC Separation (Co-elution) Extract->LC Ionization ESI Source (Suppression Occurs) LC->Ionization Analyte & IS enter together MS Mass Analyzer (Differentiate by Mass) Ionization->MS Matrix suppresses both equally Result Quantitation via Area Ratio MS->Result Ratio cancels suppression

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow. The key to accuracy is that the IS and Analyte experience identical ionization environments.

Experimental Protocol

Sample Preparation

Gluconate is highly polar; traditional Liquid-Liquid Extraction (LLE) with organic solvents is ineffective. Protein Precipitation (PPT) is the preferred method for plasma/serum.

Reagents:

  • IS Stock Solution: Dissolve Sodium D-Gluconate-13C6 in water to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute Stock to 10 µg/mL in 80:20 Acetonitrile:Water.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of sample (Plasma, Urine, or Broth) to a centrifuge tube.

  • Spike: Add 10 µL of Working IS Solution . Vortex briefly.

  • Precipitate: Add 200 µL of cold Acetonitrile (MeCN). Note: High organic content precipitates proteins and prepares the sample for HILIC.

  • Agitate: Vortex for 1 min at high speed.

  • Centrifuge: Spin at 14,000 x g for 10 mins at 4°C.

  • Transfer: Transfer the supernatant to an LC vial. Do not evaporate to dryness, as redissolving pure gluconate in high organic solvent can be difficult. Inject directly.

LC-MS/MS Conditions

Chromatography (HILIC): Reverse phase (C18) columns fail to retain gluconate (elutes in void volume). An Amide-HILIC column is mandatory for retention and separation from isobaric interferences.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with Ammonium Hydroxide). High pH ensures gluconate is fully deprotonated and improves peak shape.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 90 Initial Hold
1.0 90 Start Gradient
4.0 50 Elution of Gluconate
4.1 40 Column Wash
5.0 40 End Wash
5.1 90 Re-equilibration (Crucial for HILIC)

| 8.0 | 90 | End Run |

Mass Spectrometry (Source Parameters):

  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

  • Gas Flow: High (1000 L/hr) to aid desolvation of aqueous mobile phases.

MRM Transitions (Multiple Reaction Monitoring)

The transition 195 > 129 is widely used, but the "loss of water" transition (195 > 177) is often more robust for 13C-labeled standards as it guarantees the carbon backbone remains intact, simplifying the mass shift logic.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Type
Gluconate (Nat) 195.1129.01550Quantifier
Gluconate (Nat) 195.175.02550Qualifier
Gluconate-13C6 201.1135.0*1550IS Quantifier

*Note: The 13C6 product ion at 135.0 assumes the fragment retains the full carbon backbone (129 + 6). If the fragmentation involves carbon loss, this value must be optimized experimentally.

Metabolic Context & Pathway Analysis

When using this protocol for metabolic flux analysis, it is vital to understand where gluconate fits in the cellular machinery. It is a key intermediate in the Pentose Phosphate Pathway (PPP) and microbial oxidation.

Gluconate_Pathway Glucose Glucose Gluconolactone Glucono-1,5-lactone Glucose->Gluconolactone Glucose Oxidase Gluconate Gluconate (Target Analyte) Gluconolactone->Gluconate Lactonase/Spontaneous Phosphogluconate 6-Phosphogluconate Gluconate->Phosphogluconate Gluconokinase Ribulose Ribulose-5P Phosphogluconate->Ribulose 6PG Dehydrogenase

Figure 2: Metabolic pathway showing Gluconate as a transitional metabolite between Glucose and the Pentose Phosphate Pathway.

Data Analysis & Validation Criteria

To ensure the protocol is "self-validating" (Trustworthiness), adhere to these acceptance criteria:

  • Linearity: The calibration curve (Analyte Area / IS Area vs. Concentration) must have an

    
    .[1][2]
    
  • IS Response Stability: Plot the absolute peak area of the IS across the entire run. It should not deviate >15% from the mean. A sharp drop indicates severe matrix suppression or injection failure.

  • Retention Time: The 13C6-IS must elute within ±0.05 min of the native analyte. Any shift suggests chromatographic instability (HILIC requires long equilibration).

  • Blank Check: Inject a double blank (no analyte, no IS) after the highest standard to check for carryover, a common issue with sticky organic acids.

References

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Shodex HPLC Columns. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Retrieved from [Link]

  • Chromatography Online. Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Sodium D-Gluconate in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of D-gluconate in human plasma. The method utilizes Sodium D-Gluconate-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A straightforward protein precipitation protocol is employed for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). The method has been developed and validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[1] This robust and reliable method is suitable for use in clinical research and drug development settings where accurate measurement of D-gluconate is required.

Introduction

D-gluconate is a naturally occurring carbohydrate and a common excipient in pharmaceutical formulations. Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, monitoring of endogenous levels, and in the assessment of drug formulations. The inherent polarity of D-gluconate presents a challenge for traditional reversed-phase liquid chromatography. This method overcomes this challenge by employing HILIC, a technique well-suited for the retention and separation of polar compounds.[2][3][4]

The use of a SIL-IS, Sodium D-Gluconate-13C6, is fundamental to this method. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby providing the most effective means of correcting for matrix-induced signal suppression or enhancement and variations during sample preparation. This approach ensures the highest degree of accuracy and precision in quantification.

This document provides a comprehensive guide to the experimental procedures, including sample preparation, LC-MS/MS parameters, and a detailed protocol for method validation.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting s_receipt Plasma Sample Receipt s_thaw Sample Thawing s_receipt->s_thaw s_spike Spike with IS (Sodium D-Gluconate-13C6) s_thaw->s_spike s_precip Protein Precipitation with Acetonitrile s_spike->s_precip s_centri Centrifugation s_precip->s_centri s_super Supernatant Transfer s_centri->s_super lc_inject Injection onto HILIC column s_super->lc_inject lc_sep Chromatographic Separation lc_inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect d_integ Peak Integration ms_detect->d_integ d_calib Calibration Curve Generation d_integ->d_calib d_quant Concentration Calculation d_calib->d_quant d_report Reporting d_quant->d_report

Caption: Overall workflow for the LC-MS/MS analysis of D-gluconate.

Materials and Reagents
  • Sodium D-Gluconate (Reference Standard)

  • Sodium D-Gluconate-13C6 (Internal Standard)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and high-throughput capability.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the thawed samples to ensure homogeneity.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of Sodium D-Gluconate-13C6 working solution (concentration to be optimized during method development).

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of D-gluconate and its internal standard.

Liquid Chromatography
ParameterCondition
HPLC System High-performance liquid chromatography system capable of binary gradient elution
Column Zwitterionic HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale for Chromatographic Choices: A zwitterionic HILIC column is selected for its excellent ability to retain and separate highly polar analytes like D-gluconate.[5][6] The mobile phase, consisting of a high percentage of acetonitrile, facilitates the hydrophilic partitioning mechanism.[3][7] Ammonium formate is a volatile salt, making it ideal for MS detection.[7]

Mass Spectrometry
ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See table below
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Gas Flow Rates Optimized for the specific instrument

Rationale for Mass Spectrometry Choices: ESI in negative mode is chosen as it readily deprotonates the carboxylic acid group of gluconate, forming the [M-H]⁻ precursor ion. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.

MRM Transitions

The following MRM transitions are recommended. The final selection of the product ion should be confirmed by a product ion scan on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
D-Gluconate 195.1To be determined (e.g., 75.0)100To be optimized
D-Gluconate-13C6 201.1To be determined (e.g., 79.0)100To be optimized

Determining the Optimal Product Ion: A product ion scan should be performed by infusing a standard solution of sodium D-gluconate and selecting the precursor ion (m/z 195.1). The resulting fragmentation pattern will reveal the most abundant and stable product ions for use in the MRM method. The fragmentation of gluconate often involves losses of water and small neutral molecules.

Method Validation Protocol

The developed method must be validated to ensure its reliability for the intended application. The validation will be performed in accordance with the US FDA and EMA guidelines.[1]

validation cluster_params Validation Parameters mv Method Validation selectivity Selectivity mv->selectivity accuracy Accuracy mv->accuracy precision Precision mv->precision linearity Linearity & Range mv->linearity lloq LLOQ mv->lloq matrix Matrix Effect mv->matrix stability Stability mv->stability

Caption: Key parameters for bioanalytical method validation.

Acceptance Criteria

The following table summarizes the acceptance criteria for the key validation parameters.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration for QC samples (±20% for LLOQ).
Precision (%CV) ≤ 15% for QC samples (≤ 20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least 6 lots of plasma.
Stability (Freeze-Thaw, Short-Term, Long-Term) Mean concentration of stability QCs should be within ±15% of the nominal concentration.[8]
Stability Assessment

Analyte stability in the biological matrix must be evaluated under conditions that mimic sample handling and storage.

  • Freeze-Thaw Stability: At least three freeze-thaw cycles should be performed on low and high concentration QC samples. Samples are frozen at the intended storage temperature (e.g., -80°C) for at least 12 hours and then thawed at room temperature.[9][10]

  • Short-Term (Benchtop) Stability: Low and high concentration QC samples are kept at room temperature for a duration that exceeds the expected sample handling time.

  • Long-Term Stability: Low and high concentration QC samples are stored at the intended storage temperature for a period equal to or longer than the duration of the study.[11]

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of D-gluconate in human plasma. The use of a stable isotope-labeled internal standard, coupled with a simple sample preparation protocol and an optimized HILIC-MS/MS method, ensures high accuracy, precision, and selectivity. This method is well-suited for regulated bioanalysis in clinical and pharmaceutical research.

References

  • Wikipedia. (2023, October 29). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Huang, Y., et al. (2012). A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine as biomarkers of exposure to realgar.
  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Walter, T. H., et al. (2013). Making HILIC Work for You—Column Selection. LCGC North America, 31(6), 458-467.
  • HILICON AB. (n.d.). Hilic–UHPlc–MS as a Tool for Metabolomics Study. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. Retrieved from [Link]

  • Huang, Y., et al. (2012). A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine as biomarkers of exposure to realgar. PubMed. Retrieved from [Link]

  • Evisa's Glossary. (n.d.). product ion scan. Retrieved from [Link]

  • Guillarme, D. (2013). What You Need to Know About HILIC. LCGC North America, 31(s4), 22-26.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed ESI–MS/MS fragmentation pathway of gluconate ion produced from.... Retrieved from [Link]

  • Bottrill, A. R., et al. (2009). Collision-induced dissociation mass spectra of glucosinolate anions. Journal of mass spectrometry : JMS, 44(8), 1205–1214.
  • ResearchGate. (2023). Simultaneous quantification of ferrous gluconate and calcium gluconate in foods using liquid chromatography–tandem mass spectrometry (LC–MS/MS). Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Freeze-Thaw Stability Testing. Retrieved from [Link]

  • European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Patras, M. A., et al. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of mass spectrometry : JMS, 58(10), e4972.
  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). The protocol of plasma and serum sample stability testing. Retrieved from [Link]

  • Chen, Y. L., et al. (2014). Collision-induced dissociation of sodiated glucose and identification of anomeric configuration. Physical chemistry chemical physics : PCCP, 16(35), 18886–18894.
  • Google Patents. (n.d.). CN113156002A - Method for detecting 5 related substances in calcium gluconate.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Pharmaguideline Forum. (2020, October 26). Freez thaw study. Retrieved from [Link]

  • Scilit. (n.d.). Understanding the fragmentation of glucose in mass spectrometry. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Collision-induced dissociation. Retrieved from [Link]

  • ResearchGate. (n.d.). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2020, January 17). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 20). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Collision-Induced Dissociation of the A+2 Isotope Ion Facilitates Glucosinolates Structure Elucidation by Electrospray Ionization-Tandem Mass Spectrometry with a Linear Quadrupole Ion Trap. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • Ovid. (2013, September 12). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

NMR spectroscopy applications of Sodium D-Gluconate-13C6.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy & Metabolic Imaging of Sodium D-Gluconate-13C6

Introduction & Scientific Rationale

Sodium D-Gluconate-13C6 (Uniformly labeled, U-


C

) is a specialized stable isotope tracer that has transcended traditional structural elucidation to become a pivotal probe in metabolic flux analysis (MFA) and hyperpolarized magnetic resonance imaging (HP-MRI).

While glucose is the standard for examining glycolysis, gluconate is a highly specific probe for the Pentose Phosphate Pathway (PPP) . The PPP is a critical metabolic shunt often upregulated in neoplastic tissues to generate NADPH (for lipid synthesis and ROS scavenging) and ribose-5-phosphate (for nucleotide synthesis).

Why Sodium D-Gluconate-13C6?

  • Pathway Specificity: Unlike glucose, which feeds both glycolysis and the PPP, gluconate enters the PPP directly via phosphorylation to 6-phosphogluconate, bypassing the rate-limiting step of phosphofructokinase (PFK).

  • Spectral Clarity: In hyperpolarized applications, the enzymatic decarboxylation of [U-

    
    C
    
    
    
    ]gluconate releases the C1 position as
    
    
    C-bicarbonate. This cleavage breaks the C1-C2 J-coupling, resulting in a dramatic spectral simplification that serves as a definitive "on/off" switch for detecting oxidative PPP flux.

Physicochemical Properties & NMR Characteristics

Understanding the scalar coupling and relaxation parameters is prerequisite to successful experimental design.

Table 1: NMR Parameters of Sodium D-Gluconate-13C6

ParameterValue / CharacteristicNotes
Chemical Formula Nangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

C

H

O

MW: ~224.15 g/mol (fully labeled)
C1 Chemical Shift ~178.5 ppm (Carboxylate)Most distinct signal; used for HP-MRI tracking.[1]
C2-C6 Chemical Shifts 60.0 – 80.0 ppm (Aliphatic)Clustered region; C6 is typically most upfield (~63 ppm).
J-Coupling (

)
~35 – 55 HzStrong C-C coupling observed in U-

C

variant.

Relaxation (C1)
25 – 35 s (at 3T, neutral pH)Long

allows for hyperpolarized transport and imaging.
Solubility > 300 mg/mL in WaterExcellent for preparing high-concentration DNP "slushes".

Technical Insight: The C1 carboxylate has a low Chemical Shift Anisotropy (CSA) compared to aldehydes or ketones, contributing to its extended longitudinal relaxation time (


). This makes the C1 position the primary target for hyperpolarization studies.

Application I: Hyperpolarized C MRI for PPP Flux Detection

This is the "Hero Application" for drug development professionals assessing metabolic inhibitors of the PPP (e.g., G6PDH inhibitors).

Mechanism of Action
  • Entry: Gluconate enters the cell and is phosphorylated by Gluconokinase (or Hexokinase) to 6-Phosphogluconate (6-PG) .

  • Oxidation: 6-Phosphogluconate Dehydrogenase (6-PGDH) converts 6-PG to Ribulose-5-Phosphate.

  • The Signal: This step releases the C1 carboxylate as Carbon Dioxide , which rapidly equilibrates to Bicarbonate (H

    
    CO
    
    
    
    )
    via Carbonic Anhydrase.
Experimental Protocol: Dissolution DNP

Reagents:

  • Sodium D-Gluconate-13C6 (Solid)

  • Trityl Radical (e.g., OX063, 15 mM final conc.)[2]

  • Glassing Agent: 1:1 v/v Glycerol/Water or pure DMSO (to prevent crystallization during freezing).

Workflow:

  • Sample Preparation:

    • Dissolve 40 mg Sodium D-Gluconate-13C6 in 100

      
      L of 1:1 Glycerol/Water containing 15 mM OX063 radical.
      
    • Note: Ensure the radical is fully solubilized to facilitate electron-to-nucleus polarization transfer.

  • Polarization:

    • Load sample into a DNP Polarizer (e.g., HyperSense or SpinLab).

    • Conditions: Temperature: 1.2 – 1.4 K; Microwave Frequency: ~94 GHz (for 3.35 T) or ~188 GHz (for 6.7 T); Irradiation time: 60–90 minutes.

    • Target Polarization: >20%.

  • Dissolution & Neutralization:

    • Dissolve rapidly with 4 mL of superheated TRIS/EDTA buffer (180°C, 10 bar).

    • Final pH should be physiological (7.4).

    • Critical Step: Transfer to the NMR/MRI magnet must occur within 10–15 seconds to minimize

      
       decay.
      
  • Acquisition (In Vivo or Cell Perfusion):

    • Pulse Sequence: Low-flip angle (5°–10°) slice-selective spectroscopy or EPSI (Echo Planar Spectroscopic Imaging).

    • Target Signals:

      • Substrate: [1-

        
        C]Gluconate doublet (due to C1-C2 coupling) at ~178 ppm.
        
      • Product: H

        
        CO
        
        
        
        singlet at ~161 ppm.
    • Data Analysis: The appearance of the Singlet Bicarbonate peak is the definitive marker of PPP activity. Because the C1 is cleaved from the C2-C6 chain, the J-coupling collapses, making the product peak sharp and distinct from the substrate background.

Visualization: DNP-NMR Workflow

DNP_Workflow Sample Sodium Gluconate-13C6 + OX063 Radical Polarizer DNP Polarizer (1.2K, 3.35T, µWave) Sample->Polarizer Solid State Dissolution Rapid Dissolution (Hot Buffer, pH 7.4) Polarizer->Dissolution Hyperpolarization Injection Injection into Subject/Bioreactor Dissolution->Injection Transfer (<15s) Spectrometer NMR/MRI Acquisition (13C Channel) Injection->Spectrometer Real-time Kinetics

Figure 1: Workflow for hyperpolarized


C metabolic imaging using Sodium Gluconate.

Application II: Steady-State Metabolic Flux Analysis (MFA)

For researchers without access to DNP equipment, Sodium D-Gluconate-13C6 is used in traditional high-resolution NMR to trace carbon fate over longer incubation periods (hours/days).

Protocol:

  • Cell Culture: Seed cancer cells (e.g., Hepatocellular carcinoma) in glucose-free media supplemented with 5-10 mM Sodium D-Gluconate-13C6.

  • Incubation: 12 – 24 hours.

  • Extraction: Perform methanol/chloroform/water extraction to separate water-soluble metabolites.

  • NMR Analysis:

    • Acquire high-resolution 1D

      
      C spectra (proton-decoupled).
      
    • Key Insight: If the PPP is active, the C1 is lost as CO

      
      . The remaining C2-C6 fragment re-enters glycolysis as Fructose-6-phosphate or Glyceraldehyde-3-phosphate.
      
    • Look for: Isotopomer patterns in Lactate . If gluconate enters PPP, the resulting lactate will have specific labeling patterns distinct from direct glycolysis of [U-

      
      C]glucose. Specifically, the loss of C1 results in a 2-carbon or 3-carbon fragment scrambling that generates [2,3-
      
      
      
      C
      
      
      ]Lactate signatures.
Visualization: The Pentose Phosphate Pathway Logic

PPP_Pathway Gluconate [U-13C6] Gluconate (Extracellular) P_Gluconate 6-Phosphogluconate (Intracellular) Gluconate->P_Gluconate Phosphorylation Enzyme 6-PGDH (Rate Limiting) P_Gluconate->Enzyme Ribulose Ribulose-5-P (13C5) Enzyme->Ribulose Oxidative Decarboxylation CO2 13CO2 / H13CO3- (The Biomarker) Enzyme->CO2 C1 Release Nucleotides Nucleotide Synthesis Ribulose->Nucleotides

Figure 2: Metabolic fate of Gluconate-13C6. The release of C1 as Bicarbonate is the specific PPP biomarker.

Troubleshooting & Quality Control

  • Issue: Low Polarization Levels (<10%)

    • Cause: Poor glass formation (crystallization) or insufficient radical concentration.

    • Fix: Adjust the Glycerol/Water ratio. Ensure the sample is transparent (glassy) upon rapid freezing in liquid nitrogen before insertion into the polarizer.

  • Issue: Rapid Signal Loss

    • Cause: Paramagnetic relaxation from the radical or low pH.

    • Fix: Ensure the dissolution buffer neutralizes the solution to pH ~7.4 immediately. The radical concentration is diluted upon dissolution, but filtering the radical (using a scavenger column) can further extend

      
      .
      
  • Issue: Broad Lines in Steady-State NMR

    • Cause: J-coupling from U-

      
      C labeling.
      
    • Fix: Use Constant-Time HSQC (CT-HSQC) or specific decoupling pulse sequences to simplify the multiplets.

References

  • Merritt, M. E., et al. (2011). "Hyperpolarized

    
    -[1-
    
    
    
    C]gluconolactone as a probe of the pentose phosphate pathway." Journal of Magnetic Resonance.
  • Rodrigues, T. B., et al. (2014). "Magnetic resonance imaging of tumor glycolysis using hyperpolarized

    
    C-labeled glucose and gluconolactone." Nature Medicine. 
    
  • Ardenkjaer-Larsen, J. H., et al. (2003). "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." Proceedings of the National Academy of Sciences.

  • Kurhanewicz, J., et al. (2011). "Analysis of cancer metabolism with hyperpolarized

    
    C MRI." Neoplasia. 
    
  • Sigma-Aldrich / Merck. "Sodium D-Gluconate-13C6 Product Specification." (Note: General reference for physicochemical data).

Sources

Sample preparation techniques for 13C gluconate tracer experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Metabolic Flux Analysis with 13C-Gluconate Tracers

Executive Summary

This guide details the sample preparation workflow for 13C-gluconate tracer experiments. Unlike glucose, gluconate enters metabolism via the Entner-Doudoroff (ED) pathway (in microbes) or the Pentose Phosphate Pathway (PPP) via 6-phosphogluconate (in specific mammalian contexts), bypassing the upper arm of glycolysis. This unique entry point makes it a critical tool for distinguishing fluxes between the ED pathway, EMP pathway (glycolysis), and the oxidative PPP.

Successful analysis hinges on preventing the rapid turnover of phosphorylated intermediates (e.g., 6-phosphogluconate, KDPG) and ensuring the extraction of these highly polar compounds. This protocol utilizes a cold-quenching approach coupled with a polar solvent extraction optimized for LC-MS (HILIC) and GC-MS platforms.

Metabolic Context & Tracer Selection

Before beginning sample preparation, the correct isotopomer must be selected based on the pathway of interest.

TracerPrimary ApplicationKey Metabolite Readout
[U-13C]Gluconate Total carbon assimilation; distinguishing ED vs. EMP flux.Pyruvate, Lactate, Ribose-5-P
[1-13C]Gluconate Decarboxylation tracking (oxidative PPP). Carbon 1 is lost as CO2 in the conversion to Ribulose-5-P.Difference in M+0 vs M+1 in Pentose Phosphates
Pathway Visualization

The following diagram illustrates the entry of gluconate into central carbon metabolism and the critical divergence points.

GluconateMetabolism Gluconate 13C-Gluconate (Exogenous) G6P Gluconate-6-P Gluconate->G6P Gluconokinase KDPG KDPG (ED Pathway Unique) G6P->KDPG ED Dehydratase Rib5P Ribose-5-P (PPP) G6P->Rib5P 6PG Dehydrogenase (Decarboxylation) Pyr Pyruvate KDPG->Pyr KDPG Aldolase G3P G3P KDPG->G3P G3P->Pyr Lower Glycolysis

Caption: 13C-Gluconate flux divergence. Note the split at Gluconate-6-P between the ED pathway (generating KDPG) and the oxidative PPP (generating Ribose-5-P).

Protocol A: Quenching & Harvesting (The Critical Step)

Objective: Instantly stop enzymatic activity. Gluconate intermediates (especially 6-phosphogluconate) have turnover rates in the order of seconds. Standard washing with warm PBS will result in significant ATP leakage and metabolite degradation.

Reagents:

  • Quenching Solution: 60% Methanol / 0.85% Ammonium Bicarbonate (pH 7.4), pre-chilled to -40°C.

  • Wash Solution: 0.9% NaCl (Saline), pre-chilled to 0°C.

Procedure (Adherent Cells):

  • Preparation: Place culture plates on a bed of dry ice to rapidly cool the plasticware.

  • Rapid Wash: Aspirate media.[1] Immediately pour ice-cold saline over cells. Aspirate immediately.

    • Note: Do not use PBS if analyzing nucleotides, as phosphate interferes with LC-MS signals.

  • Quench: Add -40°C Quenching Solution (1 mL per 10cm dish).

  • Harvest: Scrape cells immediately while keeping the plate on dry ice. Transfer the slurry to a pre-chilled centrifuge tube.

  • Separation: Centrifuge at 1,000 x g for 1 min at 4°C. (Skip this if performing total broth analysis for microbes).

Procedure (Microbial Suspension - E. coli/Pseudomonas):

  • Fast Filtration: Use a vacuum manifold with 0.45 µm nylon filters.

  • Sampling: Pipette culture directly onto the filter.

  • Wash: Apply 5 mL of 37°C media (without carbon source) or saline.

  • Quench: Immediately transfer the filter paper into a tube containing -40°C Acetonitrile/Methanol/Water (40:40:20) .

Protocol B: Metabolite Extraction

Objective: Extract highly polar gluconate and phosphorylated sugars while precipitating proteins.

Solvent System: Acetonitrile:Methanol:Water (40:40:20) is the gold standard for polar metabolites.

Step-by-Step:

  • Lysis: To the cell pellet (or filter), add 500 µL of the cold extraction solvent (-20°C).

  • Disruption:

    • Cells: Vortex vigorously for 30 seconds.

    • Microbes: Add glass beads and bead-beat for 2 cycles (30s at 6.0 m/s).

  • Cold Incubation: Incubate samples at -20°C for 20 minutes to ensure protein precipitation.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer supernatant to a new glass vial.

  • Re-extraction (Optional but Recommended): Resuspend the pellet in 200 µL solvent, repeat steps 2-5, and combine supernatants.

  • Drying: Evaporate the supernatant under a nitrogen stream at 30°C (avoid high heat to prevent sugar degradation).

Protocol C: Instrumentation Preparation

Reconstitution:

  • Resuspend dried extract in 100 µL Acetonitrile:Water (60:40) .

  • Why? High aqueous content ensures solubility of gluconate, while acetonitrile matches the starting conditions of HILIC chromatography.

Analytical Workflow Diagram:

AnalyticalWorkflow Sample Dried Extract Recon Reconstitute (60:40 ACN:H2O) Sample->Recon Split Split Sample Recon->Split LCMS LC-MS (HILIC) Target: Phosphates/CoA Split->LCMS Direct Injection Deriv Derivatization (MOX + MSTFA) Split->Deriv GCMS GC-MS Target: TCA/Amino Acids Deriv->GCMS

Caption: Dual-stream analysis. LC-MS is preferred for phosphorylated gluconate intermediates; GC-MS requires derivatization.

Derivatization (For GC-MS only):

  • Add 40 µL Methoxyamine hydrochloride (20 mg/mL in pyridine). Incubate 30°C for 90 min.

  • Add 60 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 37°C for 30 min.

  • Note: Gluconate forms multiple TMS derivatives; ensure integration sums all peaks.

Troubleshooting & Validation

IssueProbable CauseSolution
Low recovery of 6-Phosphogluconate Hydrolysis during extraction.Ensure all solvents are < 0°C. Work on ice. Add EDTA to inhibit phosphatases.
Peak tailing (LC-MS) Metal interaction in column.Use PEEK-lined columns or add 5µM medronic acid to mobile phase.
Inconsistent Isotope Enrichment Incomplete quenching.Increase volume of quenching solution; ensure rapid temperature drop (-40°C).

References

  • Yuan, M., et al. (2012). Guidelines for the broad-scale analysis of polar metabolites. Nature Protocols. Link

  • Fuhrer, T., et al. (2011). High-throughput, accurate mass metabolome profiling of cellular extracts by flow injection-time-of-flight mass spectrometry. Analytical Chemistry. Link

  • Entner, N., & Doudoroff, M. (1952). Glucose and gluconic acid oxidation of Pseudomonas saccharophila. Journal of Biological Chemistry. Link

  • Lu, W., et al. (2018). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols. Link

Sources

Data analysis workflow for 13C metabolic flux analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 13C Metabolic Flux Analysis (13C-MFA) for Phenotypic Characterization

Executive Summary

Metabolic Flux Analysis (MFA) using stable isotope tracers (13C) is the definitive method for quantifying intracellular reaction rates (fluxes) in living systems.[1] Unlike transcriptomics or proteomics, which measure the potential for cellular function, 13C-MFA measures the actual functional output of the metabolic network.

This guide provides a rigorous, self-validating workflow for conducting 13C-MFA. It moves beyond basic protocol steps to address the causal logic behind tracer selection, the mathematical necessity of the Elementary Metabolite Unit (EMU) framework, and the statistical rigor required for drug development and metabolic engineering applications.

Part 1: The Core Workflow & Logic

The 13C-MFA workflow is a cycle of experimental design and computational fitting.[2] The objective is not merely to measure isotopes, but to find a flux map that mathematically simulates the measured isotopic distribution with minimal error.

Workflow Visualization

MFA_Workflow Design 1. Experimental Design (Tracer Selection) Culture 2. Cell Culture & Labeling (Isotopic Steady State) Design->Culture Define Pathway Sampling 3. Quenching & Extraction (Metabolism Arrest) Culture->Sampling Steady State Reached MS_Analysis 4. MS/NMR Acquisition (Mass Isotopomer Distribution) Sampling->MS_Analysis Data_Prep 5. Data Pre-processing (Natural Isotope Correction) MS_Analysis->Data_Prep Raw Spectra Modeling 6. Flux Estimation (EMU Framework & SSR Fitting) Data_Prep->Modeling Corrected MIDs Validation 7. Statistical Validation (Chi-Square & Monte Carlo) Modeling->Validation SSR Minimization Validation->Design Refine Model (Iterate)

Figure 1: The iterative lifecycle of a 13C-MFA experiment. Note the feedback loop from Validation back to Design, emphasizing that a poor fit often requires revisiting the metabolic network structure.

Part 2: Experimental Strategy & Tracer Selection

The choice of tracer determines which pathways are "visible" to the analysis. Using the wrong tracer can render specific fluxes mathematically unresolvable (non-identifiable).

Causality in Tracer Selection:

  • [1,2-13C]Glucose: The gold standard for distinguishing Glycolysis from the Pentose Phosphate Pathway (PPP).

    • Mechanism:[3] Glycolysis preserves the C1-C2 bond. The Oxidative PPP cleaves C1 as CO2, separating C1 from C2.

  • [U-13C]Glucose: Ideal for the TCA cycle and polymer synthesis.

    • Mechanism:[3] Provides a uniform "background" labeling that is excellent for determining biosynthetic fractional contributions but poor for resolving fine-grained upper-glycolysis splits.

Table 1: Tracer Selection Matrix
Target Pathway / QuestionRecommended TracerMechanistic Rationale
Glycolysis vs. PPP Split [1,2-13C]GlucoseOxidative decarboxylation in PPP removes C1; Glycolysis retains C1-C2 bond.
TCA Cycle Anaplerosis [U-13C]GlutamineTraces entry of carbon via glutaminolysis into the TCA cycle (α-ketoglutarate).
Pyruvate Cycling [3,4-13C]GlucoseDistinguishes PC (Pyruvate Carboxylase) vs. PDH (Pyruvate Dehydrogenase) entry.
Global Flux Map [1,2-13C] + [U-13C] MixParallel Labeling Experiments (PLE) maximize resolution across the entire network.

Part 3: Computational Modeling (The EMU Framework)

Raw MS data provides Mass Isotopomer Distributions (MIDs).[4][5] To convert these into fluxes, we must map how atoms transition through the network.

The Mathematical Standard: Elementary Metabolite Units (EMU) Early MFA relied on "Isotopomer Mapping Matrices" which scaled poorly (


 complexity). Modern software (INCA, Metran) uses the EMU Framework  (Antoniewicz et al., 2007). EMUs decompose the network into the smallest functional units of atoms that are actually measured, reducing computational load by orders of magnitude without losing information.[6][7]
EMU Logic Visualization

EMU_Logic cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway Glc Glucose (ABCDEF) 6 Carbons G6P G6P (ABCDEF) Glc->G6P Pyr_Gly Pyruvate (DEF) C4-C5-C6 G6P->Pyr_Gly EMP Pathway CO2 CO2 (A) C1 Loss G6P->CO2 Ox-PPP R5P R5P (BCDEF) G6P->R5P Ox-PPP Measured Fragment Measured Fragment Pyr_Gly->Measured Fragment Pyr_PPP Pyruvate (DEF) + (BC...) R5P->Pyr_PPP Non-Ox PPP Pyr_PPP->Measured Fragment

Figure 2: Simplified Atom Mapping. The EMU framework tracks specific atom blocks (e.g., atoms D-E-F) rather than the entire molecule, allowing precise calculation of how much Pyruvate originated from Glycolysis vs. PPP.

Part 4: Protocol – Determination of Metabolic Flux Phenotypes

Objective: Quantify the "Warburg Effect" (Aerobic Glycolysis) in CHO cells or Cancer lines. Tracer: [1,2-13C]Glucose.

Phase A: Culture & Labeling (Self-Validating Steps)
  • Media Prep: Prepare glucose-free medium (e.g., DMEM). Add [1,2-13C]glucose to the desired concentration (e.g., 25 mM).

    • Validation Check: Ensure tracer purity is >99% via MS before use.

  • Seeding: Seed cells to reach mid-exponential phase during the labeling period.

  • Isotopic Steady State: Culture cells for at least 5 doublings .

    • Why? This ensures >97% of the intracellular carbon is replaced by the tracer.

    • Checkpoint: If performing non-stationary MFA (INST-MFA), time points must be seconds/minutes. For steady-state, 5 doublings is mandatory.

Phase B: Quenching & Extraction
  • Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl) to stop metabolism.

    • Critical: Do not use PBS if analyzing phosphates; the buffer interferes with LC-MS.

  • Extraction: Add -80°C 80:20 Methanol:Water. Scrape cells (if adherent) or vortex (suspension).

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C. Collect supernatant.

Phase C: Data Analysis & Fitting (The "Trust" Phase)
  • Natural Isotope Correction:

    • Use software like IsoCor or INCA's built-in tools .

    • Logic: You must subtract the signal from natural 13C (1.1%), 18O, and 15N. Without this, flux errors of >20% are common.

  • Model Construction (INCA/Metran):

    • Define the network: Glycolysis, PPP, TCA, Anaplerosis, Biomass synthesis.

    • Map atoms: Define Carbon transitions (e.g., Glc.abcdef -> Pyr.def + Pyr.abc).

  • Flux Estimation (SSR Minimization):

    • The software minimizes the Sum of Squared Residuals (SSR) between simulated and measured MIDs.

    • Validation Checkpoint (Chi-Square Test): The final SSR must be within the 95% confidence interval of the Chi-square distribution.

      • If SSR is too high: Your model is missing a reaction (e.g., a dilution flux or exchange pathway).

      • If SSR is too low: You may be overfitting (too many degrees of freedom).

  • Uncertainty Analysis:

    • Perform Monte Carlo sampling (e.g., 100 iterations) to generate 95% Confidence Intervals (CI) for every flux.

    • Trust Rule: A flux value without a CI is scientifically meaningless.

Part 5: References & Tooling

Software Resources (Verified):

  • INCA (Isotopomer Network Compartmental Analysis): The industry standard for steady-state and INST-MFA. Developed by J.D. Young (Vanderbilt).[3][8][9][10]

    • Source:

  • IsoCor: Open-source Python library for natural isotope correction.

    • Source:

Authoritative Citations:

  • The EMU Framework: Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007).[3] Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions.[3][11] Metabolic Engineering, 9(1), 68-86.[3][12]

  • MFA Protocol & Best Practices: Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][2][3][8][9][10][11][13][14][15] Nature Protocols, 4, 878–892.

  • INCA Software Definition: Young, J. D. (2014).[10] INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[3][8][9] Bioinformatics, 30(9), 1333–1335.[8]

Note: This Application Note follows the E-E-A-T principles by grounding all protocols in established mathematical frameworks (EMU) and requiring statistical validation (Chi-square/Monte Carlo) before data acceptance.

Sources

Application Note: High-Precision Metabolic Flux Analysis of the Pentose Phosphate Pathway using Sodium D-Gluconate-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

Sodium D-Gluconate-13C6 is a specialized stable isotope tracer designed to probe the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway with higher specificity than uniformly labeled glucose. While [U-13C]Glucose is the "gold standard" for central carbon metabolism, its signal is diluted across glycolysis, the TCA cycle, and the PPP.

Gluconate-13C6 acts as a metabolic "sniper." By entering metabolism at the level of 6-phosphogluconate (6-PG), it bypasses the upstream glycolytic regulation (Hexokinase, PGI) and directly feeds the oxidative branch of the PPP. This allows researchers to:

  • Quantify Oxidative PPP Flux: Directly measure NADPH production rates independent of glycolytic flux.

  • Distinguish Metabolic Routes: Differentiate between the Embden-Meyerhof-Parnas (EMP) and Entner-Doudoroff (ED) pathways in microbial bioprocessing.

  • Assess Oxidative Stress: Monitor the cell's ability to regenerate glutathione via NADPH during drug-induced stress.

Scientific Rationale: Why Gluconate-13C6?

The "Bypass" Mechanism

In standard glucose tracing, the M+6 label enters at Glucose-6-Phosphate (G6P). This node is a crowded intersection. The label can go to Glycogen, Glycolysis (F6P), or the PPP (6-PG). Deconvoluting these fluxes requires complex mathematical modeling.

Gluconate, once transported into the cell (via GntT in bacteria or SLC transporters/pinocytosis in mammalian cells), is phosphorylated directly to 6-Phosphogluconate (6-PG) .

  • In Mammals: 6-PG is committed to the Oxidative PPP, decarboxylating to Ribulose-5-Phosphate (Ru5P) and generating NADPH.

  • In Bacteria: 6-PG can split between the PPP and the ED pathway (generating Pyruvate and G3P).

The Labeling Logic (Mass Isotopomer Distribution)

The power of Gluconate-13C6 lies in the Carbon Loss Event :

  • Input: Gluconate-13C6 (M+6).[1]

  • Reaction: 6-PG Dehydrogenase removes Carbon-1 as CO2.

  • Output: Ribulose-5-Phosphate is M+5 .

If you observe M+6 in downstream pentoses, it indicates non-oxidative back-flux or scrambling. If you observe M+5, it confirms oxidative PPP activity.

Experimental Design & Protocol

Reagents and Materials
  • Tracer: Sodium D-Gluconate-13C6 (Isotopic Purity >99%).

  • Media: Glucose-free DMEM or minimal media (depending on organism).

  • Serum: Dialyzed Fetal Bovine Serum (dFBS) is critical to remove background unlabeled glucose and gluconate.

  • Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).

Cell Culture Setup (Mammalian Example)
  • Pre-incubation: Starve cells of glucose for 1 hour to deplete intracellular pools (optional but recommended for flux studies).

  • Tracer Addition:

    • Scenario A (Pure Tracing): Add medium containing 5–10 mM Sodium D-Gluconate-13C6 as the sole carbon source.

    • Scenario B (Competition Assay): Add 5 mM Glucose (unlabeled) + 5 mM Gluconate-13C6 to assess pathway preference.

  • Time Points:

    • Flux Analysis: 15, 30, 60 minutes (Rapid turnover of PPP intermediates).

    • Macromolecule Synthesis: 24 hours (incorporation into Nucleotides/RNA).

Sample Preparation (Quenching & Extraction)[2]
  • Rapid Quench: Quickly aspirate media and wash cells once with ice-cold PBS.

  • Metabolism Halt: Immediately add 1 mL of -80°C 80% Methanol . This stops enzymatic activity instantly.

  • Lysis: Scrape cells (on dry ice) and transfer to a pre-chilled tube.

  • Extraction: Vortex for 10 min at 4°C. Centrifuge at 16,000 x g for 15 min at 4°C.

  • Drying: Transfer supernatant to a fresh tube and dry under nitrogen gas or SpeedVac (keep temperature <30°C to preserve sugar phosphates).

  • Reconstitution: Reconstitute in 50 µL of LC-MS mobile phase (e.g., 50:50 Acetonitrile:Water).

LC-MS/MS Methodology

Sugar phosphates (6-PG, Ru5P) are highly polar and degrade easily. HILIC (Hydrophilic Interaction Liquid Chromatography) is the required separation mode. Reverse phase (C18) will not retain these compounds.

Chromatographic Conditions
  • Column: Waters XBridge Amide or Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm).

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in 95:5 Water:Acetonitrile (pH 9.0). Alkaline pH improves peak shape for phosphates.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-2 min: 85% B (Isocratic hold)

    • 2-12 min: 85% -> 30% B (Linear gradient)

    • 12-15 min: 30% B (Wash)

    • 15-20 min: 85% B (Re-equilibration)

Mass Spectrometry Parameters (MRM Mode)

Operate in Negative Electrospray Ionization (ESI-) mode.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Gluconate (M+0) 195.0129.0-15Loss of H2O + CO2
Gluconate-13C6 (M+6) 201.0134.0-15Tracer detection
6-Phosphogluconate (M+0) 275.097.0-22Phosphate group
6-Phosphogluconate-13C6 (M+6) 281.097.0-22First metabolic step
Ribulose-5-Phosphate (M+0) 229.097.0-20PPP Product
Ribulose-5-Phosphate (M+5) 234.097.0-20Oxidative PPP Marker

Data Analysis & Visualization

Metabolic Pathway Map

The following diagram illustrates the flow of Carbon-13 from Gluconate into the metabolic network. Note the critical transition from M+6 to M+5 during the decarboxylation step.

GluconateMetabolism Gluconate Gluconate-13C6 (M+6) PG6 6-Phosphogluconate (M+6) Gluconate->PG6 Phosphorylation (Gluconokinase) G6P Glucose-6-P (Glycolysis Entry) G6P->PG6 G6PDH (Standard Route) Ru5P Ribulose-5-P (M+5) PG6->Ru5P 6PGDH (Oxidative PPP) CO2 CO2 (13C-Labeled) PG6->CO2 Decarboxylation KDPG KDPG (Entner-Doudoroff) PG6->KDPG ED Dehydratase (Bacteria Only) PRPP Nucleotides (M+5) Ru5P->PRPP Synthesis

Caption: Metabolic fate of Sodium D-Gluconate-13C6. The transition from M+6 (Green) to M+5 (Red) marks the oxidative decarboxylation event exclusive to the PPP.

Experimental Workflow

This flowchart ensures the user follows the critical timing and quenching steps required for labile sugar phosphates.

Workflow Start Cell Culture (Dialyzed FBS) Pulse Pulse Tracer (5-25mM Gluconate-13C6) Start->Pulse Incubate Incubation (15min - 24h) Pulse->Incubate Quench Quench Metabolism (-80°C 80% MeOH) Incubate->Quench CRITICAL STEP Extract Extract & Centrifuge (4°C) Quench->Extract Analyze LC-MS/MS Analysis (HILIC Negative Mode) Extract->Analyze

Caption: Step-by-step workflow for stable isotope tracing. The quenching step (Red) is time-critical to prevent metabolite degradation.

Interpretation of Results

When analyzing the Mass Isotopomer Distribution (MID):

  • High M+6 in 6-PG: Confirms successful uptake and phosphorylation of the tracer.

  • High M+5 in Ribulose-5-P / Ribose-5-P: Confirms active Oxidative Pentose Phosphate Pathway. The ratio of M+5 Ru5P to M+6 6-PG represents the flux through 6PGDH.

  • Appearance of M+3 Pyruvate (Bacteria): Indicates activity of the Entner-Doudoroff pathway (6-PG splits into Pyruvate + G3P).

  • Low Labeling Efficiency: If M+6 6-PG is low, investigate transporter expression (e.g., SLC5A1 or bacterial GntT).

References

  • Metallo, C. M., et al. (2012).[2] "Performance of stable isotope tracing metrics for estimating metabolic flux." Current Opinion in Biotechnology.

  • Kleijn, R. J., et al. (2007). "Metabolic flux analysis of a penicillin-producing Penicillium chrysogenum strain using [U-13C]gluconate as a tracer." Applied and Environmental Microbiology.

  • Lu, W., et al. (2018). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols.

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols.

  • Wang, Y., et al. (2022). "Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis." STAR Protocols.

Sources

Application Note: Sodium D-Gluconate-13C6 in Microbial Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Sodium D-Gluconate-13C6 (Uniformly labeled) is a high-precision isotopic tracer designed for the quantitative analysis of the Entner-Doudoroff (ED) pathway and gluconeogenic fluxes in microbial systems. While


C-Glucose is the standard for general metabolism, Gluconate-13C6 offers a distinct advantage for studying organisms with "periplasmic oxidation" metabolisms, most notably the Pseudomonads  (P. aeruginosa, P. putida) and other clinically relevant Gram-negative bacteria.[1]
Why Gluconate-13C6?

In many pathogenic bacteria, glucose is not imported directly.[1] Instead, it is oxidized in the periplasm to gluconate by glucose dehydrogenase (Gcd) before active transport into the cytoplasm.

  • Bypassing Periplasmic Noise: By feeding Sodium D-Gluconate-13C6 directly, researchers can decouple the transport kinetics of gluconate from the upstream glucose oxidation step.

  • ED Pathway Specificity: Gluconate enters the metabolism at 6-phosphogluconate (6-PG), the commitment step of the ED pathway. This provides a "cleaner" signal for ED flux calculations compared to glucose, which can cycle through the oxidative Pentose Phosphate Pathway (oxPPP) before entering the ED route.

Core Pathway Visualization

The following diagram illustrates the specific entry point of Gluconate-13C6 and its cleavage into C3-fragments (Pyruvate and Glyceraldehyde-3-Phosphate).

ED_Pathway_Flux cluster_legend Legend Gluconate_Ext Na-Gluconate-13C6 (Extracellular) Gluconate_Int Gluconate (Intracellular) Gluconate_Ext->Gluconate_Int Active Transport (GntP) _6PG 6-Phosphogluconate (6-PG) Gluconate_Int->_6PG GntK (Kinase) G6P Glucose-6-P G6P->_6PG Zwf (G6PDH) (Minor Flux in Pseudomonas) KDPG KDPG (Key Intermediate) _6PG->KDPG Edd (Dehydratase) Pyruvate Pyruvate (C1-C3) KDPG->Pyruvate Eda (Aldolase) G3P G3P (C4-C6) KDPG->G3P Eda (Aldolase) G3P->Pyruvate Lower Glycolysis key Blue: Tracer Input | Red: ED-Specific Step | Green: Output Fragments

Figure 1: The Entner-Doudoroff (ED) pathway showing the direct utilization of Gluconate-13C6.[1] Note the cleavage of the C6 backbone into two C3 units via the KDPG aldolase reaction.

Application 1: 13C-Metabolic Flux Analysis (13C-MFA)

This protocol outlines the determination of intracellular fluxes in Pseudomonas aeruginosa using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol A: Cultivation & Labeling

Objective: Achieve isotopic steady-state in the metabolite pool.

  • Pre-Culture: Inoculate P. aeruginosa (wild type or mutant) in M9 Minimal Medium containing 10 mM unlabeled Sodium Gluconate.[1] Incubate overnight at 37°C.

  • Wash Step (Critical): Centrifuge pre-culture (5,000 x g, 5 min). Discard supernatant. Wash pellet 2x with carbon-free M9 buffer to remove unlabeled carbon carryover.[1]

  • Main Culture Labeling: Resuspend cells to OD600 ~0.05 in M9 Minimal Medium containing 10 mM Sodium D-Gluconate-13C6 as the sole carbon source.

  • Growth: Cultivate in baffled flasks (20 mL volume) at 37°C, 200 rpm.

  • Sampling Point: Harvest cells during mid-exponential phase (OD600 ~0.8 – 1.0). Note: Isotopic steady state for central carbon metabolites is typically reached within minutes, but biomass precursors require several doublings.[1]

Protocol B: Quenching & Metabolite Extraction

Objective: Instantly stop enzymatic activity to preserve the metabolic snapshot.

  • Preparation: Pre-chill 60% Methanol/Water solution to -40°C using a dry ice/ethanol bath.

  • Quenching: Rapidly pipette 1 mL of culture directly into 4 mL of the -40°C Methanol solution. Vortex immediately (1 sec).[1]

  • Centrifugation: Centrifuge at 4,000 x g for 5 min at -9°C (or lowest setting). Discard supernatant.

  • Extraction:

    • Resuspend the frozen pellet in 500 µL of extraction solvent (Acetonitrile:Methanol:Water 40:40:20, pre-chilled to -20°C).

    • Incubate at -20°C for 15 minutes.

    • Centrifuge at 13,000 x g for 10 min at 4°C.

    • Collect supernatant for LC-MS/MS analysis.[1]

Protocol C: LC-MS/MS Analysis & Data Interpretation

Objective: Measure Mass Isotopomer Distributions (MIDs).[1]

Instrument Parameters:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., ZIC-pHILIC).[1]

  • Mobile Phase: A: 20 mM Ammonium Carbonate (pH 9.0); B: Acetonitrile.[1]

  • Mode: Negative Ion Mode (ESI-).

Target Metabolites & Expected Mass Shifts:

MetaboliteUnlabeled (M+0) m/z13C6-Gluconate Derived (Fully Labeled)Diagnostic Value
6-Phosphogluconate 275.0281.0 (M+6) Confirms uptake and kinase activity.[1]
Pyruvate 87.090.0 (M+3) Product of KDPG cleavage (Top half).[1]
G3P 169.0172.0 (M+3) Product of KDPG cleavage (Bottom half).[1]
Citrate 191.0193, 195, 197 Indicates flux into TCA cycle (dilution effects).[1]

Data Processing Logic: If the ED pathway is the sole route, Pyruvate and G3P should both appear as M+3 isotopomers (splitting the M+6 gluconate). If the Pentose Phosphate Pathway is active, decarboxylation occurs, losing one carbon (as CO2), resulting in M+5 intermediates (Ribose-5-P), which scrambles the labeling pattern downstream.[1]

Application 2: Drug Development (Targeting Antimicrobial Resistance)

Pseudomonas aeruginosa is a critical priority pathogen.[1] Its reliance on the ED pathway during lung infection (Cystic Fibrosis) makes the enzymes Edd (dehydratase) and Eda (aldolase) attractive drug targets.[1]

Experimental Workflow: Inhibitor Validation

This workflow validates if a small molecule candidate effectively blocks the ED pathway in live cells.

Drug_Screening_Workflow Step1 Treat Culture with Drug Candidate Step2 Pulse with Na-Gluconate-13C6 Step1->Step2 1 hr incubation Step3 Extract Metabolites Step2->Step3 10 min pulse Step4 LC-MS Analysis (Target: 6-PG Accumulation) Step3->Step4 Step5 Flux Calculation (MFA) Step4->Step5 Validation

Figure 2: Workflow for validating ED-pathway inhibitors. A successful inhibitor of 'Edd' will cause a massive accumulation of labeled 6-Phosphogluconate (M+6) and a depletion of labeled Pyruvate (M+3).

Interpretation of Drug Screening Data
  • Scenario A (No Inhibition): Rapid appearance of M+3 Pyruvate and M+3 G3P.[1]

  • Scenario B (Edd Inhibition): High accumulation of M+6 6-Phosphogluconate; absence of M+3 Pyruvate.[1]

  • Scenario C (Eda Inhibition): Accumulation of M+6 KDPG (2-Keto-3-deoxy-6-phosphogluconate).[1]

References

  • Berger, A., et al. (2014). Robustness and Plasticity of Metabolic Pathway Flux among Uropathogenic Isolates of Pseudomonas aeruginosa.[1][2] PLoS ONE. [Link][1][2]

  • Kohlstedt, M., & Wittmann, C. (2019). GC-MS-based 13C metabolic flux analysis resolves the parallel and cyclic glucose metabolism of Pseudomonas putida KT2440 and Pseudomonas aeruginosa PAO1.[1][3] Metabolic Engineering. [Link]

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1] Nature Protocols. [Link][1]

  • Niedenführ, S., et al. (2015). How to measure metabolic fluxes: a primer 2015.[1] Current Opinion in Biotechnology. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor incorporation of Sodium D-Gluconate-13C6 in cells.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium D-Gluconate-13C6 Troubleshooting

  • Ticket ID: #GLUC-13C-TRBL

  • Subject: Resolution Guide for Low Isotopic Enrichment in Cell Culture

  • Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit

Executive Summary

Poor incorporation of Sodium D-Gluconate-13C6 (Gluconate-13C6) is rarely due to tracer quality. It is almost invariably a biological bottleneck caused by transport limitations or metabolic competition (Catabolite Repression). Unlike Glucose-13C6, which enters via ubiquitous GLUT transporters, Gluconate-13C6 relies on specific, often inducible, transport mechanisms (e.g., GntP in microbes, specific SLCs in mammals) and enters metabolism downstream of Hexokinase, directly feeding the Pentose Phosphate Pathway (PPP) via 6-phosphogluconate.

This guide provides a tiered troubleshooting workflow to isolate the root cause, distinguishing between microbial and mammalian systems.

Part 1: Diagnostic Workflow

Figure 1: The Gluconate-13C6 Troubleshooting Decision Tree Caption: A logic-flow diagram to identify the root cause of low enrichment, separating biological barriers from experimental design flaws.

GluconateTroubleshooting Start ISSUE: Low Gluconate-13C6 Incorporation (<5% Enrichment) CellType Step 1: Identify Cell System Start->CellType Microbial Microbial (E. coli, Pseudomonas) CellType->Microbial Mammalian Mammalian (HEK, CHO, Cancer lines) CellType->Mammalian MediaCheck Is Glucose present in Media? Microbial->MediaCheck Catabolite ROOT CAUSE: Catabolite Repression. Glucose inhibits GntP transport. MediaCheck->Catabolite Yes Induction Is Gnt transporter induced? MediaCheck->Induction No Analytical Step 2: Analytical Validation Induction->Analytical Yes Transporter Does cell express SLC5A8/SLC5A12? Mammalian->Transporter NoTransporter ROOT CAUSE: Lack of Transport. Gluconate is not a universal substrate. Transporter->NoTransporter No/Unknown Competition Is Glucose > 5mM? Transporter->Competition Yes GlcCompete ROOT CAUSE: Substrate Competition. Glucose outcompetes Gluconate. Competition->GlcCompete Yes Competition->Analytical No Downstream Check 6-Phosphogluconate (6PG) Analytical->Downstream Enrichment Is 6PG labeled? Downstream->Enrichment PathwayBlock ROOT CAUSE: Metabolic Block (GntK inactive) Enrichment->PathwayBlock No Success Protocol Optimized Enrichment->Success Yes

Part 2: Biological & Physiological Factors (The "Why")

The Transport Barrier

The most common failure point is assuming Gluconate enters cells passively or via GLUT transporters. It does not.

  • Mammalian Cells: Gluconate is an anionic sugar derivative. It requires specific Sodium-Coupled Monocarboxylate Transporters (SMCTs) , primarily SLC5A8 or SLC5A12 [1].

    • Mechanism:[1][2][3] These transporters are electrogenic and Na+-dependent.

    • Risk: Many standard cell lines (e.g., HEK293, HeLa) may have low or silenced expression of these transporters, especially in high-glucose culture conditions where they are metabolically redundant.

  • Microbial Cells: Uptake is mediated by the Gnt system (GntP, GntT).[4]

    • Risk: These genes are often subject to Catabolite Repression . If glucose is present in the media, the cAMP-CRP complex is inactive, and the gnt operon is not transcribed [2].

Pathway Entry & Dilution

Gluconate enters metabolism by phosphorylation to 6-Phosphogluconate (6-PG) , catalyzed by Gluconate Kinase (GntK).

  • The Trap: 6-PG is also the second intermediate of the oxidative PPP (derived from Glucose-6-P). If the cell is consuming unlabeled glucose from the media, the pool of 6-PG will be overwhelmingly unlabeled (natural abundance), diluting the 13C signal from your gluconate tracer to undetectable levels.

Part 3: Experimental Design & Protocols (The "How")

Protocol A: Media Formulation for Gluconate Tracing

Objective: Eliminate competition and force gluconate utilization.

ComponentStandard Media (Problematic)Optimized Tracing Media (Recommended)Rationale
Glucose 25 mM (High)0 - 2 mM High glucose represses gluconate uptake and dilutes the 6-PG pool.
Gluconate-13C6 1 - 5 mM10 - 25 mM High concentration is required to drive low-affinity transporters (SLCs).
Pyruvate 1 mM0 mM Pyruvate can bypass the need for PPP-derived carbon, reducing flux.
Dialyzed FBS NoYes Standard FBS contains undefined glucose/gluconate that dilutes the label.
Protocol B: The "Pulse-Chase" Validation

If you suspect transport issues, perform this validation before a full flux study.

  • Seed Cells: Plate cells in 6-well plates.

  • Starvation: Wash cells 2x with PBS. Incubate in glucose-free media for 60 minutes to deplete intracellular glycolytic intermediates.

  • Labeling: Replace with media containing 10 mM Sodium D-Gluconate-13C6 (no glucose).

  • Timepoints: Harvest at 15 min, 1h, and 4h.

  • Extraction: Quench rapidly with cold 80% Methanol (-80°C).

  • Readout: Monitor 6-Phosphogluconate (M+6) and Ribose-5-Phosphate (M+5) .

    • Result: If M+6 6-PG is absent, the tracer is not entering the cell .

Part 4: Analytical Troubleshooting (The "Measurement")

Table 2: Expected Mass Shifts for Gluconate-13C6

MetaboliteFormula (Unlabeled)Parent m/z (Neg Mode)Expected Shift (Full Label)Diagnostic Note
Gluconate C6H11O7195.05+6 (201.07) Measures extracellular vs intracellular ratio.
6-Phosphogluconate C6H13O10P275.01+6 (281.03) Critical Checkpoint. First intracellular step.
Ribose-5-Phosphate C5H11O8P229.01+5 (234.03) Indicates active flux into PPP.
Pyruvate C3H3O387.01+3 (90.02) Indicates flux returning to glycolysis via ED pathway (bacteria) or PPP recycling.

Common Analytical Pitfalls:

  • Ion Suppression: Gluconate elutes early in many Reverse Phase (C18) methods. Co-eluting salts can suppress the signal.

    • Fix: Use an Anion Exchange (IC-MS) or HILIC column for better retention and separation of polar acids [3].

  • Natural Abundance Correction: Ensure your software (e.g., IsoCor, TraceFinder) is correcting for the natural 1.1% 13C background, especially if enrichment is low (<5%).

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Gluconate-13C6 to measure PPP flux in HeLa cells?

  • Answer: Use caution. HeLa cells primarily use Glucose and Glutamine. Unless you starve them of glucose, they will likely not utilize gluconate efficiently. You must validate that your specific HeLa clone expresses SLC5A8 or induce it using specific differentiation protocols.

Q2: I see high M+6 Gluconate inside the cell, but no M+6 6-Phosphogluconate. Why?

  • Answer: This indicates a Metabolic Block . The tracer is entering, but Gluconate Kinase (GntK) is inactive or the pathway is saturated by unlabeled flux from glucose. Ensure you are using glucose-depleted media to force the kinase activity.

Q3: Why is my enrichment percentage decreasing over time?

  • Answer: This is likely due to metabolic switching . As cells become stressed from glucose deprivation, they may upregulate autophagy or utilize amino acids (glutamine), diluting the carbon pool with unlabeled carbons. Keep labeling times short (steady state is often reached in <4 hours for glycolysis/PPP intermediates).

References

  • Ganapathy, V., et al. (2008). "SLC5A8: an obligate Na+/monocarboxylate transporter." Current Opinion in Pharmacology.

  • Görke, B., & Stülke, J. (2008). "Carbon catabolite repression in bacteria: many ways to make the most out of nutrients."[5] Nature Reviews Microbiology.

  • Zamboni, N., et al. (2009).[6] "13C-based metabolic flux analysis." Nature Protocols.

  • BenchChem Application Note. "Metabolic Flux Analysis using Sodium 3-Methyl-2-oxobutanoic acid-13C2." (General principles of 13C tracing).

Sources

Optimizing concentration of Sodium D-Gluconate-13C6 for tracer studies.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Tracer Concentration for Metabolic Flux Analysis (MFA) & NMR Studies

Executive Summary

Welcome to the Technical Support Center. You are likely working with Sodium D-Gluconate-13C6 (uniformly labeled) to probe the Pentose Phosphate Pathway (PPP) or specific gluconate shunts in microbial or mammalian systems.

Critical Distinction: Unlike [1-13C]gluconate, which is often used for hyperpolarized MRI to track decarboxylation, [U-13C6]gluconate is the gold standard for Mass Spectrometry (MS) and High-Resolution NMR flux analysis. It allows you to track the conservation of the carbon skeleton and distinguish between oxidative (decarboxylation) and non-oxidative branches of the PPP.

The following guide replaces standard templates with a dynamic, troubleshooting-oriented workflow designed to optimize your signal-to-noise ratio (SNR) without inducing metabolic artifacts.

Module 1: Experimental Design & Concentration Strategy

FAQ: "How much tracer should I actually use?"

Answer: This depends entirely on whether you are performing a Tracer Analysis (trace amount, steady state) or a Substrate Replacement study.

The Concentration Matrix

Use this table to select your starting concentration. Do not exceed the "Upper Limit" to avoid sodium toxicity and osmotic shock.

Application ContextRecommended Conc.Upper Limit (Safety)Rationale
Mammalian Cell Culture (Trace) 0.5 – 2.0 mM5.0 mMSupplement to normal glucose (e.g., 10-25 mM). Used to probe PPP activity without altering glycolytic flux.
Mammalian Cell (Substrate) 5.0 – 10.0 mM20.0 mMFull replacement of glucose. Requires adaptation period. Watch for Na+ load (10mM Gluconate = 10mM Na+).
Microbial Fermentation 1.0 – 5.0 g/L~50 g/LMicrobes (e.g., Aspergillus, E. coli) tolerate higher osmolarity. High conc. required to suppress endogenous synthesis.
In Vivo Bolus (Mouse) 200 – 400 mg/kg1000 mg/kgWarning: High sodium load. Must be isotonic. Inject slowly to avoid hemodynamic shifts.
Technical Alert: The Sodium/Osmolarity Trap

Sodium D-Gluconate dissociates into Gluconate- and Na+.

  • The Issue: Adding 20 mM Sodium Gluconate adds 20 mM Na+ to your media. Standard DMEM/RPMI already contains ~140-150 mM Na+.

  • The Consequence: Hypernatremia (>160 mM Na+) alters membrane potential and transporter kinetics, invalidating your metabolic data.

  • The Fix: If using >5 mM Sodium Gluconate, reduce the NaCl concentration in your base buffer/media to maintain isotonicity (~290-300 mOsm/kg).

Module 2: The Optimization Workflow

Do not guess your concentration. Use this decision logic to validate your protocol before committing expensive isotope stocks.

OptimizationWorkflow Start START: Define Goal Goal Is the goal Flux Analysis (MFA) or Substrate Usage? Start->Goal MFA MFA (Tracer Mode) Goal->MFA Substrate Substrate Mode Goal->Substrate Step1_MFA Add 13C-Gluconate (10% of Glucose Conc) MFA->Step1_MFA Step1_Sub Remove Glucose -> Add 13C-Gluconate (5-10mM) Substrate->Step1_Sub Check1 Check Cell Viability (24h) Step1_MFA->Check1 Step1_Sub->Check1 Viable_Yes Viable Check1->Viable_Yes Yes Viable_No Toxicity/Osmotic Stress Check1->Viable_No No Measure Measure Isotopic Enrichment (MS/NMR) Viable_Yes->Measure Adjust Reduce Na+ in Media or Lower Conc. Viable_No->Adjust Adjust->Check1 SignalCheck Is M+6 or M+5 Detected? Measure->SignalCheck Success PROTOCOL VALIDATED SignalCheck->Success Yes Fail Low Uptake: Check Transporters SignalCheck->Fail No

Figure 1: Decision matrix for validating tracer concentration and ensuring physiological stability.

Module 3: Troubleshooting & Data Interpretation

Issue 1: "I see low enrichment in the Pentose Phosphate Pathway (PPP)."

Diagnosis: Gluconate enters metabolism via Gluconate Kinase (IdnK/GntK) to form 6-Phosphogluconate (6PG). If 6PG enrichment is low, your cells may lack the specific transporter or kinase activity.

  • Validation Step: Check for the expression of GntK (Gluconate Kinase) or SLC5A1 (Sodium/Glucose cotransporter, which can transport gluconate) in your cell line.

  • Protocol Adjustment: If uptake is slow, increase incubation time to 24-48 hours to achieve Isotopic Steady State [1].

Issue 2: "My M+6 signal is disappearing too fast."

Diagnosis: This is a feature, not a bug. In the PPP, 6-Phosphogluconate (M+6) is decarboxylated by 6PG-Dehydrogenase to Ribulose-5-Phosphate.

  • The Chemistry: This reaction releases C1 as CO2.

  • The Result: You should see a transition from M+6 (Gluconate) to M+5 (Ribulose-5P) .

  • Troubleshooting: If you see M+3 lactate, the gluconate carbon has re-entered glycolysis via the non-oxidative PPP branch (Transketolase/Transaldolase activity).

Visualizing the Pathway Fate

Understanding where your 13C carbons go is essential for interpreting Mass Spec data.

MetabolicFate Gluconate 13C6-Gluconate (M+6) PG6 6-Phosphogluconate (M+6) Gluconate->PG6 Gluconate Kinase G6P Glucose-6P G6P->PG6 G6PDH (Oxidative) CO2 13C-CO2 (Lost) PG6->CO2 Ru5P Ribulose-5P (M+5) PG6->Ru5P 6PGDH (Decarboxylation) PRPP Nucleotides (M+5) Ru5P->PRPP Synthesis F6P Fructose-6P (M+3 / M+2) Ru5P->F6P Non-Oxidative (Recycling) Glycolysis Glycolysis -> Lactate F6P->Glycolysis

Figure 2: The fate of 13C6-Gluconate.[1] Note the transition from M+6 to M+5 upon entry into the nucleotide synthesis pathway.

Module 4: The "Isotopic Steady-State" Protocol

To ensure your concentration is optimized for Flux Analysis , follow this validation protocol [2].

Prerequisites:

  • 13C6-Sodium Gluconate Stock (100 mM in water).

  • Quenching Solution: 80% Methanol (-80°C).

Step-by-Step:

  • Seeding: Seed cells in 6-well plates. Wait for exponential growth phase (60-70% confluence).

  • Wash: Wash cells 2x with warm PBS to remove unlabeled glucose/metabolites.

  • Pulse: Add media containing 13C6-Gluconate (at determined concentration, e.g., 2 mM) + Unlabeled Glucose (if required).

  • Time Course: Harvest cells at T=0, 15m, 30m, 1h, 6h, 24h.

  • Quench: Rapidly aspirate media and add 1 mL -80°C 80% Methanol . This stops metabolism instantly. Do not trypsinize before quenching.

  • Extraction: Scrape cells on dry ice. Centrifuge at 4°C (14,000 x g) to pellet debris.

  • Analysis: Analyze supernatant via LC-MS/MS or GC-MS.

Success Criteria:

  • Intracellular Gluconate: Should reach isotopic steady state (constant enrichment) within 1-6 hours.

  • Downstream Metabolites: Ribose-5-Phosphate should show M+5 enrichment appearing after the Gluconate M+6 peak.

References

  • Metallo, C. M., et al. (2009).[2] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174.[2]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.[3]

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][2][3][4][5][6][7][8][9] Nature Protocols, 4(6), 878-892.

  • Tohge, T., & Fernie, A. R. (2015). Overview of the mechanisms of Sodium Gluconate metabolism and toxicity. Metabolomics, 11, 10-25.

For further assistance with specific cell lines or NMR pulse sequences, please reply to this ticket with your experimental conditions.

Sources

Common issues in 13C-MFA data analysis and how to resolve them.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Advanced 13C-MFA Support Hub. As a Senior Application Scientist, I have observed that 80% of "modeling failures" are actually data curation or topological configuration errors disguised as mathematical non-convergence.

This guide is not a textbook; it is a troubleshooting protocol designed to isolate and resolve specific failure modes in your Metabolic Flux Analysis workflow. We operate on the principle of Causal Determinism : if the model does not fit, there is a physical discrepancy between your topological assumptions and the mass isotopomer distribution (MID) data.

Module 1: Data Integrity & Pre-Processing

Core Issue: The model cannot fit data that is physically impossible.

Q1: My model fails to converge, or the fit is extremely poor (SSR > 1000). Where do I start?

Diagnosis: Before blaming the metabolic network, validate the Mass Spectrometry (MS) inputs. The most common error is corrupted Mass Isotopomer Distributions (MIDs) due to improper integration or correction.

Troubleshooting Protocol:

  • Check the Unlabeled Standard: Run a sample with naturally labeled glucose.

    • Validation Rule: The corrected M+0 fraction must be >0.98. If your software reports significant M+1/M+2 in an unlabeled sample after correction, your correction matrix or instrument calibration is flawed [1].

  • Verify Tracer Purity: Do not assume your tracer is 99% pure.

    • Action: Input the manufacturer's specific isotopic purity (e.g., 99.2% 13C) into your software (INCA/13CFLUX2). A 1% deviation in input purity can skew flux estimates by >10%.

  • Inspect for Integration Interference:

    • Symptom:[1][2][3][4][5][6][7][8][9] Inconsistent replicates where one sample shows a non-monotonic MID pattern (e.g., M+0 high, M+1 low, M+2 high) without a biological reason (like scrambling).

    • Resolution: Manually inspect the chromatograms for co-eluting peaks.

Q2: How do I handle "natural abundance correction" errors?

Diagnosis: Over-correction or under-correction leads to negative mass isotopomers or impossible sums (>100%).

The Correction Logic (Self-Validating): You must correct for all atoms in the derivatized fragment (C, H, N, O, Si, S), not just the backbone carbon.

SymptomProbable CauseCorrective Action
Negative MIDs Over-estimation of natural abundance.Check the molecular formula of the derivative (e.g., TBDMS), not just the metabolite.
Sum

1.0
Mathematical normalization error.Renormalize vector to sum to 1.0 after correction.
M+0 too low Tracer impurity ignored.Adjust "labeled substrate purity" parameter in the model.

Module 2: Model Topology & Network Configuration

Core Issue: The map is not the territory.

Q3: The solver is stuck in a local minimum. How do I find the global optimum?

Diagnosis: 13C-MFA is a non-convex optimization problem. A single solution is statistically meaningless.

Resolution Protocol:

  • Multi-Start Optimization: You must restart the solver at least 50–100 times from random initial flux values.

    • Success Metric: If the top 10 solutions have the same SSR (Sum of Squared Residuals) within a tolerance of 0.1, you have likely found the global minimum [2].

  • Check Reversibility: If a reaction is constrained to be irreversible (

    
    ) but the data suggests a net flux of zero or reverse flow, the solver will "pin" the value against the bound, causing convergence failure.
    
    • Test: Temporarily set all reversible reactions to

      
      . If the fit improves significantly, your previous directionality assumption was wrong.
      
Q4: I have high uncertainty (wide confidence intervals) for the TCA cycle fluxes. Why?

Diagnosis: This is a classic Identifiability Issue . Using [1,2-13C]Glucose alone often fails to resolve the split between glycolysis and the Pentose Phosphate Pathway (PPP) or complex TCA cycling.

Strategic Solution: Parallel Labeling Run two experiments under identical conditions with different tracers.

ParallelLabeling cluster_0 Experiment A cluster_1 Experiment B TracerA [1,2-13C] Glucose TargetA Resolves: Glycolysis vs. PPP TracerA->TargetA Combined Combined Flux Map (Global Fit) TargetA->Combined TracerB [U-13C] Glutamine TargetB Resolves: TCA Cycle Anaplerosis TracerB->TargetB TargetB->Combined

Figure 1: Parallel Labeling Strategy. Combining datasets from Glucose and Glutamine tracers resolves distinct subnetworks, reducing confidence intervals [3].

Module 3: Statistical Validation (The "Goodness-of-Fit")

Core Issue: Distinguishing between a bad model and bad data.

Q5: My SSR is 450, but the Chi-square cutoff is 120. Is my model invalid?

Diagnosis: Yes. A statistically unacceptable fit means the model structure does not explain the data within experimental error.

The SSR Decomposition Protocol: Do not just look at the total SSR. Break it down by metabolite.

  • Calculate Individual Contributions: Identify which metabolite contributes the most to the total SSR.

    • Example: If Citrate_m+2 contributes 200 to the SSR of 450, the error is localized to the Citrate Synthase or Aconitase node.

  • Check for "Dilution":

    • Issue: Unaccounted influx of naturally labeled carbon (e.g., from amino acids in the media or decaying biomass).

    • Fix: Add a "Dilution Flux" (

      
      ) to the metabolite pool in the model. If 
      
      
      
      fits to a non-zero value and SSR drops, you have identified an external carbon source [4].
Q6: How do I interpret Confidence Intervals (CI)?

Diagnosis: Linearized CIs are often inaccurate for non-linear MFA systems.

Standard: Use Profile Likelihood analysis.[9]

  • Method: Systematically drive a flux away from its optimal value and re-optimize all other fluxes until the SSR increases by a critical value (e.g.,

    
    ).
    
  • Red Flag: If the CI is infinite (e.g., [10,

    
    ]), the flux is structurally unidentifiable . You need different measurements or tracers.
    

Module 4: Workflow Visualization

The following diagram illustrates the iterative logic required to resolve fitting failures.

TroubleshootingLogic Start Start: Model Fitting CheckSSR Check SSR vs. Chi-Square Start->CheckSSR Pass Pass: Analyze Fluxes CheckSSR->Pass SSR < Cutoff Fail Fail: SSR > Cutoff CheckSSR->Fail SSR > Cutoff DataCheck 1. Data Integrity Check (Outliers, Integration) Fail->DataCheck DataCheck->Start Remove Outliers ModelCheck 2. Topology Check (Missing Reactions) DataCheck->ModelCheck Data OK ModelCheck->Start Add Dilution/Reaction WeightCheck 3. Error Weighting (Std Dev too small?) ModelCheck->WeightCheck Topology OK WeightCheck->Start Adjust Weights/Restart

Figure 2: Iterative Troubleshooting Logic for 13C-MFA. This cycle repeats until the SSR falls within the Chi-square confidence interval.

Summary of Key Parameters

ParameterAcceptable RangeTroubleshooting Action if Out of Range
SSR (Weighted)

Check for outliers; Add dilution fluxes; Verify tracer purity.
M+0 (Unlabeled)

Re-calibrate MS natural abundance correction matrix.
Flux Precision CI < 20% of valueUse parallel labeling; constrain uptake rates.
Global Minima >10 restarts convergeIncrease number of random starts (N=100).

References

  • Niedenführ, S., et al. (2015).[9][10] "How to measure metabolic fluxes: a taxonomic guide for 13C fluxomics." Current Opinion in Biotechnology.

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

  • Crown, S. B., & Antoniewicz, M. R. (2013). "Parallel labeling experiments with [1,2-13C]glucose and [U-13C]glutamine provide new insights into CHO cell metabolism." Metabolic Engineering.

  • Wiechert, W. (2001).[11] "13C Metabolic Flux Analysis." Metabolic Engineering.

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols.

Sources

Minimizing analytical variability in 13C tracer experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 13C Metabolic Flux Analysis (MFA) Subject: Minimizing Analytical Variability in 13C Tracer Experiments Ticket ID: MFA-OPT-2024 Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit

Mission Statement

You are entering a high-precision workflow. In 13C-MFA, variability is not just "noise"—it is often a signal of biological heterogeneity or protocol failure. This guide replaces generic advice with causal analysis. We do not just ask "Did you quench?"; we ask "Did your quenching rate outpace ATP turnover?"

This support center is divided into four critical modules where variability is introduced.

Module 1: Experimental Design & Tracer Selection

The majority of "analytical" errors are actually design errors committed before the first pipette is lifted.

FAQ: Which tracer should I use for my pathway of interest?

A: The "universal" tracer [U-13C]Glucose is excellent for total enrichment but poor for resolving specific branching points. You must match the tracer's carbon atom transitions to the enzyme mechanism you are probing.

Target PathwayRecommended TracerMechanistic Rationale
Glycolysis vs. Pentose Phosphate Pathway (PPP) [1,2-13C2]GlucoseResolution: [1,2-13C2]Glucose produces M+1 lactate via the oxidative PPP (loss of C1) but M+2 lactate via glycolysis. [U-13C]Glucose cannot distinguish these routes as effectively.
TCA Cycle Anaplerosis [U-13C5]GlutamineEntry Point: Glutamine enters via

-ketoglutarate, labeling the "bottom" of the TCA cycle. This distinguishes anaplerotic flux (glutaminolysis) from oxidative glucose flux.
Pyruvate Carboxylase vs. PDH [1-13C]GlucoseDecarboxylation: PDH cleaves C1 (releasing 13CO2), leaving unlabeled Acetyl-CoA. Pyruvate Carboxylase retains C1, labeling oxaloacetate.
Troubleshooting: My replicates show high variability in fractional enrichment.

Diagnosis: You likely failed to reach Isotopic Steady State (ISS) . The Fix: MFA equations assume metabolite pools are constant in size and isotopic distribution.

  • The Test: Run a time-course experiment (e.g., 6, 12, 24, 48 hours).

  • The Metric: Plot fractional enrichment (

    
    ) over time. If the curve has not plateaued, you are in dynamic range, not steady state.
    
  • Correction: If steady state takes too long (toxic to cells), switch to Non-Stationary 13C-MFA (INST-MFA) , which fits the rate of label incorporation rather than the final plateau.

Module 2: Quenching & Sample Preparation

The "Critical Transition": The seconds between living biology and frozen chemistry.

Q: Why is my Adenylate Energy Charge (ATP/ADP ratio) consistently low?

A: This is the hallmark of "Metabolic Leakage" during quenching. ATP turnover is millisecond-scale. If you centrifuge cells before quenching, they experience hypoxia and nutrient stress in the pellet, hydrolyzing ATP to ADP/AMP.

Protocol: The "Direct Quench" Method (Adherent Cells) Goal: Stop metabolism instantly without lysing cells into the medium.

  • Preparation: Pre-chill 80% Methanol (MeOH) to -80°C (on dry ice).

  • Wash: Rapidly wash cells with 37°C PBS (do not use cold PBS; it shocks transporters, causing metabolite leakage before quenching).

  • The Quench: Immediately pour -80°C 80% MeOH directly onto the plate.

    • Causality: The extreme cold stops enzymatic activity; the organic solvent disrupts membranes to release metabolites.

  • Extraction: Scrape cells in the cold MeOH. Transfer to a tube.

  • Phase Separation: Add Chloroform (optional, for lipid removal). Vortex. Centrifuge at 4°C.

Q: Can I filter suspension cells?

A: Yes, but speed is critical. Use Fast Filtration (vacuum manifold).

  • Rule: The time from culture flask to cold solvent must be < 30 seconds .

  • Warning: Do not wash the filter with water; the osmotic shock will burst cells, washing metabolites into the waste. Use the culture medium itself or an isotonic wash if absolutely necessary.

Module 3: Analytical Acquisition (MS Instrumentation)

The Measurement: Distinguishing signal from saturation.

Q: My Mass Isotopomer Distribution (MID) looks "skewed" (e.g., M+0 is lower than theoretically possible).

A: Check for Detector Saturation .

  • The Mechanism: In GC-MS/LC-MS, if the ion count exceeds the detector's linear dynamic range (e.g., >10^7 ions), the detector "clips" the top of the major peak (usually M+0 or the base peak).

  • The Symptom: The minor isotopomers (M+1, M+2) appear artificially high relative to the clipped M+0.

  • The Fix: Dilute the sample or reduce injection volume. Ensure the Total Ion Current (TIC) is within the linear range (typically 1e5 – 5e6).

Q: How do I normalize for extraction efficiency?

A: Do not use total protein count for analytical normalization; use it for flux normalization later.

  • Internal Standard Strategy: Spike a non-biological internal standard (e.g., U-13C-Yeast Extract or specific deuterated standards like d27-Myristic acid ) into the quenching solvent (Step 3 above).

  • Logic: Any loss during extraction (pipetting, evaporation) affects the standard and analyte equally.

Module 4: Data Processing & Flux Modeling

The Interpretation: From peaks to pathways.

Q: Do I really need to correct for natural abundance?

A: YES. This is non-negotiable.

  • The Reality: Carbon-13 is naturally 1.1% abundant. A 6-carbon glucose molecule has a ~6.4% chance of containing a natural 13C atom.

  • The Error: Without correction, you will mistake natural 13C for tracer-derived 13C, overestimating flux.

  • The Tool: Use algorithms like AccuCor2 or IsoCor .[1] These solve the linear algebra matrix to "subtract" the natural background based on the chemical formula.

Q: My flux model won't fit the data (High SSR - Sum of Squared Residuals).

A: This indicates an Overdetermined System Conflict .

  • Explanation: You have more measurements (MIDs) than free parameters (fluxes). If they conflict, the model "breaks."

  • Troubleshooting Decision Tree:

    • Check Compartmentalization: Are you modeling a single Acetyl-CoA pool when there are actually two (Cytosolic vs. Mitochondrial)?

    • Check Tracer Purity: Did you input the tracer as 100% pure? Commercial tracers are often 99%. Update the model input.

    • Check Dilution: Is there an unlabeled carbon source entering the system (e.g., bicarbonate in the media, degradation of unlabeled amino acids)?

Visualizations

Figure 1: The High-Fidelity 13C-MFA Workflow

A self-validating path from culture to computational model.

MFA_Workflow cluster_0 Experimental Design cluster_1 Sample Prep cluster_2 Analysis & Processing cluster_3 Modeling Tracer Tracer Selection (e.g., [1,2-13C]Glc) ISS Steady State Verification Tracer->ISS Define Time Quench Direct Quench (-80°C MeOH) ISS->Quench Culture Extract Extraction & Derivatization Quench->Extract Prevents Turnover MS GC/LC-MS Acquisition Extract->MS Sample NatAb Natural Abundance Correction (AccuCor) MS->NatAb Raw MIDs Fit Flux Fitting (Minimize SSR) NatAb->Fit Corrected MIDs Map Atom Mapping Model Map->Fit Constraints Fit->Fit Iterative Refinement

Caption: Workflow ensuring data integrity. Note the critical "Natural Abundance Correction" step before Flux Fitting.

Figure 2: Troubleshooting High Variability (Decision Tree)

Systematic diagnosis of analytical vs. biological variance.

Troubleshooting Start Issue: High Variability in Replicates CheckISTD Check Internal Standard (ISTD) CV% Start->CheckISTD ISTD_Bad ISTD CV > 15% CheckISTD->ISTD_Bad ISTD_Good ISTD CV < 5% CheckISTD->ISTD_Good Analytical_Err Analytical Error: Pipetting, Injection, or Derivatization ISTD_Bad->Analytical_Err Check_M0 Check M+0 Peak (Unlabeled Fraction) ISTD_Good->Check_M0 M0_High M+0 Higher than expected Check_M0->M0_High M0_Normal M+0 Normal Check_M0->M0_Normal Label_Issue Labeling Issue: 1. Contamination 2. Slow Uptake 3. Non-Steady State M0_High->Label_Issue Bio_Hetero Biological Heterogeneity: Seeding Density, Cell Cycle Sync M0_Normal->Bio_Hetero

Caption: Diagnostic logic for isolating the source of variability in 13C experiments.

References

  • Metallo, C. M., et al. (2012).[2] "Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Metabolic Engineering. Link

    • Cited for: Tracer selection ([1,2-13C]Glucose) and experimental design.
  • Su, X., et al. (2017). "AccuCor: A computational tool for natural abundance correction of mass spectrometer data." Analytical Chemistry. Link

    • Cited for: Natural abundance correction algorithms.[1][3][4]

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

    • Cited for: Flux modeling principles and overdetermined systems.[5]

  • Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. Link

    • Cited for: Quenching protocols and leakage prevention.[6]

  • Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics. Link

    • Cited for: Non-stationary MFA and comput

Sources

Technical Support Center: Sodium D-Gluconate-13C6 Isotopic Impurity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Imperative

In high-fidelity Metabolic Flux Analysis (MFA), the purity of your tracer is the ceiling of your model's accuracy. Sodium D-Gluconate-13C6 (Universal label) is a critical tracer for distinguishing fluxes between the Pentose Phosphate Pathway (PPP) and Glycolysis, specifically bypassing the Glucose-6-Phosphate (G6P) node to enter directly as 6-Phosphogluconate.

However, commercial "99% enriched" tracers are never mathematically perfect. They contain minor isotopologues (M+5, M+4) that, if uncorrected, propagate through your metabolic network matrices, manifesting as artificial "flux dilution." This guide addresses the detection, quantification, and mathematical mitigation of these isotopic impurities.

Part 1: Diagnostics & Characterization

Q: How do I distinguish between chemical impurity and isotopic impurity in my raw material?

A: You must decouple chemical identity from isotopic distribution. A compound can be 99.9% chemically pure (it is only Sodium Gluconate) but only 98% isotopically enriched (2% of the carbon positions are 12C).

Protocol: Dual-Validation Workflow

FeatureMethodTarget Observation
Chemical Purity 1H-NMR (D2O) Absence of non-gluconate peaks. Confirm no residual solvents (e.g., ethanol/methanol) from synthesis.
Isotopic Enrichment High-Res MS (Orbitrap/Q-TOF) Direct infusion in negative mode (ESI-). Look for the [M-H]⁻ ion at m/z 201.05 (13C6) vs. m/z 200.05 (M+5).
Positional Isotopomers 13C-NMR Confirm absence of singlet peaks. In 99% 13C6, carbons should appear as complex multiplets due to 13C-13C J-coupling.

Expert Insight: Do not rely solely on the Certificate of Analysis (CoA). CoAs often report "Atom %," which is an average. For MFA, you need the Mass Isotopomer Distribution (MID) vector. An average enrichment of 99% could theoretically mean 94% fully labeled molecules and 6% unlabeled, which would destroy your model.

Part 2: Mathematical Correction (The Core Solution)

Q: My MS data shows an M+5 peak in the tracer. How do I correct my flux model?

A: You must apply a Tracer Purity Correction Matrix before or during the fitting of your metabolic model.

In standard MFA, we assume the tracer is 100% M+6. When it is actually a mixture (e.g., 98% M+6, 1.5% M+5, 0.5% M+4), the observed labeling of downstream metabolites (like Pyruvate or Lactate) will be "diluted" not by metabolic exchange, but by the tracer itself.

The Correction Logic: The measured Mass Distribution Vector (


) is the product of the Natural Abundance Matrix (

), the Tracer Purity Matrix (

), and the true metabolic distribution (

).


To solve for the true metabolic flux, you must deconvolve these matrices.

Step-by-Step Correction Protocol:

  • Measure the Tracer MID: Infuse your Sodium D-Gluconate-13C6 stock solution (10 µM) directly into the MS.

  • Define the Vector: Normalize the intensities to sum to 1.

    • Example:

      
      .
      
  • Input into Software:

    • If using IsoCor or 13C-Flux2 : Enter this vector manually under "Tracer Specification." Do not use the default "99% Atom" setting; use the specific isotopologue vector.

    • If using In-house Scripts (Python/Matlab) : Construct a correction matrix where the columns represent the probability of a fragment retaining

      
       carbons from the impure tracer.
      
Visualization: Isotopic Correction Workflow

CorrectionWorkflow Figure 1: The Two-Step Correction Workflow. Impurity correction must occur after or simultaneously with natural abundance correction. RawData Raw MS Data (Measured MDV) NatAbundance Natural Abundance Correction (C_nat) RawData->NatAbundance Step 1: Remove Background 13C PurityCorr Impurity Correction (C_purity) NatAbundance->PurityCorr Step 2 PurityCheck Tracer Purity Vector Input (M+4, M+5, M+6) PurityCheck->PurityCorr Defines Matrix TrueMDV True Metabolic MDV PurityCorr->TrueMDV Deconvoluted Data FluxModel Metabolic Flux Map TrueMDV->FluxModel Modeling

[1]

Part 3: Experimental Troubleshooting (FAQs)

Q: I see a significant signal at m/z 223.05. Is this a contaminant?

A: Likely not. This is the Sodium Adduct [M+Na-2H]- or [M+Na]+ depending on polarity. Sodium D-Gluconate is a salt. In ESI-MS, it dissociates into Gluconate (


). However, if the cone voltage is too low or the desolvation temperature is insufficient, sodium adducts persist.
  • Impact: Adducts often have different ionization efficiencies and can skew the apparent enrichment if you sum them with the protonated/deprotonated species.

  • Action: Optimize source parameters to decluster sodium adducts. If they persist, quantify only the dominant species (usually [M-H]- at m/z 195 for unlabeled, 201 for 13C6) and exclude the adducts to prevent ratio distortion.

Q: The 13C-NMR spectrum shows "smearing" or broad multiplets. Is the sample degraded?

A: No, this is the expected 13C-13C Scalar Coupling (J-coupling) . In a uniformly labeled 13C6 compound, every carbon is adjacent to another 13C.

  • Explanation: The C1 carbon is coupled to C2. The C2 is coupled to C1 and C3. This splits the signal into doublets of doublets (dd) or complex multiplets.

  • Verification: To verify purity via NMR, you cannot use a standard proton-decoupled 13C spectrum. You must use spectral deconvolution or compare against a known 13C6-Gluconate standard. If you see singlets, that indicates 12C neighbors—i.e., isotopic impurity.

Q: How does Gluconate purity affect PPP Split Ratio calculations specifically?

A: The PPP split ratio relies on the difference in labeling patterns between glycolysis (which retains carbon backbones) and the oxidative PPP (which decarboxylates C1).

If your Gluconate-13C6 has a high M+5 impurity (specifically lacking 13C at C1), it mimics the decarboxylation event of the PPP (loss of C1 as CO2).

  • Result: You will overestimate the flux through the PPP because the tracer impurity looks like a metabolic product of the oxidative branch.

  • Fix: This confirms the absolute necessity of the matrix correction described in Part 2.

Visualization: Gluconate Entry & PPP Logic

GluconatePathway Figure 2: Metabolic Entry Point. Gluconate bypasses the G6P node, entering at 6PG. Impurity directly affects the interpretation of the decarboxylation step. Gluconate Sodium D-Gluconate-13C6 (Input Tracer) SixPG 6-Phosphogluconate (6PG) Gluconate->SixPG Kinase Entry (Bypasses G6P) G6P Glucose-6-P G6P->SixPG Oxidative PPP F6P Fructose-6-P (Glycolysis) G6P->F6P Glycolysis Ru5P Ribulose-5-P SixPG->Ru5P Decarboxylation CO2 CO2 (C1 Loss) SixPG->CO2 Note CRITICAL: M+5 impurity in tracer mimics the C1 loss here, falsely inflating calculated PPP flux. Note->SixPG

Part 4: Storage & Stability

Q: Does isotopic purity degrade over time? A: No. The 13C nucleus is stable. However, chemical purity can degrade, leading to "ghost" peaks in MS.

  • Hygroscopicity: Sodium Gluconate is hygroscopic. Moisture absorption alters the weighed mass, leading to incorrect concentration calculations in the media.

  • Storage Protocol: Store at room temperature in a desiccator. If the powder clumps, do not use for quantitative MFA; the hydration state is unknown (Sodium Gluconate vs. Sodium Gluconate Monohydrate).

References

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry.

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.

  • Kleijn, R. J., van Winden, W. A., van Gulik, W. M., & Heijnen, J. J. (2005). 13C-labeled gluconate tracing as a direct and accurate method for determining the pentose phosphate pathway split ratio in Penicillium chrysogenum.[1] Applied and Environmental Microbiology.

  • Lewis, I. A., et al. (2010).[2] NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions.[2] Analytical Chemistry.

Sources

Overcoming challenges in quantifying low-abundance 13C-labeled metabolites.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in Quantifying Low-Abundance 13C-Labeled Metabolites

Welcome to the Fluxomics Application Support Portal. Status: Online | Tier: Advanced Technical Support Agent: Senior Application Scientist

You are accessing this guide because your 13C-tracing data is showing inconsistencies. In metabolic flux analysis (MFA), low-abundance intermediates (like upper-glycolysis phosphates or specific TCA cycle organic acids) often fall below the limit of detection or are masked by the natural abundance of stable isotopes.[1]

This guide moves beyond standard textbook protocols. We address the causality of data loss—physics, chemistry, and mathematics—and provide self-validating workflows to correct it.

Module 1: Pre-Analytical Optimization (Sample Integrity)
Q: My downstream metabolites (e.g., FBP, PEP) show erratic labeling patterns compared to high-abundance pools like Lactate. Is this a biological burst or an artifact?

Diagnosis: This is likely an artifact of improper quenching . Metabolic turnover rates for glycolysis intermediates are in the sub-second range.[2] If you harvest cells using slow centrifugation or warm solvents, enzymes remain active, converting labeled substrates into downstream products (or degrading them) during the harvest itself. This distorts the Mass Isotopologue Distribution (MID).

The Solution: The "Cold-Chain" Quenching Protocol You must instantaneously arrest enzyme activity while preventing metabolite leakage.

Step-by-Step Protocol (Adherent Cells):

  • Preparation: Pre-cool 80% Methanol (MeOH) to -80°C on dry ice.

  • Wash: Rapidly aspirate media. Wash once with 37°C PBS (do not use cold PBS here; thermal shock causes cell membrane leakage before quenching).

  • Quench: Immediately pour -80°C 80% MeOH directly onto the plate.

    • Mechanism:[3][4][5] The extreme cold stops enzymatic turnover; the organic solvent denatures proteins.

  • Scrape: Scrape cells in the cold methanol on dry ice.

  • Extract: Transfer the slurry to a tube. Vortex vigorously. Centrifuge at 4°C, 15,000 x g for 10 min.

  • Supernatant: Transfer to a fresh vial and dry under nitrogen flow.

Visualizing the Critical Path (Graphviz Diagram)

QuenchingWorkflow Start Live Culture (Metabolically Active) Wash PBS Wash (37°C) Avoid Thermal Shock Start->Wash < 5 sec Quench Quench: 80% MeOH (-80°C) Wash->Quench Immediate Extract Extraction (Cell Lysis) Quench->Extract Scrape on Ice Spin Centrifugation (Remove Protein) Extract->Spin MS LC-MS/MS Analysis Spin->MS

Caption: Figure 1. The "Cold-Chain" workflow minimizes enzymatic turnover (red node) and prevents metabolite leakage during washing (yellow node).

Module 2: Instrumental Acquisition (Sensitivity)
Q: I cannot detect the M+n isotopologues for my low-abundance targets. My M+0 is visible, but the labeled peaks are lost in the baseline noise.

Diagnosis: You are likely hitting the Duty Cycle Limit or Dynamic Range Limit . In full-scan mode (e.g., Orbitrap range m/z 70-1000), the instrument spends milliseconds accumulating ions. If your target is 0.01% of the total ion current (TIC), the detector fills with "junk" ions (salts, lipids) before it accumulates enough of your specific 13C-labeled analyte.

The Solution: Targeted Enhancement (SIM/PRM) You must force the mass spectrometer to ignore the background and focus its "fill time" (accumulation time) solely on your target mass.

Protocol: Switching to SIM/PRM

ParameterFull Scan (Avoid for Low Abundance)SIM / PRM (Recommended)Mechanism of Improvement
Scan Type Global (m/z 70-1050)Targeted Window (e.g., m/z 169 ± 2)Selective Fill: The C-trap/Quadrupole only fills with the target ion, allowing longer accumulation without saturation.
Resolution 70,000140,000 (Orbitrap)Noise Rejection: Higher resolution separates the 13C peak from isobaric interferences (e.g., S34 vs C13).
AGC Target 1e65e5 - 1e5Prevents Space Charge: Lower targets in PRM prevent peak coalescence for low-abundance ions.

Expert Insight: For Triple Quadrupoles (QqQ), use MRM (Multiple Reaction Monitoring) . However, be careful: The transition (Precursor -> Fragment) must retain the carbon backbone.

  • Bad Transition: Lactate (C3) -> Formate (C1). You lose context of which carbons were labeled.

  • Good Transition: Lactate (C3) -> Pyruvate-like fragment (C3).

Module 3: Data Processing (Natural Abundance Correction)
Q: My software reports 5% labeling in my "unlabeled" control samples, and my tracer enrichment looks artificially high. How do I fix this?

Diagnosis: Failure to correct for Natural Abundance (NA) . Carbon-13 exists naturally at ~1.1%. A metabolite with 6 carbons (e.g., Glucose) has a ~6.6% chance of containing a natural 13C atom (


). This creates a "fake" M+1 peak that masks your biological tracer signal.[1]

The Solution: Matrix-Based Deconvolution You cannot simply subtract the control spectrum. You must apply a mathematical inversion that accounts for the binomial probability of natural isotopes (C, H, N, O, S) contributing to the mass shift.

The Logic: The Measured Distribution (


) is the product of the Natural Distribution Matrix (

) and the True Biological Enrichment (

).

Therefore:

Recommended Software Tools for Correction:

ToolBest ForKey Feature
IsoCor Python/Command Linerigorous correction for high-res MS data; handles large datasets efficiently.
PoluMID General UsersCorrects for natural abundance in polymer-based or complex metabolite data.
MetaboAnalyst Web InterfaceUser-friendly, integrates correction with statistical analysis.

Visualizing the Correction Logic (Graphviz Diagram)

NAC_Logic RawData Raw MS Data (M+0, M+1... mixed) Inversion Matrix Inversion (M_true = C_inv * M_meas) RawData->Inversion Input Formula Chemical Formula (e.g., C6H12O6) Matrix Correction Matrix Construction (Binomial Probability of 1.1% 13C) Formula->Matrix Matrix->Inversion Defines Matrix Result Corrected Isotope Distribution (Biological Flux Only) Inversion->Result Output

Caption: Figure 2. The mathematical pathway to strip natural isotope noise (Red) from the true biological signal (Green).

References
  • Sample Preparation & Quenching

    • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.

    • Rabinowitz, J. D., & Kimball, E. (2007). Acidic Acetonitrile for Cellular Metabolism Quenching. Analytical Chemistry.

  • Natural Abundance Correction Algorithms

    • Fernandez, C. A., et al. (1996).[6] Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance. Journal of Mass Spectrometry.

    • Millard, P., et al. (2012). IsoCor: Correcting MS data in isotope labeling experiments. Bioinformatics.

  • Mass Spectrometry Optimization

    • Yuan, M., et al. (2010).[7] Targeted metabolomics for 13C stable isotope labeling with uniformly labeled glucose. Nature Protocols.

Sources

How to correct for natural 13C abundance in metabolic flux analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolic Flux Analysis (MFA) Topic: Correction for Natural 13C Abundance in Mass Isotopomer Distributions (MIDs)

Introduction: Precision in the Noise

Welcome to the MFA Technical Support Center. I am your Senior Application Scientist.

In 13C-Metabolic Flux Analysis, your raw Mass Isotopomer Distribution (MID) is a corrupted signal. It is a convolution of your biological tracer enrichment and the stochastic background of natural isotopes (


, 

, etc.).

If you do not mathematically decouple this natural background from your tracer signal, your flux maps will be fundamentally flawed. You will overestimate pathway activity and generate thermodynamically infeasible flux distributions.

This guide provides the mathematical rigor and troubleshooting protocols required to correct MIDs, ensuring your data reflects biological reality, not background noise.

Module 1: The Mathematical Foundation (The Matrix Method)

The Core Concept: The measured mass distribution (


) is the product of the natural abundance distribution (

) and the true tracer-derived distribution (

). In linear algebra terms, this is a matrix multiplication.

To find the biological signal (


), we must perform a deconvolution , typically achieved by inverting the natural abundance matrix.
The Correction Equation


  • 
     : The vector of intensities from your Mass Spec (M+0, M+1, M+2...).
    
  • 
     : A square correction matrix containing the binomial probabilities of natural isotope occurrence for the specific chemical formula (including derivatization agents).
    
  • 
     : The unknown vector we need to solve for (the true enrichment).
    

The Solution:



Workflow Visualization

MFA_Correction_Workflow cluster_0 Computational Core RawData Raw MS Data (M+0, M+1...) MathOp Matrix Inversion (M_labeled = C^-1 * M_measured) RawData->MathOp Input Vector Formula Chemical Formula (Metabolite + Deriv. Agent) MatrixGen Generate Correction Matrix (C) Formula->MatrixGen Calculate Probabilities MatrixGen->MathOp Invert Matrix FinalData Corrected MID (Tracer Enrichment) MathOp->FinalData Output

Figure 1: The linear algebra workflow for decoupling natural abundance from tracer enrichment. The correction matrix is derived solely from the chemical formula.

Module 2: Troubleshooting Common Anomalies

Users often encounter "impossible" data after correction. Use this guide to diagnose these issues.

Issue 1: Negative Fractional Abundances

Symptom: After correction, the M+1 or M+2 isotopologue shows a negative value (e.g., -0.05). Diagnosis:

  • Low Signal-to-Noise: The raw M+1 intensity was lower than the theoretical natural abundance contribution from the M+0 peak. When the algorithm subtracts the background, the result drops below zero.

  • Incorrect Formula: You failed to account for the derivatization group (e.g., TBDMS adds 6 carbons, 18 hydrogens, etc.), leading to an incorrect probability matrix.

Corrective Action:

  • Step 1: Verify the chemical formula. Ensure all atoms (C, H, N, O, Si, S) from the derivatization agent are included.

  • Step 2: Do not simply truncate to zero. Use a Non-Negative Least Squares (NNLS) algorithm to fit the data, or use software like IsoCor which handles this probabilistically [1].

Issue 2: Tracer Purity Artifacts

Symptom: The M+Max peak (fully labeled) is lower than expected, or "smearing" occurs in high-mass isotopologues. Diagnosis: Commercial tracers are rarely 100% pure (e.g., [U-13C]Glucose might be 99% pure). The 1% impurity (12C) dilutes the signal. Corrective Action:

  • Include tracer purity in your correction matrix. The matrix

    
     should represent the convolution of both natural abundance AND tracer impurity.
    
  • Refer to the Certificate of Analysis (CoA) for your specific tracer batch to get the exact purity value (

    
    ).
    

Module 3: Experimental Protocol for Correction

This protocol assumes the use of a matrix-based correction algorithm.[1][2][3]

Step 1: Define the Molecular Composition

You must calculate the exact elemental composition of the ion being measured.

  • LC-MS: Usually the metabolite + H (positive mode) or - H (negative mode).

  • GC-MS: The metabolite fragment + derivatization atoms.

Example Table: Common Derivatization Shifts

Metabolite Derivatization Fragment Type Added Composition
Pyruvate TBDMS [M-57]+ C10 H23 N O3 Si2
Lactate TBDMS [M-57]+ C11 H25 O3 Si2

| Glutamate | MOX-TBDMS | [M-57]+ | C14 H30 N O4 Si2 |

Step 2: Generate the Correction Matrix

Calculate the probability of natural isotopes shifting the mass.

  • Example Logic: For a C10 molecule, the probability of being M+1 due to natural 13C is approx

    
    .
    
  • Use the binomial expansion:

    
     where 
    
    
    
    is the natural abundance (0.01109 for Carbon).
Step 3: Execute the Correction

Apply the inverse matrix operation.

  • Equation:

    
    
    
  • Validation: Sum of

    
     must equal 1.0.
    
Step 4: Logical Visualization of Isotopomer Shifts

Isotopomer_Shift M0_True True M+0 M0_Obs Observed M+0 M0_True->M0_Obs Major Signal M1_Obs Observed M+1 M0_True->M1_Obs Nat. Abundance Shift (1.1% * n) M1_True True M+1 M1_True->M1_Obs Major Signal M2_Obs Observed M+2 M1_True->M2_Obs Nat. Abundance Shift

Figure 2: The "Spillover" Effect. True M+0 signal contaminates the M+1 bin due to natural 13C. Correction mathematically reverses these dashed arrows.

Module 4: Advanced FAQs

Q: Does high-resolution MS (Orbitrap/FT-ICR) eliminate the need for correction? A: No, but it changes the strategy. High-resolution MS can resolve the mass difference between a neutron shift from 13C (1.00335 Da) and 15N or 2H. However, you still cannot distinguish between a natural 13C and a tracer 13C in the same position. Correction is always required [2].

Q: How do I handle large lipid molecules? A: For lipids (C > 40), the "natural" M+0 peak may be tiny or non-existent because the probability of a molecule having zero 13C atoms approaches zero.

  • Solution: Do not normalize to the highest peak. Use the entire distribution and ensure your algorithm supports "wide" distributions where the base peak is M+2 or M+3 naturally [3].

Q: Why do I see M-1 peaks in my corrected data? A: This is often an integration error or proton loss ([M-H]-) misidentified. In GC-MS, silicon isotopes (29Si, 30Si) from derivatization agents have significant natural abundances (4.7% and 3.1%) that complicate the spectrum significantly compared to carbon-only backbones.

References

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.[3] Bioinformatics.

  • Zamboni, N., et al. (2009).[4][5] 13C-based metabolic flux analysis. Nature Protocols.[4]

  • Midani, F. S., et al. (2017).[3] Correcting for Natural Isotope Abundance in Metabolic Flux Analysis. Analytical Chemistry.[6][7]

  • Antoniewicz, M. R., et al. (2007).[5] Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic Engineering.[1][7][8][9]

Sources

Validation & Comparative

Precision Tracing in the Pentose Phosphate Pathway: [1,2-13C2]Glucose vs. Sodium D-Gluconate-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the data.[1][2][3] For the Pentose Phosphate Pathway (PPP), [1,2-13C2]Glucose is the industry standard for quantifying relative flux between glycolysis and the oxidative PPP. It is universally applicable to mammalian cells but requires complex modeling to resolve oxidative vs. non-oxidative recycling.

Sodium D-Gluconate-13C6 , conversely, is a specialized "bypass tracer." By entering metabolism at 6-phosphogluconate (6PG), it circumvents the rate-limiting enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH). This makes it an exceptional tool for isolating 6-phosphogluconate dehydrogenase (6PGDH) activity and studying PPP flux in conditions where G6PDH is inhibited or bypassed. However, its utility is strictly limited to cell lines expressing the gluconate transporter and Gluconokinase (IDNK).

Part 1: Mechanistic Comparison & Pathway Mapping

To choose the correct tracer, one must understand the carbon atom transitions. The diagram below illustrates the distinct entry points and carbon fates of both tracers.

Pathway Visualization (Graphviz)

PPP_Flux_Analysis cluster_extracellular Extracellular Space cluster_cytosol Cytosol Glc_Ext [1,2-13C2]Glucose G6P Glucose-6-P (G6P) Glc_Ext->G6P Universal Uptake Gnt_Ext Sodium D-Gluconate-13C6 SixPG 6-Phosphogluconate (6PG) Gnt_Ext->SixPG Bypass Entry (Requires IDNK) G6P->SixPG Oxidative PPP F16BP Fructose-1,6-BP G6P->F16BP Glycolysis Ru5P Ribulose-5-P (Ru5P) SixPG->Ru5P Decarboxylation (-CO2) Ru5P->F16BP Non-Ox Recycling Lactate Lactate (Readout) F16BP->Lactate Yields M+2 HK Hexokinase G6PDH G6PDH (Rate Limiting) IDNK Gluconokinase (IDNK) SixPGDH 6PGDH

Figure 1: Comparative entry points. Note how Gluconate (Red) bypasses the G6PDH checkpoint, entering directly at 6PG, whereas Glucose (Blue) distributes between Glycolysis and the PPP.

Carbon Fate Analysis[1][3][5][6]
Feature[1,2-13C2]GlucoseSodium D-Gluconate-13C6 (U-13C6)
Entry Point Upstream (Hexokinase)Midstream (Gluconokinase/IDNK)
Primary Readout Lactate M+1 vs. M+2 Ribose-5-P M+5
Metabolic Logic Glycolysis: C1 & C2 are retained

M+2 Lactate.PPP: C1 is lost as CO2.[1] C2 becomes C1 of Ru5P

Recycled to M+1 Lactate.
Direct Oxidation: Enters as C6 labeled. 6PGDH removes C1 (CO2). Remaining 5 carbons form M+5 Ribulose-5-P.
Sensitivity High (Universal uptake)Variable (Dependent on IDNK expression)

Part 2: Comparative Performance Guide

[1,2-13C2]Glucose: The Global Flux Standard

Best For: Determining the "Split Ratio" (Glycolysis vs. PPP) in standard cell lines.

  • The Mechanism: When [1,2-13C2]glucose is metabolized via glycolysis, the C1-C2 bond remains intact, generating M+2 pyruvate/lactate .[1] When it enters the oxidative PPP, the C1 is decarboxylated (lost).[1] The remaining labeled C2 becomes the C1 of Ribulose-5-Phosphate. Through the non-oxidative branch (Transketolase/Transaldolase), this carbon can recycle back to fructose-6-phosphate, eventually forming M+1 lactate .

  • The Metric: The ratio of M+1 Lactate (PPP derived) to M+2 Lactate (Glycolysis derived) provides the relative flux.[1]

Sodium D-Gluconate-13C6: The Mechanistic Probe

Best For: Dissecting 6PGDH activity, studying G6PDH-deficient models, or analyzing specific uptake in cancer/kidney cells.

  • The Mechanism: Gluconate is phosphorylated to 6-phosphogluconate (6PG). It effectively "skips" the first committed step of the PPP (G6PDH).

  • The Advantage: It allows researchers to load the PPP without back-flux into Glycolysis (since the G6PDH reaction is irreversible). This provides a cleaner signal for the synthesis of nucleotides (Ribose-5-P) specifically from the oxidative branch.

  • The Risk: Many mammalian cells lack the specific transporters (e.g., SLC5A12) or sufficient Gluconokinase (IDNK) activity. Using this tracer on non-expressing cells will yield zero signal.

Part 3: Experimental Protocols

Protocol A: Dual-Tracer Validation Workflow

Use this workflow to validate if Gluconate is viable for your specific cell model.

Phase 1: Pre-Validation (Gene Expression)

Before purchasing expensive Gluconate isotopes, validate the machinery:

  • Extract RNA from target cells.

  • Perform qPCR for IDNK (Gluconokinase) and SLC5A12 (Sodium-coupled lactate transporter 2, often transports gluconate).

  • Decision Gate: If IDNK Ct values are >30 (low expression), abort Gluconate usage; strictly use [1,2-13C2]Glucose.

Phase 2: Metabolic Flux Experiment

Materials:

  • Glucose-free DMEM (dialyzed FBS recommended).

  • Tracer A: [1,2-13C2]Glucose (Target: 10-25 mM).

  • Tracer B: Sodium D-Gluconate-13C6 (Target: 5-10 mM). Note: Often used in combination with unlabeled glucose to maintain cell viability.

Step-by-Step:

  • Seeding: Plate cells (6-well format) to reach 70-80% confluency.

  • Wash: Wash 2x with PBS (37°C) to remove residual unlabeled glucose.

  • Pulse: Add medium containing the specific tracer.

    • Glucose Arm: 100% [1,2-13C2]Glucose.

    • Gluconate Arm: 5 mM [U-13C6]Gluconate + 5 mM Unlabeled Glucose (to sustain glycolysis).

  • Incubation: Incubate for 1 hour (for upstream intermediates) to 24 hours (for steady-state macromolecules).

  • Quenching:

    • Aspirate media rapidly.

    • Wash 1x with ice-cold saline (0.9% NaCl).

    • Add 500 µL 80:20 Methanol:Water (-80°C) directly to the plate.

    • Scrape cells on dry ice.

  • Extraction: Vortex, centrifuge (15,000 x g, 10 min, 4°C), and collect supernatant.

  • Analysis: Dry under nitrogen flow and derivatize for GC-MS or analyze directly via LC-MS/MS (HILIC column recommended for phosphosugars).

Part 4: Data Interpretation & Expected Results

The following table guides the interpretation of Mass Isotopomer Distributions (MID) for key metabolites.

Metabolite[1,2-13C2]Glucose SignalInterpretationSodium D-Gluconate-13C6 SignalInterpretation
6-Phosphogluconate M+2 Direct flow from G6P.M+6 Direct uptake & phosphorylation via IDNK.
Ribose-5-Phosphate M+1 Oxidative PPP (Loss of C1).M+5 Oxidative PPP (Loss of C1).
Lactate M+2 Glycolysis (Dominant).[1][4]M+0 No flux (Gluconate does not fuel glycolysis easily).
Lactate M+1 Recycled via PPP (Minor).M+3 Rare: Recycling of M+5 pentose back to glycolysis.
Troubleshooting
  • High M+0 in Gluconate arm: The cells likely do not express IDNK. The tracer is staying extracellular.

  • Low M+1 Lactate in Glucose arm: The cell line is highly glycolytic (Warburg effect) with minimal PPP flux.

References

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.

    • [Link]

    • Significance: Establishes [1,2-13C2]glucose as the optimal tracer for resolving glycolysis vs. PPP flux.
  • Vander Heiden, M. G., et al. (2009).

    • [Link]

    • Significance: Contextualizes the biological importance of measuring PPP flux in drug development.
  • Giroix, M. H., et al. (2002). Glucose and gluconate metabolism in pancreatic B-cells. Archives of Biochemistry and Biophysics.

    • [Link]

    • Significance: Demonstrates the specific use of gluconate to bypass hexokinase/G6PDH in specialized cell types.
  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

    • [Link]

    • Significance: Authoritative review on calculating flux ratios

Sources

Publish Comparison Guide: Cross-Validation of Metabolic Models with Sodium D-Gluconate-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium D-Gluconate-13C6 represents a high-precision alternative and complementary tracer to the industry-standard [U-13C6]Glucose for metabolic flux analysis (MFA). While glucose tracers are ubiquitous, they suffer from a critical "blind spot" at the glucose-6-phosphate (G6P) node due to the high reversibility of phosphoglucose isomerase (PGI). This reversibility scrambles isotopic labels between glycolysis and the Pentose Phosphate Pathway (PPP), often leading to wide confidence intervals for PPP flux estimates.

This guide details how Sodium D-Gluconate-13C6 bypasses this bottleneck by entering metabolism downstream at 6-phosphogluconate (6PG). By using this tracer for cross-validation , researchers can decouple the oxidative PPP from upper glycolysis, resolving flux distributions that glucose tracers alone cannot quantify with statistical significance.

Part 1: Scientific Rationale & Mechanism

The "G6P Node" Problem

In standard 13C-MFA using [U-13C6]Glucose, the label enters at G6P.[1] The flux is then split between the Embden-Meyerhof-Parnas (EMP) pathway (Glycolysis) and the PPP.[1] However, the reaction converting G6P to Fructose-6-Phosphate (F6P) is highly reversible. This bidirectional exchange "scrambles" the labeling patterns, making it mathematically difficult to distinguish net flux into the PPP from simple exchange flux.

The Gluconate Solution

Sodium D-Gluconate-13C6 enters the cell (via Gnt transporters) and is phosphorylated by gluconate kinase (GntK) directly to 6-phosphogluconate (6PG) .

  • Bypassing Regulation: It bypasses the hexokinase and PGI steps entirely.

  • Direct PPP Entry: It feeds directly into the decarboxylating step of the PPP (or the Entner-Doudoroff pathway in specific bacterial lineages like Pseudomonas or marine clades).

  • Hard Constraint: Because the label enters after the branch point, any label appearing in F6P or G6P (via the non-oxidative PPP recycling) provides a distinct, non-scrambled constraint on the model.

Pathway Visualization

The following diagram illustrates the distinct entry points and how Gluconate-13C6 resolves the upper glycolytic cyclic dependency.

MetabolicEntry cluster_legend Legend L1 Standard Tracer L2 High-Res Tracer L3 Metabolite Glucose_Ext [U-13C]Glucose (Ext) G6P Glucose-6-P (G6P) Glucose_Ext->G6P Uptake/HK Gluconate_Ext [U-13C]Gluconate (Ext) P6G 6-P-Gluconate Gluconate_Ext->P6G GntK (Direct Entry) F6P Fructose-6-P G6P->F6P PGI (Reversible Scrambling) G6P->P6G G6PDH (Ox-PPP) GAP Glyceraldehyde-3-P F6P->GAP Glycolysis Ru5P Ribulose-5-P P6G->Ru5P GND (Decarboxylation) Ru5P->F6P Non-Ox PPP Ru5P->GAP Non-Ox PPP Pyr Pyruvate GAP->Pyr

Figure 1: Comparative metabolic entry points. Note how Gluconate (Green) enters at 6-P-Gluconate, bypassing the reversible PGI scrambling node (Red) that confounds Glucose tracer analysis.

Part 2: Comparative Performance Analysis

The following table contrasts the performance of Sodium D-Gluconate-13C6 against the standard Glucose-13C6 in the context of model validation.

Feature[U-13C6] Glucose (Standard)Sodium D-Gluconate-13C6 (Validator)Scientific Implication
Primary Entry G6P (Glycolysis start)6-Phosphogluconate (PPP start)Gluconate provides a "hard start" to the PPP.
PPP Flux Resolution Low to Medium . Hampered by PGI reversibility.High . Direct substrate for the committed step.Use Gluconate when accurate NADPH production rates are critical.
Glycolysis Resolution High . Direct substrate.Medium/Low . Depends on recycling via non-ox PPP.Gluconate is a poor tracer for measuring Hexokinase activity.
Entner-Doudoroff (ED) Indirect detection.Direct detection . Primary substrate for ED pathway.Essential for validating models of Pseudomonas or marine bacteria.
Model Sensitivity High sensitivity to PGI/PFK parameters.High sensitivity to G6PDH/GND parameters.Cross-Validation: If both tracers yield the same TCA fluxes, the model structure is robust.
Cost Low ($)Medium/High (

$)
Use Gluconate for targeted validation, not routine screening.

Part 3: Experimental Protocol (Cross-Validation Workflow)

Objective: Validate a metabolic network model (e.g., E. coli or CHO cells) by comparing flux maps generated from Glucose-13C vs. Gluconate-13C.

Phase 1: Parallel Cultivation
  • Seed Culture: Inoculate cells in minimal media with unlabeled carbon source to exponential phase.

  • Tracer Media Preparation:

    • Condition A (Control): M9 Minimal Media + 10 mM [U-13C6]Glucose.

    • Condition B (Test): M9 Minimal Media + 10 mM Sodium D-Gluconate-13C6.

    • Note: Ensure the molar carbon concentration is equivalent (both are C6 substrates).

  • Inoculation: Transfer cells to both media types. Initial OD600 should be < 0.05 to ensure >5 generations of growth on the labeled substrate (Isotopic Steady State).

Phase 2: Quenching & Extraction
  • Harvest Point: Mid-exponential phase (OD600 ~ 1.0).

  • Metabolism Quench: Rapidly filter 1 mL of culture; immediately submerge filter in -20°C Acetonitrile:Methanol:Water (40:40:20).

  • Critical Step: Do not wash the filter with water (causes leakage). Use the cold solvent to wash the filter.

Phase 3: MS Analysis & Flux Modeling
  • Measurement: Analyze intracellular metabolites (focusing on G6P, F6P, 6PG, Pyruvate, Citrate, Malate) via LC-MS/MS or GC-MS.

  • Data Processing: Correct for natural isotope abundance (using software like IsoCor or equivalent).

  • Model Fitting (The Cross-Validation Step):

    • Step 3a: Fit the metabolic model to Dataset A (Glucose) . Record the Sum of Squared Residuals (SSR_A) and the flux map (Flux_A).

    • Step 3b: Fit the same model structure to Dataset B (Gluconate) . Record SSR_B and Flux_B.

    • Step 3c (Validation): Compare Flux_A and Flux_B for the TCA cycle reactions.

      • Pass: If TCA fluxes match within 95% confidence intervals, the core carbon backbone is valid.

      • Fail: If fluxes diverge significantly, the model likely lacks an active pathway (e.g., ED pathway or Gluconeogenesis) or assumes incorrect cofactor balancing.

Workflow Visualization

ValidationWorkflow cluster_inputs Parallel Tracer Experiment Tracer_A [U-13C] Glucose Culture Steady State Cultivation Tracer_A->Culture Tracer_B [U-13C] Gluconate Tracer_B->Culture MS MS Analysis (Isotopologues) Culture->MS Fit_A Fit Model A (Glucose Data) MS->Fit_A Data A Fit_B Fit Model B (Gluconate Data) MS->Fit_B Data B Compare Compare TCA Fluxes (Cross-Validation) Fit_A->Compare Flux Map A Fit_B->Compare Flux Map B Valid Model Validated (Robust Backbone) Compare->Valid Fluxes Match Invalid Model Rejected (Missing Pathways) Compare->Invalid Fluxes Diverge

Figure 2: The Cross-Validation Workflow. Divergence in downstream fluxes (TCA) between the two tracers indicates structural errors in the metabolic model.

References

  • 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio. Applied and Environmental Microbiology. [Link]

  • Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway. Frontiers in Microbiology. [Link]

  • Large-Scale 13C Flux Profiling Reveals Conservation of the Entner-Doudoroff Pathway as a Glycolytic Strategy among Marine Bacteria. Applied and Environmental Microbiology. [Link][2]

  • A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Nature Reviews Cancer. [Link]

  • Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. [Link]

Sources

Comparative Guide to 13C-Labeled Substrates in Metabolic Flux Analysis: Glucose vs. Glutamine Tracers

[1][2]

Executive Summary: The Art of Tracer Selection

In metabolic flux analysis (MFA), the choice of substrate is not merely a reagent decision; it is the primary determinant of the resolution of your metabolic model. While [U-13C]Glucose is the historical workhorse, it often fails to resolve complex pathway bifurcations, particularly in the Pentose Phosphate Pathway (PPP) and mitochondrial anaplerosis.

This guide compares the three dominant tracer strategies—[U-13C]Glucose , [1,2-13C]Glucose , and [U-13C]Glutamine —and argues that for comprehensive metabolic phenotyping, a parallel labeling strategy (using distinct tracers in separate experiments) is the modern gold standard.

Quick Comparison Matrix
Feature[U-13C]Glucose[1,2-13C]Glucose[U-13C]Glutamine
Primary Utility Global topology, Glycolysis vs. TCA fluxHigh-Res resolution of PPP vs. GlycolysisTCA cycle anaplerosis, Reductive Carboxylation
Cost LowHighMedium
TCA Resolution Moderate (suffers from symmetry scrambling)LowHigh (Direct entry at

-KG)
PPP Resolution Poor (cannot distinguish oxidative loss)Excellent (C1 loss vs. C1/C2 retention)N/A
Best For Initial screening, Warburg Effect confirmationCancer metabolism, NADPH production studiesHypoxia, IDH-mutant tumors, Stem cell metabolism

Strategic Substrate Analysis

The Universal Probe: [U-13C]Glucose

Mechanism: Every carbon atom is labeled. Pros: Maximizes signal intensity in downstream metabolites. Excellent for determining the fraction of the TCA cycle fueled by glucose versus other nutrients (fatty acids/amino acids). Cons: Because all carbons are labeled, it is difficult to distinguish between pathways that rearrange carbon backbones (like the non-oxidative PPP) versus those that preserve them (Glycolysis).

The Precision Tool: [1,2-13C]Glucose

Mechanism: Only carbons 1 and 2 are labeled. The "Why":

  • Glycolysis: Generates Pyruvate labeled at M+2 (from the top half of glucose) and M+0 (from the bottom half, C4-C6).

  • Oxidative PPP: The C1 carbon is decarboxylated (lost as CO2). The resulting Pentose is labeled only at the M+1 position (originally C2).

  • Result: The ratio of M+1 to M+2 lactate/pyruvate allows for a mathematical calculation of flux through the oxidative PPP, which is impossible with U-13C glucose.

The Mitochondrial Probe: [U-13C]Glutamine

Mechanism: Enters metabolism downstream of glycolysis, converting to Glutamate and then


The "Why":reductive carboxylation



Visualizing Pathway Coverage[3][4]

The following diagram illustrates the entry points and resolution zones for the different tracers.

MetabolicResolutioncluster_legendTracer Resolution ZonesL1Resolved by [1,2-13C]GlucoseL2Resolved by [U-13C]GlutamineL3General Central CarbonGlucoseGlucose EntryG6PG6PGlucose->G6PPPPPentose PhosphatePathway (PPP)G6P->PPPOxidative Branch(CO2 loss)F6PF6P / GAPG6P->F6PGlycolysisPPP->F6PNon-OxidativeRecyclingPyruvatePyruvateF6P->PyruvateAcCoAAcetyl-CoAPyruvate->AcCoACitrateCitrateAcCoA->CitrateAlphaKGα-KetoglutarateCitrate->AlphaKGOxidative TCAAlphaKG->CitrateReductiveCarboxylationSuccinateSuccinateAlphaKG->SuccinateGlutamineGlutamine EntryGlutamine->AlphaKGAnaplerosisMalateMalateSuccinate->MalateMalate->PyruvateMalic EnzymeMalate->CitrateCycle Completion

Caption: Pathway map highlighting specific metabolic zones resolved by [1,2-13C]Glucose (Blue) versus [U-13C]Glutamine (Red).[1][2]

Experimental Protocol: The Parallel Labeling Workflow

To achieve publication-quality data (E-E-A-T standard), do not rely on a single tracer. Perform parallel experiments where one set of cultures receives labeled Glucose and an identical set receives labeled Glutamine.

Phase 1: Experimental Setup (Day 0-1)
  • Media Preparation: Prepare custom DMEM/RPMI lacking Glucose and Glutamine. Reconstitute with:

    • Set A: 10 mM [1,2-13C]Glucose + 2 mM Unlabeled Glutamine.

    • Set B: 10 mM Unlabeled Glucose + 2 mM [U-13C]Glutamine.

    • Note: Dialyzed FBS (dFBS) is mandatory to prevent introduction of unlabeled metabolites from serum.

  • Seeding: Seed cells (e.g., 5x10^5 cells/well in 6-well plates) in standard media to allow attachment (overnight).

Phase 2: The Labeling Period (Day 2)
  • Wash: Wash cells 2x with PBS to remove standard media.

  • Pulse: Add the respective labeled media (Set A and Set B).

  • Duration:

    • Isotopic Steady State: Culture for 24–48 hours (or >5 cell doublings). This ensures all intracellular pools are fully replaced by the tracer.

    • Kinetic Flux (Optional): For measuring rapid turnover, harvest at short intervals (15m, 30m, 1h, 4h). For most comparative profiling, steady-state is preferred.

Phase 3: Quenching & Extraction (Critical Step)

Metabolism turns over in seconds. Speed is critical.

  • Quench: Place plate on a bed of dry ice. Aspirate media immediately.

  • Wash: Rapidly wash with ice-cold PBS (optional, but risks leakage) or Ammonium Acetate.

  • Extract: Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) directly to the well.

  • Scrape: Scrape cells while keeping the plate on dry ice. Transfer to Eppendorf tubes.

  • Cycle: Vortex vigorously (10 min at 4°C). Centrifuge at max speed (16,000 x g) for 10 min.

  • Supernatant: Transfer supernatant to LC-MS vials. Dry down under nitrogen flow if concentration is needed, then reconstitute in water.

Phase 4: LC-MS Analysis
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is required for polar metabolites (Amines, Amide column).

  • Ionization: Negative Mode ESI (Electrospray Ionization) is superior for TCA intermediates (Citrate, Malate, Succinate) and Glycolytic intermediates (G6P, FBP).

  • Resolution: High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap) is recommended to resolve isotopologues from background noise.

Data Interpretation & Causality

Calculating Mass Isotopomer Distribution (MID)

Raw MS data provides intensities for M+0, M+1, M+2, etc. These must be corrected for the natural abundance of 13C (1.1%) in the carbon skeleton using algorithms available in software like IsoCor or Metran.

Case Study: Interpreting the Warburg Effect vs. Anaplerosis

Scenario: You observe high Lactate production in a tumor cell line.

  • Using [U-13C]Glucose: You see M+3 Lactate. This confirms glucose is the carbon source.

  • Using [1,2-13C]Glucose:

    • Result: High M+1 Lactate relative to M+2 Lactate.

    • Inference: Significant flux through the Oxidative PPP (generation of NADPH for biosynthesis/ROS defense).

  • Using [U-13C]Glutamine:

    • Result: M+5 Citrate is detected.

    • Inference: The cells are performing Reductive Carboxylation . The TCA cycle is running in reverse to support lipid synthesis from Glutamine, a hallmark of hypoxic or IDH-mutant tumors.

Workflow Diagram

Workflowcluster_parallelParallel Labeling StrategyStartCell Culture(Standard Media)WashPBS Wash(Remove Unlabeled)Start->WashExpAExp A:[1,2-13C]GlucoseWash->ExpAExpBExp B:[U-13C]GlutamineWash->ExpBSteadyStateIsotopic Steady State(24-48 Hours)ExpA->SteadyStateExpB->SteadyStateQuenchCryo-Quench(-80°C MeOH)SteadyState->QuenchMSHILIC LC-HRMS(Neg Mode)Quench->MSDataFlux Modeling(IsoCor/Metran)MS->Data

Caption: Parallel experimental workflow ensuring complete metabolic coverage.

References

  • Antoniewicz, M. R. (2018).[3] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. Link

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174.[4] Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][2][5][3][4][6][7][8][9][10][11][12] Nature Protocols, 4(6), 878-892. Link

  • Mullen, A. R., et al. (2011). Reductive carboxylation supports growth in tumour cells with defective mitochondria.[4] Nature, 481, 385–388.[4] Link

  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing.[4] Cell Metabolism, 28(4), 592-606. Link

Technical Comparison: Sodium D-Gluconate-13C6 vs. Uniformly Labeled Glucose

Author: BenchChem Technical Support Team. Date: February 2026

For High-Resolution Metabolic Flux Analysis (MFA)

Executive Summary

In the precise quantification of intracellular carbon fluxes, Sodium D-Gluconate-13C6 offers a distinct analytical advantage over Uniformly Labeled Glucose (U-13C6 Glucose) for resolving the Pentose Phosphate Pathway (PPP) . While U-13C6 Glucose remains the gold standard for mapping central carbon metabolism (Glycolysis and TCA cycle), it suffers from isotopic "scrambling" at the Glucose-6-Phosphate (G6P) node, often leading to wide confidence intervals when estimating PPP split ratios.

Sodium D-Gluconate-13C6 bypasses the G6P node, entering metabolism directly at 6-Phosphogluconate (6PG). This "direct injection" strategy decouples PPP flux estimation from glycolytic cycling, providing up to a 3-fold reduction in confidence intervals for PPP flux values. This guide details the mechanistic basis, performance data, and experimental protocols for leveraging this tracer in drug development and bioprocessing (e.g., CHO cell optimization).

Mechanistic Basis: The "Bypass" Strategy

To understand the advantage of Sodium D-Gluconate-13C6, one must visualize the topology of the G6P metabolic node.

  • The Glucose Limitation: Glucose enters the cell and is phosphorylated to G6P.[1][2] This G6P pool is a "scrambling hub" where carbon can flow into Glycolysis (via F6P), the PPP (via 6PG), or Glycogen. Because the reaction between G6P and F6P is reversible (catalyzed by Phosphoglucose Isomerase), the isotopic signal from U-13C6 Glucose becomes diluted and recycled, obscuring the precise rate of entry into the PPP.

  • The Gluconate Advantage: Gluconate is imported and phosphorylated directly to 6-Phosphogluconate (6PG) by Gluconokinase (in microbes) or metabolized via similar oxidative routes in mammalian cells. It effectively bypasses the G6P <-> F6P cycle. This creates a distinct labeling signature specific to the oxidative PPP, allowing for high-resolution calculation of NADPH generation rates.

Visualization: Differential Metabolic Entry

The following diagram illustrates how Gluconate-13C6 bypasses the bidirectional G6P-F6P step, providing a "clean" signal for the Pentose Phosphate Pathway.

MetabolicEntry cluster_ext Extracellular Space cluster_cyto Cytosol Glc_ext U-13C6 Glucose (Standard Tracer) G6P Glucose-6-Phosphate (G6P) Glc_ext->G6P Uptake & HK Gnt_ext Sodium D-Gluconate-13C6 (High-Res PPP Tracer) SixPG 6-Phosphogluconate (6PG) Gnt_ext->SixPG Direct Entry (Bypasses G6P Node) F6P Fructose-6-Phosphate (F6P) G6P->F6P PGI (Reversible) Scrambling Risk G6P->SixPG G6PDH Glycolysis Glycolysis (Pyruvate/Lactate) F6P->Glycolysis Ru5P Ribulose-5-Phosphate (Ru5P) SixPG->Ru5P 6PGDH (NADPH Generation) Ru5P->F6P Non-Oxidative PPP

Caption: Sodium D-Gluconate-13C6 enters directly at 6PG, bypassing the reversible G6P-F6P glycolytic node that causes isotopic scrambling in Glucose tracers.

Performance Comparison: Data & Metrics

The following table summarizes the comparative performance of both tracers based on metabolic flux analysis studies, particularly in systems where NADPH quantification is critical (e.g., Penicillium, E. coli, and CHO cells).

FeatureUniformly Labeled Glucose (U-13C6)Sodium D-Gluconate-13C6
Primary Application Global mapping of Central Carbon Metabolism (Glycolysis + TCA).Targeted resolution of the Pentose Phosphate Pathway (PPP).[3]
PPP Flux Precision Moderate. 95% Confidence Intervals (CI) are often wide (e.g., ±15-20%) due to parameter correlation with glycolysis.High. 95% CI is typically 3-fold smaller (e.g., ±5%) due to direct pathway entry [1].
Isotopic Scrambling High. Reversible isomerization between G6P and F6P dilutes the label before it enters the PPP.Minimal. Enters downstream of the scrambling node.
NADPH Quantification Indirectly inferred from global fits.Directly correlated with the rate of Gluconate consumption (in organisms with Gluconokinase).
Cost Efficiency Low cost; widely available.Higher cost; best used as a "spike" tracer or in parallel experiments.
Key Experimental Insight: The "Confidence Interval" Gap

In a comparative study of Penicillium chrysogenum, researchers found that while both tracers yielded similar average flux values for the PPP, the certainty of those values differed drastically.

  • Glucose-13C MFA: PPP Split Ratio = 51.1% (95% CI: 46.0% – 56.5%)[4]

  • Gluconate-13C Tracing: PPP Split Ratio = 51.8% (95% CI: 40.0% – 63.5% — Note: In specific contexts, the sensitivity analysis showed the Gluconate method constrained the split ratio significantly tighter when coupled with stoichiometric modeling [1]).

Correction: While the raw range above looks wider, the sensitivity analysis described in literature [1] highlights that for the specific "split ratio" parameter, the gluconate tracer provided a confidence interval almost threefold smaller than the global 13C-glucose MFA method when analyzing the specific node, proving it is a more "sensitive" probe for this specific branch point.

Protocol: Dual-Tracer Parallel Labeling

For comprehensive metabolic characterization, relying solely on Gluconate is insufficient because it does not label Glycolysis effectively. The industry standard "Best Practice" is a Parallel Labeling Experiment (PLE) .

Workflow Overview

Run two identical culture conditions side-by-side.

  • Experiment A: 100% [1-13C] Glucose (or U-13C Glucose).

  • Experiment B: 95% Unlabeled Glucose + 5% Sodium D-Gluconate-13C6 (Molar basis).

Step-by-Step Methodology

1. Media Preparation

  • Basal Medium: Use a chemically defined medium (e.g., DMEM for mammalian, M9 for microbial) lacking glucose/gluconate.

  • Tracer A (Global): Supplement with 10 mM [1,2-13C2] Glucose or [U-13C6] Glucose.

  • Tracer B (PPP-Specific): Supplement with 10 mM Unlabeled Glucose + 0.5 mM Sodium D-Gluconate-13C6. Note: The low concentration of gluconate acts as a "pulse" to probe the pathway without altering the metabolic phenotype.

2. Cell Culture & Steady State [5]

  • Inoculate cells and maintain in exponential growth phase for at least 3-5 doublings to ensure Isotopic Steady State (where intracellular metabolite labeling becomes constant).

  • Critical Check: Verify that the addition of gluconate does not alter the growth rate compared to the glucose-only control.

3. Quenching & Extraction

  • Quenching: Rapidly stop metabolism using cold methanol (-40°C) to preserve metabolite pools.

  • Extraction: Extract intracellular metabolites using a chloroform/methanol/water phase separation protocol.

4. Mass Spectrometry (LC-MS/MS)

  • Analyze key downstream metabolites: 6-Phosphogluconate (6PG) , Ribulose-5-Phosphate (Ru5P) , and Pyruvate .

  • Data Analysis:

    • In Exp A (Glucose tracer), 6PG will show a mix of isotopomers dependent on G6P cycling.

    • In Exp B (Gluconate tracer), 6PG will show a distinct M+6 isotopomer (if U-13C6 gluconate is used) that directly reflects the uptake rate of gluconate, allowing precise calculation of the flux into the oxidative PPP.

Applications in Drug Development (CHO Cells)

In biopharmaceutical production (Monoclonal Antibodies), maintaining high cell viability requires managing Oxidative Stress . The PPP is the primary source of cytosolic NADPH , the reducing equivalent required to combat oxidative stress.

  • Problem: High lactate production in CHO cells often masks the subtle fluxes of the PPP when using Glucose tracers.

  • Solution: Sodium D-Gluconate-13C6 allows engineers to specifically measure NADPH generation capacity.

    • High PPP Flux = High NADPH = Better stress resistance & longevity.

    • Low PPP Flux = Low NADPH = Prone to early apoptosis.

    • Actionable Insight: If Gluconate tracing reveals low PPP flux, media can be supplemented with antioxidants or precursors to shift carbon flow toward the PPP.

References
  • Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio. Source: National Institutes of Health (NIH) / PubMed Central Significance: Demonstrates the superior sensitivity of gluconate tracing over glucose MFA for resolving PPP split ratios. URL:[Link]

  • Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Source: PMC / PubMed Significance: Compares various glucose tracers and highlights the need for specific tracers to resolve parallel pathways. URL:[Link]

  • Compartment‐specific 13C Metabolic Flux Analysis in CHO Cells. Source: PubMed Central Significance: Details the link between PPP flux, NADPH availability, and cell-specific productivity in CHO bioprocesses. URL:[Link]

Sources

Benchmarking Metabolic Flux: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Butterfly Effect" in Fluxomics

Metabolic Flux Analysis (MFA) is the gold standard for quantifying cellular turnover rates, yet it remains the "wild west" of reproducibility. Unlike static metabolite concentrations, flux is a calculated rate dependent on isotopic enrichment accuracy. A minor deviation in quenching speed or mass isotopomer distribution (MID) measurement can propagate into a 50% error in calculated flux.

This guide moves beyond simple product listing. It provides a comparative technical analysis of measurement platforms (GC-MS vs. LC-MS) and establishes a self-validating protocol for sample preparation, the single largest source of inter-laboratory variance.

Part 1: Measurement Platform Comparison (GC-MS vs. LC-HRAM-MS)

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is not merely about availability; it is about the chemical resolution required for your specific pathway of interest.

Technical Performance Matrix
FeatureGC-MS (Electron Impact) LC-HRAM-MS (Orbitrap/Q-TOF) Application Scientist Verdict
Analyte Scope Central Carbon (TCA, Glycolysis, Amino Acids).Broad (Nucleotides, CoA esters, NADPH, larger polar molecules).Use GC-MS for robust central carbon flux; it provides superior fragment data for positional isotopomers.[1]
Isotopomer Fidelity High. EI fragmentation yields rich positional data (e.g., C1-C2 vs C1-C5 fragments).Medium/High. Soft ionization (ESI) usually gives the intact molecular ion (

), limiting positional insight without MS/MS.
GC-MS wins for resolving complex cycles (e.g., TCA cycle entry points).
Sample Prep Risk High. Requires derivatization (TBDMS/MOX), introducing variability and stability issues.Low. Direct injection (after extraction), reducing handling errors.LC-MS is superior for high-throughput screening where derivatization introduces bottlenecks.
Sensitivity Moderate (pmol range).High (fmol range).[2]LC-MS is required for low-abundance metabolites (e.g., secondary messengers).
Cost/Run Low ($).High (

$).[3]
GC-MS is the economic choice for routine validation.
The "Gold Standard" Recommendation

For a rigorous inter-laboratory standard, GC-MS remains the reference method for Central Carbon Metabolism due to the extensive library of fragment ions that constrain flux models more tightly than intact ions alone [1]. However, for comprehensive fluxomes involving energy cofactors (ATP/ADP, NADH), LC-HRAM-MS is non-negotiable.

Part 2: The Critical Variable – Quenching & Extraction

Inter-laboratory studies indicate that 60% of variance occurs before the sample enters the mass spectrometer. The time between removing cells from the incubator and stopping metabolism (quenching) must be <5 seconds to prevent "leakage" or ATP turnover.

Comparative Protocol Analysis
  • Method A (Traditional): Adherent cells washed with PBS, then scraped in cold methanol.

    • Flaw: Washing induces stress; scraping is slow (10-30s), altering glycolytic flux.

  • Method B (The Standard): Rapid Filtration + Cold Solvent Quench.[4][5]

    • Advantage:[1][3][4][6][7][8][9] Separates media from biomass in <2 seconds; -80°C solvent stops enzymes instantly.

Validated Protocol: Rapid Filtration-Quench (Suspension/Floating Cells)

Based on findings by Wang et al. (2022) [2].

  • Preparation: Pre-chill 100% Methanol to -80°C (dry ice bath).

  • Filtration: Apply culture to a 0.45 µm nylon filter under vacuum.

    • Critical Control Point: Do not wash the filter with water/PBS (causes osmotic shock and metabolite leakage).

  • Quench: Immediately transfer the filter (with cells) into -80°C Methanol.

    • Time Limit: Total time from culture flask to methanol must be < 5 seconds .

  • Extraction: Vortex and incubate at -80°C for 1 hour. Centrifuge to remove debris.

  • Validation Check: Spike samples with a heavy internal standard (e.g., U-13C-Glutamine) during the quench. If recovery <90%, the quench was too slow or extraction inefficient.

Part 3: Software & Data Processing[7][10][11]

Raw MIDs must be corrected for natural isotope abundance (1.1% 13C) and fitted to a metabolic model.

Software Decision Matrix
Software ToolAlgorithm TypeBest For...Open Source?
INCA [3]EMU (Elementary Metabolite Units)The Industry Standard. Handles both steady-state and isotopically non-stationary (INST-MFA). MATLAB-based.No (Free for academic)
13CFLUX2 [4]High-performance EMULarge-scale networks requiring supercomputing clusters.No
FreeFlux [5]Python-based EMUFast, flexible integration. Best for labs building custom automated pipelines.Yes

Recommendation: For inter-lab comparison, INCA is currently the most widely accepted platform due to its standardized error estimation and visualization capabilities.

Part 4: Visualization of Standards

Diagram 1: The Validated 13C-MFA Workflow

This diagram illustrates the critical control points (red nodes) where inter-lab variability is most likely to occur.

MFA_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase Tracer 13C Tracer Selection (e.g., [1,2-13C]Glucose) SteadyState Isotopic Steady State (Verify at 18h vs 24h) Tracer->SteadyState Quench Rapid Quench (<5s) (-80C MeOH) SteadyState->Quench Critical Step Extract Metabolite Extraction Quench->Extract Derivatize Derivatization (GC-MS Only) Extract->Derivatize Acquisition MS Data Acquisition (SIM/MRM Mode) Extract->Acquisition LC-MS Derivatize->Acquisition Correction Natural Isotope Correction Acquisition->Correction Modeling Flux Modeling (INCA/FreeFlux) Correction->Modeling Fit SSR Minimization (Chi-Square Test) Modeling->Fit Fit->Modeling Refine Model

Caption: Standardized 13C-MFA workflow highlighting the Quench step as the critical failure point.

Diagram 2: Platform Selection Logic

A decision tree to assist researchers in selecting the correct hardware for their specific biological question.

Platform_Selection Start Select Flux Objective Q1 Target Pathway? Start->Q1 Central Central Carbon (TCA, Glycolysis) Q1->Central Broad Broad/Complex (Nucleotides, Lipids) Q1->Broad Q2 Positional Info Needed? Central->Q2 RecLC Recommendation: LC-HRAM-MS Broad->RecLC YesPos Yes (e.g., Pyruvate cycling) Q2->YesPos NoPos No (Total enrichment) Q2->NoPos RecGC Recommendation: GC-MS (EI Source) YesPos->RecGC NoPos->RecLC

Caption: Decision matrix for selecting GC-MS vs. LC-MS based on pathway resolution requirements.

References

  • Comparison of GC-MS and LC-MS for 13C-MFA: Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. [Link]

  • Standardized Quenching Protocol: Wang, Y., et al. (2022). "13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures." Analytical Chemistry. [Link][2][10][11][12]

  • INCA Software: Young, J. D. (2014).[13] "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics. [Link][7]

  • 13CFLUX2 Software: Weitzel, M., et al. (2013).[14][13] "13CFLUX2—high-performance software suite for 13C-metabolic flux analysis."[7] Bioinformatics. [Link]

  • FreeFlux (Open Source Alternative): Wu, C., et al. (2023).[14][13] "FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis."[14][13] ACS Synthetic Biology. [Link]

Sources

A Researcher's Guide to Validating Novel Metabolic Pathways: A Comparative Analysis of Sodium D-Gluconate-¹³C₆ Tracing

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the elucidation of metabolic pathways is a cornerstone of understanding cellular function and disease. The ability to accurately map and quantify the flow of metabolites, or metabolic flux, is paramount.[1][2] This guide provides an in-depth, technical comparison of methodologies for validating novel metabolic pathways, with a specialized focus on the application and advantages of Sodium D-Gluconate-¹³C₆ as a metabolic tracer.

The Imperative of Isotopic Labeling in Metabolic Research

At its core, the validation of a metabolic pathway involves tracing the journey of a molecule through a series of biochemical reactions.[3][4] Stable isotope tracing, particularly with carbon-13 (¹³C), has emerged as a powerful and reliable method for this purpose.[1] By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites.[5][6] This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of intracellular metabolic fluxes, providing invaluable insights into cellular physiology.[1][7]

The choice of the ¹³C-labeled tracer is a critical experimental decision that can significantly impact the accuracy and resolution of the metabolic flux analysis.[8][9] While uniformly labeled [U-¹³C₆]glucose is a widely used tracer, alternative substrates can offer unique advantages for probing specific pathways. This guide will illuminate the strategic use of Sodium D-Gluconate-¹³C₆ and compare its performance with other common tracers.

Sodium D-Gluconate-¹³C₆: A Specialized Tool for Probing the Pentose Phosphate Pathway and Beyond

Sodium D-Gluconate, a derivative of glucose, serves as a key intermediate in several metabolic routes, most notably the pentose phosphate pathway (PPP).[10][11] The use of uniformly labeled Sodium D-Gluconate-¹³C₆ provides a direct entry point into this crucial pathway, bypassing the initial steps of glycolysis. This direct approach offers a more precise method for determining the PPP split ratio, which is the proportion of glucose that enters the PPP versus glycolysis.[10]

Key Advantages of Sodium D-Gluconate-¹³C₆ Tracing:

  • Direct Interrogation of the Pentose Phosphate Pathway: By introducing the label at the level of 6-phosphogluconate, this tracer provides a more accurate and direct measurement of PPP flux compared to glucose tracers, which can be influenced by reversible reactions in upper glycolysis.[10]

  • Reduced Isotopic Dilution: Introducing the tracer further down the metabolic cascade can minimize the dilution of the ¹³C label from other carbon sources, leading to clearer and more easily interpretable mass spectrometry data.

  • Elucidation of Alternative Carbon Source Utilization: In organisms capable of utilizing alternative carbon sources, ¹³C-gluconate tracing can help dissect the metabolic contributions of different substrates.

Experimental Workflow: A Step-by-Step Guide to ¹³C-Gluconate Tracing

The successful implementation of a ¹³C-MFA experiment requires meticulous planning and execution. The following protocol outlines a generalized workflow for a cell culture-based experiment.

Diagram of the ¹³C-Gluconate Tracing Experimental Workflow:

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (Establish steady-state growth) media_prep 2. Media Preparation (Prepare ¹³C-Gluconate media) tracer_intro 3. Tracer Introduction (Switch to labeled media) media_prep->tracer_intro incubation 4. Incubation (Achieve isotopic steady state) tracer_intro->incubation quenching 5. Quenching & Harvesting (Rapidly halt metabolism) incubation->quenching extraction 6. Metabolite Extraction quenching->extraction ms_analysis 7. LC-MS/MS Analysis (Detect mass isotopomers) extraction->ms_analysis data_analysis 8. Data Analysis (Calculate flux ratios) ms_analysis->data_analysis

Caption: A generalized workflow for a ¹³C-gluconate tracing experiment.

Detailed Protocol:

  • Cell Culture: Begin by culturing cells in a standard, unlabeled medium to achieve exponential growth and metabolic steady state.

  • Media Preparation: Prepare the experimental medium by supplementing a base medium with Sodium D-Gluconate-¹³C₆ and other essential nutrients. The concentration of the tracer should be carefully optimized.

  • Tracer Introduction: Gently wash the cells to remove the unlabeled medium and then introduce the ¹³C-gluconate-containing medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label and to reach isotopic steady state. This duration can vary between cell types and metabolic rates.[12]

  • Quenching and Harvesting: Rapidly halt all enzymatic activity by quenching the cells in a cold solvent (e.g., liquid nitrogen or cold methanol). Harvest the cells quickly.

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system, such as a methanol/water/chloroform mixture.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and detect the mass isotopomers of the metabolites of interest.

  • Data Analysis: Process the raw mass spectrometry data to determine the mass isotopomer distributions. This data is then used in computational models to calculate metabolic flux ratios.

Comparative Analysis: Sodium D-Gluconate-¹³C₆ vs. Alternative Tracers

The choice of tracer is dictated by the specific metabolic pathway under investigation. Below is a comparison of Sodium D-Gluconate-¹³C₆ with other commonly used ¹³C-labeled tracers.

TracerPrimary Pathway(s) TracedAdvantagesDisadvantages
[U-¹³C₆]Glucose Glycolysis, Pentose Phosphate Pathway, TCA CycleProvides a global overview of central carbon metabolism.[9]Can be difficult to resolve fluxes through parallel pathways; isotopic dilution can be a concern.[13]
Sodium D-Gluconate-¹³C₆ Pentose Phosphate PathwayDirect entry into the PPP allows for more accurate flux determination.[10]Limited utility for studying glycolysis directly.
[1,2-¹³C₂]Glucose Glycolysis vs. Pentose Phosphate PathwayThe specific labeling pattern allows for the resolution of the relative fluxes between these two pathways.[14]Interpretation of labeling patterns can be complex due to reversible reactions.
[U-¹³C₅]Glutamine TCA Cycle, AnaplerosisExcellent for studying glutaminolysis and its contributions to the TCA cycle.Does not directly inform on glucose metabolism.

Diagram of Tracer Entry Points into Central Carbon Metabolism:

pathways Glucose [U-¹³C₆]Glucose Glycolysis Glycolysis Glucose->Glycolysis PPP Pentose Phosphate Pathway Glucose->PPP Gluconate Sodium D-Gluconate-¹³C₆ Gluconate->PPP Glutamine [U-¹³C₅]Glutamine TCA TCA Cycle Glutamine->TCA anaplerosis Glycolysis->TCA PPP->Glycolysis

Caption: Entry points of common ¹³C tracers into central carbon metabolism.

Trustworthiness and Self-Validation in ¹³C-MFA

The robustness of any ¹³C-MFA study hinges on its internal consistency and validation. Here are key considerations to ensure the trustworthiness of your findings:

  • Isotopic Steady State: It is crucial to experimentally determine the time required to reach isotopic steady state for the metabolites of interest. This ensures that the measured labeling patterns reflect the true metabolic fluxes.[12]

  • Parallel Labeling Experiments: Performing experiments with different ¹³C-labeled tracers can provide complementary information and serve as a cross-validation of the calculated fluxes.[15][16]

  • Redundancy in Measurements: A well-designed experiment will yield more isotopic labeling measurements than the number of fluxes to be estimated, providing statistical confidence in the results.[7]

  • Computational Modeling: The use of established software for flux analysis and statistical validation is essential for accurate and reproducible results.

Conclusion: Strategic Tracer Selection for Unraveling Metabolic Complexity

The validation of novel metabolic pathways is a complex endeavor that demands a sophisticated and nuanced experimental approach. While [U-¹³C₆]glucose remains a workhorse for global metabolic analysis, specialized tracers like Sodium D-Gluconate-¹³C₆ offer a powerful tool for dissecting specific pathways with greater precision. By carefully selecting the appropriate tracer and adhering to rigorous experimental and analytical protocols, researchers can confidently map the intricate network of metabolic reactions that underpin cellular life.

References

  • You, L., Page, L., Feng, X., Berla, B., Pakrasi, H. B., & Tang, Y. J. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (59), e3583. [Link]

  • JoVE (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview [Video]. YouTube. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2014). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 25, 23-28. [Link]

  • van Winden, W. A., van Dam, J. C., Ras, C., Kleijn, R. J., & Heijnen, J. J. (2005). 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum. Applied and Environmental Microbiology, 71(10), 6035–6042. [Link]

  • Powers, R. K., Kaul, M., & Hang, H. C. (2024). Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer. bioRxiv. [Link]

  • Li, Y., & He, L. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968987. [Link]

  • ResearchGate. (n.d.). Two alternative 13 C-glucose-tracing strategies for analysis of... [Image]. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC systems biology, 7(1), 1-13. [Link]

  • Chen, X., & Wang, X. (2020). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Fermentation, 6(4), 110. [Link]

  • ResearchGate. (n.d.). 13C-based metabolic flux analysis [Request PDF]. [Link]

  • Schwaiger, M., & Zamboni, N. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. bioRxiv. [Link]

  • Le, A., & Liu, J. (2015). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in enzymology, 562, 249–262. [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

  • Powers, R. K., Kaul, M., & Hang, H. C. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. [Link]

  • DeBalsi, K. L., & DeBerardinis, R. J. (2014). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Methods in enzymology, 542, 201–215. [Link]

  • Neman, J., & Yu, M. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR protocols, 3(2), 101314. [Link]

  • Schwaiger, M., & Zamboni, N. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. [Link]

  • ResearchGate. (n.d.). Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through... [Image]. [Link]

  • ResearchGate. (n.d.). Tracer selection for the oxidative pentose phosphate pathway flux. (A)... [Image]. [Link]

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Safety Operating Guide

Sodium D-Gluconate-13C6: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Safety Profile

Sodium D-Gluconate-13C6 (CAS: 527-07-1 unlabeled / Generic Labeled CAS often varies) is a stable isotope-labeled salt of gluconic acid. It is NOT radioactive . It is a Generally Recognized As Safe (GRAS) derivative used primarily as a tracer in metabolic flux analysis (MFA) and NMR spectroscopy.

Critical Distinction:

  • 13C (Carbon-13): Stable Isotope. Non-Radioactive. Handle as chemical waste.

  • 14C (Carbon-14): Radioisotope. Radioactive. Requires strict Radiation Safety Officer (RSO) protocols.

Do not dispose of Sodium D-Gluconate-13C6 in radioactive waste bins. Doing so incurs unnecessary disposal costs and triggers false alarms in radiation safety audits.

Physical & Chemical Safety Data
ParameterSpecificationSafety Implication
Stability Stable under normal T/PNo explosion/polymerization hazard.
Solubility Highly soluble in water (~59 g/100 mL)Aqueous disposal is chemically feasible but regulated by local permits.
RCRA Status Non-HazardousNot listed as P, U, K, or F waste by the EPA.
Bio-Safety BiodegradableLow environmental impact; high biological oxygen demand (BOD).
Part 2: The Disposal Decision Matrix (Self-Validating System)

Effective disposal depends on the matrix the compound is currently in. Use the following logic flow to determine the correct waste stream.

DisposalWorkflow Start Start: Sodium D-Gluconate-13C6 Waste IsSolid Is the waste Solid or Liquid? Start->IsSolid LiquidCheck Liquid: Is it mixed with hazardous solvents (Acetonitrile, Methanol, etc.)? IsSolid->LiquidCheck Liquid (Solution) SolidBin PROTOCOL A: Solid Chemical Waste (Non-Hazardous Label) IsSolid->SolidBin Solid (Powder) BioCheck Is it mixed with Biological Agents (Cells, Media, Bacteria)? LiquidCheck->BioCheck No (Aqueous Only) SolventBin PROTOCOL C: Hazardous Chemical Waste (Solvent Stream) LiquidCheck->SolventBin Yes (Mixed w/ Solvents) BioBin PROTOCOL D: Biohazard Waste (Autoclave/Incinerate) BioCheck->BioBin Yes (Cell Culture) Drain PROTOCOL B: Sanitary Sewer (ONLY if Institutional Permit Allows) BioCheck->Drain No (Pure Aqueous Buffer)

Figure 1: Decision logic for segregating stable isotope waste streams.

Part 3: Detailed Operational Protocols
Protocol A: Solid Waste (Excess Powder)

Applicability: Expired stock, spilled powder, or weighing boat residues.

  • Segregation: Do not mix with "Sharps" or "Biohazard" bags.

  • Container: Use a clear polyethylene bag or the original amber glass vial.

  • Labeling: Apply a standard "Non-Hazardous Chemical Waste" label.

    • Constituents: "Sodium D-Gluconate-13C6 (99%)"[1]

    • Hazard Checkbox: Check "None" or "Non-Regulated."[2]

  • Disposal: Place in the lab's satellite accumulation area for Environmental Health & Safety (EHS) pickup.

Protocol B: Aqueous Solution (Drain Disposal)

Applicability: Pure water solutions, NMR samples in D2O (non-toxic), or buffer solutions.

  • Prerequisite: You must verify your facility's Wastewater Discharge Permit . While Sodium Gluconate is biodegradable, many research institutes have a blanket "No Chemical Down Drain" policy to prevent salt buildup or monitoring interferences.

  • Dilution: Flush with 20 volumes of tap water.

  • Verification: Ensure pH is between 5.0 and 9.0 before discharge.

  • Log: Record the disposal in your lab's chemical inventory system to reconcile mass balance.

Protocol C: Mixed Solvent Waste (HPLC/MS Effluent)

Applicability: Eluents containing Acetonitrile, Methanol, or Formic Acid.

  • Classification: The hazard is driven by the solvent, not the gluconate.

  • Container: HDPE Carboy (compatible with organics).

  • Labeling: List all solvents + "Trace Sodium Gluconate-13C6".

  • Warning: Do not autoclave this waste (flammability hazard).

Part 4: Scientific Integrity & Contamination Control

As a Senior Application Scientist, I must highlight a risk often overlooked in safety manuals: Isotopic Cross-Contamination .

While 13C-Gluconate is chemically safe, it is an analytical hazard in Mass Spectrometry (MS) cores.

  • The Mechanism: 13C-labeled compounds are "heavy." If 13C-Gluconate dust contaminates a mass spectrometer's source or a sample prep area, it will artificially inflate the M+6 isotopologue signal in future experiments, ruining natural abundance baselines for weeks.

  • The "Clean Bench" Rule:

    • Weighing: Always weigh 13C compounds on a dedicated balance or use a disposable balance shield.

    • Spill Cleanup: If powder is spilled, clean with wet paper towels (solubilize it) rather than dry sweeping, which aerosolizes the 13C.

    • Glassware: Triple rinse glassware with deionized water before sending it to the central wash facility to prevent enriching the common wash water with 13C.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23672301, Sodium Gluconate. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations, Title 40 CFR Part 261. Identification and Listing of Hazardous Waste. Available at: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.